Diethanolamine cetyl phosphate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
65122-24-9 |
|---|---|
Molecular Formula |
C20H46NO6P |
Molecular Weight |
427.6 g/mol |
IUPAC Name |
hexadecyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C16H35O4P.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;6-3-1-5-2-4-7/h2-16H2,1H3,(H2,17,18,19);5-7H,1-4H2 |
InChI Key |
GKKMCECQQIKAHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOP(=O)(O)O.C(CO)NCCO |
Related CAS |
65138-84-3 |
Origin of Product |
United States |
Foundational & Exploratory
Diethanolamine cetyl phosphate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethanolamine (B148213) cetyl phosphate (B84403) is a versatile amphiphilic compound widely utilized in the cosmetic and pharmaceutical industries as a primary emulsifier and stabilizer. Its unique molecular architecture, comprising a lipophilic cetyl chain and a hydrophilic diethanolamine phosphate headgroup, enables the formation of stable oil-in-water emulsions. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analytical methodologies related to diethanolamine cetyl phosphate. Detailed experimental protocols for its synthesis, characterization, and performance evaluation are presented, alongside a discussion of its applications and safety considerations. This document is intended to serve as a valuable resource for researchers, scientists, and formulation professionals engaged in the development of emulsion-based products.
Chemical Structure and Properties
This compound is the salt formed from the neutralization of cetyl phosphate with diethanolamine. The lipophilic portion of the molecule is the C16 alkyl chain of cetyl alcohol, while the hydrophilic portion consists of the phosphate group and the diethanolamine moiety. This amphiphilic nature is the basis for its surface-active properties.
Chemical Structure:
-
IUPAC Name: hexadecyl dihydrogen phosphate; 2-(2-hydroxyethylamino)ethanol[1]
-
CAS Number: 69331-39-1, 65122-24-9, 90388-14-0 (These variations may represent different salt stoichiometries or mixtures)[1][2]
-
Molecular Weight: 427.56 g/mol
The structure combines a hydrophobic tail (cetyl group) that orients towards the oil phase and a hydrophilic head (diethanolamine phosphate) that interacts with the aqueous phase in an emulsion.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| Appearance | White to off-white waxy solid or creamy consistency. | [3] |
| Molecular Weight | 427.56 g/mol | |
| Melting Point | 45-55 °C | [2] |
| Solubility | Dispersible in water and oils. | [2] |
| HLB Value | Approximately 12-14 | [2] |
| pKa | Data not readily available. The phosphate group will have multiple pKa values, and the amine group will have its own pKa. | |
| LogP (octanol/water) | ~3.2 (estimated) | [1] |
| Critical Micelle Concentration (CMC) | 0.1–0.5 mM (aqueous) | [2] |
Synthesis of this compound
The synthesis of this compound is typically a two-step process:
-
Esterification: Cetyl alcohol is reacted with a phosphorylating agent, such as phosphoric acid or phosphorus pentoxide, to form cetyl phosphate.
-
Neutralization: The resulting cetyl phosphate is then neutralized with diethanolamine to form the final salt.
Detailed Experimental Protocol: Synthesis
This protocol is a general guideline based on established chemical principles for the synthesis of alkyl phosphates.
Materials:
-
Cetyl alcohol
-
Phosphorus pentoxide (P₂O₅) or Polyphosphoric acid (PPA)
-
Diethanolamine
-
Toluene (or other suitable inert solvent)
-
Deionized water
-
Sodium hydroxide (B78521) (for pH adjustment if necessary)
-
Hydrochloric acid (for titration)
-
Suitable reaction vessel with overhead stirrer, thermometer, and condenser
Procedure:
Step 1: Esterification to form Cetyl Phosphate
-
In a clean, dry reaction vessel, melt cetyl alcohol under a nitrogen atmosphere.
-
Slowly add phosphorus pentoxide or polyphosphoric acid to the molten cetyl alcohol with vigorous stirring. The molar ratio of cetyl alcohol to P₂O₅ is typically around 3:1 to produce a mixture of mono- and di-cetyl phosphates. The reaction is exothermic, so the addition rate should be controlled to maintain the temperature between 80-90°C.
-
After the addition is complete, continue to stir the mixture at 90-100°C for 2-4 hours until the reaction is complete (as determined by monitoring the acid value).
-
Cool the reaction mixture to approximately 60°C.
Step 2: Neutralization with Diethanolamine
-
Slowly add diethanolamine to the cetyl phosphate mixture with continuous stirring. The amount of diethanolamine added should be sufficient to neutralize the acidic phosphate esters to the desired pH (typically 6.5-7.5).
-
The neutralization reaction is also exothermic. Maintain the temperature at 50-60°C during the addition.
-
After all the diethanolamine has been added, continue to stir the mixture for 1-2 hours at 60°C to ensure complete neutralization.
-
The final product is a waxy solid or paste at room temperature.
Purification:
-
The product can be used as is in many formulations. For higher purity, unreacted starting materials can be removed by vacuum distillation or by washing with a suitable solvent.
Analytical Methods for Characterization
Titration for Acid and Amine Value
Acid Value Titration (for Cetyl Phosphate intermediate):
-
Principle: To determine the amount of free acidic phosphate groups. A known weight of the sample is dissolved in a suitable solvent and titrated with a standardized solution of potassium hydroxide (KOH).
-
Procedure:
-
Weigh accurately about 1 g of the cetyl phosphate sample into a 250 mL flask.
-
Add 50 mL of a neutralized ethanol/ether mixture (1:1 v/v).
-
Add a few drops of phenolphthalein (B1677637) indicator.
-
Titrate with standardized 0.1 N alcoholic KOH solution until a persistent pink color is observed.
-
Calculate the acid value (mg KOH/g) using the formula: Acid Value = (V * N * 56.1) / W where V = volume of KOH solution (mL), N = normality of KOH solution, and W = weight of the sample (g).
-
Amine Value Titration (for final product):
-
Principle: To determine the amount of free and neutralized diethanolamine. A known weight of the sample is dissolved in a suitable solvent and titrated with a standardized solution of hydrochloric acid (HCl).
-
Procedure:
-
Weigh accurately about 1 g of the this compound sample into a 250 mL flask.
-
Dissolve the sample in 50 mL of a suitable solvent mixture (e.g., isopropanol (B130326) and water).
-
Add a few drops of a suitable indicator (e.g., methyl red).
-
Titrate with standardized 0.1 N HCl solution until the endpoint is reached (color change).
-
The amine content can be calculated based on the volume of HCl consumed.
-
Chromatographic Analysis
Gas Chromatography (GC) for Residual Starting Materials:
-
Principle: To quantify residual cetyl alcohol and diethanolamine. The sample is dissolved in a suitable solvent and injected into a gas chromatograph.
-
Typical Conditions:
-
Column: A polar capillary column is suitable for amine analysis. A non-polar column can be used for cetyl alcohol.
-
Detector: Flame Ionization Detector (FID).
-
Injector and Detector Temperatures: Typically 250-300°C.
-
Oven Temperature Program: A temperature gradient is used to separate the components.
-
Quantification: An internal standard method is recommended for accurate quantification.
-
High-Performance Liquid Chromatography (HPLC):
-
Principle: For the analysis of the non-volatile this compound. Due to the lack of a strong chromophore, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD) is often required.
-
Typical Conditions:
-
Column: A C18 or a mixed-mode column.
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water with a suitable buffer or ion-pairing agent.
-
Detector: ELSD, CAD, or Mass Spectrometry (MS).
-
Mechanism of Action and Applications
Emulsification Mechanism
This compound functions by adsorbing at the oil-water interface, reducing the interfacial tension between the two phases. The lipophilic cetyl tail penetrates the oil droplet, while the hydrophilic diethanolamine phosphate headgroup remains in the continuous aqueous phase. This creates a steric and electrostatic barrier around the oil droplets, preventing their coalescence and stabilizing the emulsion.
Applications in Drug Development and Cosmetics
This compound is a key ingredient in a wide range of products due to its excellent emulsifying and stabilizing properties.
-
Topical Drug Delivery: It is used to formulate creams, lotions, and ointments for the delivery of active pharmaceutical ingredients (APIs) to the skin. It can help to solubilize lipophilic drugs and enhance their penetration.
-
Cosmetic Formulations: It is a common component in moisturizers, sunscreens, foundations, and hair conditioners, where it contributes to the desired texture, stability, and sensory properties of the product.[3]
-
Cleansing Products: Its surfactant properties make it useful in facial cleansers and body washes.
Experimental Protocols for Performance Evaluation
Emulsion Stability Testing
Protocol:
-
Accelerated Aging: Store the emulsion at elevated temperatures (e.g., 40°C and 50°C) for a defined period (e.g., 1, 2, and 3 months). Observe for any signs of phase separation, creaming, or changes in appearance, pH, and viscosity.
-
Freeze-Thaw Cycling: Subject the emulsion to alternating cycles of freezing (e.g., -10°C for 24 hours) and thawing at room temperature (25°C for 24 hours) for at least three cycles. Assess the emulsion's stability after each cycle.
-
Centrifugation: Centrifuge the emulsion at a specified speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes). Any separation of phases indicates instability.
Particle Size Analysis
Protocol using Dynamic Light Scattering (DLS):
-
Dilute the emulsion with deionized water to a suitable concentration to avoid multiple scattering effects.
-
Place the diluted sample in a cuvette and insert it into the DLS instrument.
-
Measure the particle size distribution and the polydispersity index (PDI). A narrow particle size distribution and a low PDI are indicative of a stable emulsion.
Rheological Measurements
Protocol:
-
Use a rheometer with a suitable geometry (e.g., cone and plate or parallel plate).
-
Perform a viscosity measurement as a function of shear rate to determine the flow behavior of the emulsion (e.g., Newtonian, shear-thinning).
-
Conduct an oscillatory measurement (frequency sweep) to determine the viscoelastic properties (storage modulus G' and loss modulus G''). A higher G' value typically indicates a more structured and stable emulsion.
Safety and Toxicology
The safety of this compound is primarily linked to the safety of its components, particularly diethanolamine (DEA).
-
Diethanolamine (DEA): Concerns have been raised about the potential for DEA to react with nitrosating agents to form N-nitrosodiethanolamine (NDELA), a potent carcinogen. For this reason, the use of DEA in cosmetics is restricted in some regions, and formulations are designed to avoid the presence of nitrosating agents.
-
This compound: The compound itself is generally considered to be a low-hazard ingredient for use in cosmetics. However, as with any chemical, it may cause skin or eye irritation in some individuals. It is important to source this compound from reputable suppliers who can provide data on residual DEA levels.
Safety Data Summary:
| Endpoint | Result | Reference(s) |
| Eye Irritation | Causes serious eye irritation. | |
| Skin Irritation | May cause mild skin irritation in sensitive individuals. | |
| Sensitization | Not generally considered to be a skin sensitizer. | |
| Carcinogenicity | No data available for the salt, but concerns exist for the DEA component. |
Conclusion
This compound is a highly effective and versatile emulsifier that plays a crucial role in the formulation of a wide array of cosmetic and pharmaceutical products. Its ability to form stable oil-in-water emulsions, coupled with its favorable sensory properties, makes it a valuable tool for formulators. A thorough understanding of its chemical properties, synthesis, and analytical characterization, as outlined in this guide, is essential for its effective and safe utilization in product development. Researchers and developers should remain mindful of the regulatory landscape and safety considerations associated with diethanolamine and its derivatives.
References
- 1. store.astm.org [store.astm.org]
- 2. scribd.com [scribd.com]
- 3. Synthesis of alkyl phosphates and investigation of their surface-active properties in an alkaline surfactant polymer system for enhanced oil recovery | Tret'yakov | Proceedings of Universities. Applied Chemistry and Biotechnology [vuzbiochemi.elpub.ru]
An In-depth Technical Guide to the Synthesis and Characterization of DEA-Cetyl Phosphate
Introduction
Diethanolamine-cetyl phosphate (B84403) (DEA-cetyl phosphate) is an amphiphilic compound widely utilized in the cosmetics, personal care, and pharmaceutical industries.[1][2] Structurally, it consists of a hydrophobic cetyl (C16) alkyl chain and a hydrophilic diethanolamine-phosphate headgroup.[3] This architecture classifies it as a phospholipid derivative and an anionic/nonionic hybrid surfactant, enabling it to function effectively as an emulsifier, cleansing agent, and stabilizer in various formulations.[4][5] Its primary role is to reduce interfacial tension between immiscible liquids, such as oil and water, to create stable and homogenous emulsions in products like creams, lotions, sunscreens, and topical medications.[3][5][6]
This technical guide provides a comprehensive overview of the synthesis and characterization of DEA-cetyl phosphate, including detailed experimental protocols, data summaries, and visual diagrams of the core processes.
Synthesis of DEA-Cetyl Phosphate
The industrial synthesis of DEA-cetyl phosphate is a sequential two-step process involving an initial esterification reaction followed by a neutralization step.[3][4]
-
Esterification of Cetyl Alcohol : Cetyl alcohol (1-hexadecanol) is reacted with a phosphorylating agent to form cetyl phosphate. Common phosphorylating agents include phosphoric acid (H₃PO₄), pyrophosphoric acid, or phosphorus pentoxide.[3][4][7] The reaction with phosphoric acid produces cetyl phosphoric acid and water.
-
Neutralization with Diethanolamine (B148213) : The acidic cetyl phosphate intermediate is then neutralized with diethanolamine (DEA) in an approximate 1:1 molar ratio to yield the final diethanolamine cetyl phosphate salt.[4][5]
The overall reaction pathway is illustrated below.
Experimental Protocols
Synthesis of Cetyl Phosphate
This protocol describes the synthesis using pyrophosphoric acid, which is a common chlorine-free method.[7]
Materials:
-
Cetyl alcohol
-
Pyrophosphoric acid
-
Cyclohexane (B81311) (solvent)
-
Deionized water
Procedure:
-
In a batch reactor equipped with a stirrer and temperature control, dissolve cetyl alcohol in cyclohexane.
-
Heat the mixture to a reaction temperature of 70-85°C.[7]
-
Slowly add pyrophosphoric acid to the cetyl alcohol solution. The recommended molar ratio of pyrophosphoric acid to cetyl alcohol is between 4:1 and 2:1 to ensure complete reaction.[7]
-
Maintain the reaction mixture at 75-85°C for at least one hour after the addition is complete, with continuous stirring.
-
Initiate hydrolysis by adding deionized water to the reactor and stirring for 15-20 minutes at approximately 70°C. This step converts any remaining pyrophosphate esters to the desired monophosphate esters.
-
Stop the stirring and allow the phases to separate. Remove the lower aqueous phase containing unreacted phosphoric/pyrophosphoric acid.
-
Wash the organic phase twice more with warm deionized water to remove residual inorganic acids.
-
The resulting cyclohexane solution contains the cetyl phosphate intermediate.
Neutralization to Form DEA-Cetyl Phosphate
Materials:
-
Cetyl phosphate solution in cyclohexane (from Step 1)
-
Diethanolamine (DEA)
Procedure:
-
Transfer the cetyl phosphate solution to a suitable reaction vessel.
-
While stirring, slowly add diethanolamine to the solution at a controlled temperature of 50-60°C.[4] A 1:1 molar ratio of cetyl phosphate to diethanolamine is typically used.
-
Continue stirring for 30-60 minutes to ensure the neutralization reaction is complete.
-
The final product is DEA-cetyl phosphate, which remains in the organic solvent.
Purification
Procedure:
-
Remove the cyclohexane solvent from the product mixture via vacuum distillation.[4]
-
To eliminate impurities such as unreacted cetyl alcohol or residual diethanolamine, further purification can be achieved through solvent extraction or recrystallization from a suitable solvent like methanol.[3][8]
-
The final product, DEA-cetyl phosphate, is typically a white to off-white solid or creamy substance.[6]
Characterization
A comprehensive characterization of DEA-cetyl phosphate is essential to confirm its chemical identity, purity, and functional properties. Standard analytical methods for phosphate esters and surfactants are employed.
Physicochemical Properties
The key physicochemical properties of DEA-cetyl phosphate are summarized in the table below. These parameters are crucial for its application in formulations.
| Property | Value / Range | Source |
| Molecular Formula | C₂₀H₄₆NO₆P | [3] |
| Molecular Weight | ~427.6 g/mol | [3] |
| Appearance | White to off-white solid or cream | [6] |
| Melting Point | 25–30°C | [3] |
| Water Solubility | Dispersible | [3] |
| HLB Value | ~12–14 | [4] |
| Critical Micelle Conc. (CMC) | 0.01–0.1 mM | [3] |
| log P (octanol-water) | ~3.2 (estimated) | [3] |
Analytical and Spectroscopic Techniques
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for determining the purity of DEA-cetyl phosphate and quantifying any impurities, such as residual cetyl alcohol or free diethanolamine.[9][10]
-
Gas Chromatography (GC): GC coupled with detectors like a nitrogen-phosphorus detector (NPD) or a flame photometric detector (FPD) can be used to analyze for volatile or semi-volatile impurities and degradation products.[9][11]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups, such as P-O (phosphate), O-H (hydroxyl), N-H (amine), and C-H (alkyl) bonds, which are characteristic of the DEA-cetyl phosphate structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ³¹P NMR spectroscopy are powerful tools for the definitive structural elucidation of the molecule, confirming the connectivity of the cetyl chain, phosphate group, and diethanolamine moiety.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to help identify its structure.
Functional Properties and Visualization
The primary function of DEA-cetyl phosphate is as an emulsifier, which stems from its amphiphilic nature. The long hydrophobic cetyl tail orients itself in the oil phase, while the polar hydrophilic diethanolamine-phosphate headgroup interacts with the water phase. This arrangement reduces the interfacial tension and allows for the formation of stable oil-in-water emulsions.
Comparative Analysis
DEA-cetyl phosphate offers distinct advantages over other common surfactants, particularly its high efficiency at low concentrations and lower potential for skin irritation.[3]
| Surfactant | Critical Micelle Conc. (CMC) (mM) | Irritation Potential | Cost Efficiency |
| Sodium Lauryl Sulfate | 8.2 | High | Low |
| DEA-Cetyl Sulfate | 0.5 | Moderate | Medium |
| DEA-Cetyl Phosphate | 0.1 | Low | High |
| Source: Vulcanchem[3] |
Conclusion
DEA-cetyl phosphate is a valuable specialty surfactant synthesized through a robust two-step process of esterification and neutralization. Its unique amphiphilic properties make it an effective and efficient emulsifier for a wide range of cosmetic and pharmaceutical applications. Proper characterization using a combination of chromatographic and spectroscopic techniques is crucial for ensuring the quality, purity, and performance of the final product. The compound's low irritation potential and high efficiency at low concentrations position it as a preferred choice for advanced formulations in the drug development and personal care sectors.
References
- 1. parchem.com [parchem.com]
- 2. alsglobal.com [alsglobal.com]
- 3. This compound (65122-24-9) for sale [vulcanchem.com]
- 4. This compound (90388-14-0) for sale [vulcanchem.com]
- 5. deascal.com [deascal.com]
- 6. farmoganic.com [farmoganic.com]
- 7. WO2018002073A1 - Topical compositions - Google Patents [patents.google.com]
- 8. data.epo.org [data.epo.org]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. researchgate.net [researchgate.net]
- 11. ANALYTICAL METHODS - Toxicological Profile for Phosphate Ester Flame Retardants - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Diethanolamine Cetyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethanolamine (B148213) cetyl phosphate (B84403) is a versatile surfactant belonging to the class of alkyl phosphate esters. Its amphiphilic nature, arising from a long-chain hydrophobic cetyl group and a hydrophilic diethanolamine phosphate headgroup, makes it a valuable ingredient in a wide range of applications, including cosmetics, personal care products, and potentially in pharmaceutical formulations as an emulsifier and stabilizing agent.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of diethanolamine cetyl phosphate, detailed experimental protocols for their determination, and a visualization of its synthesis and mechanism of action.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. It is important to note that several CAS numbers are associated with this compound, which may represent different salt forms or mixtures. The data presented here is a compilation from various sources.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Identifiers | ||
| IUPAC Name | hexadecyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol | [3][4] |
| Synonyms | DEA-Cetyl Phosphate, Monocetyl phosphate diethanolamine salt | [4] |
| CAS Number | 61693-41-2, 90388-14-0, 65122-24-9 | [1][3][4] |
| Molecular Formula | C20H46NO6P | [1][3][4] |
| Molecular Weight | 427.6 g/mol | [1][3][4] |
| Physical Properties | ||
| Appearance | White to off-white solid or creamy consistency | [2][3] |
| Melting Point | 25–30°C or 45–55°C (depending on purity and specific salt form) | [1][3] |
| Solubility | Dispersible in water and oils | [1][3] |
| Surfactant Properties | ||
| Critical Micelle Concentration (CMC) | 0.01–0.5 mM (aqueous) | [1][3] |
| Hydrophilic-Lipophilic Balance (HLB) | ~12–14 (estimated) | [3] |
| log P (octanol-water) | ~3.2 (estimated) | [1] |
Synthesis of this compound
The industrial synthesis of this compound is typically a two-step process:
-
Esterification: Cetyl alcohol is reacted with a phosphorylating agent, such as phosphoric acid or phosphorus pentoxide, to form cetyl phosphate.[1][5]
-
Neutralization: The resulting cetyl phosphate is then neutralized with diethanolamine to yield the final this compound salt.[1][5]
Experimental Protocols
This section details the methodologies for determining the key physicochemical properties of this compound.
Melting Point Determination (Capillary Method)
Principle: This method involves heating a small, powdered sample in a capillary tube and observing the temperature range over which the substance melts.[6]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[6]
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Grind the this compound sample to a fine powder using a mortar and pestle.
-
Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 10-15°C below the expected melting point.
-
Then, decrease the heating rate to 1-2°C per minute to allow for accurate temperature reading.[6]
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).
-
The melting range is reported as T1-T2. For a pure substance, this range is typically narrow.[6]
Solubility Determination (Turbidimetric Titration)
Principle: The solubility of a surfactant in a particular solvent can be determined by titrating a solution of the surfactant with a non-solvent until the solution becomes turbid, indicating the point of insolubility.
Apparatus:
-
Burette
-
Beaker or flask
-
Magnetic stirrer and stir bar
-
Light source and detector (or visual observation against a dark background)
Procedure:
-
Prepare a stock solution of this compound of a known concentration in a solvent in which it is freely soluble (e.g., a water/alcohol mixture).
-
Pipette a known volume of the stock solution into a beaker.
-
Place the beaker on a magnetic stirrer and begin gentle stirring.
-
Slowly titrate the solution with a non-solvent (e.g., water) from a burette.
-
Continuously monitor the solution for the first sign of persistent turbidity.
-
Record the volume of the non-solvent added at the point of turbidity.
-
The solubility can be calculated based on the initial concentration and the volumes of the solvent and non-solvent at the cloud point.
Critical Micelle Concentration (CMC) Determination (Surface Tension Method)
Principle: Surfactants lower the surface tension of a liquid. As the concentration of the surfactant increases, the surface tension decreases until the CMC is reached. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles rather than accumulating at the surface.[2][7]
Apparatus:
-
Tensiometer (e.g., Du Noüy ring or Wilhelmy plate)
-
A series of solutions of this compound in deionized water at various concentrations, both below and above the expected CMC.
Procedure:
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of each prepared solution, starting from the lowest concentration.
-
Ensure the measuring probe (ring or plate) is thoroughly cleaned and dried between measurements.
-
Plot the surface tension as a function of the logarithm of the this compound concentration.
-
The plot will typically show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.[2]
Quantification by High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For a non-chromophoric compound like this compound, derivatization or the use of a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often necessary.
Apparatus:
-
HPLC system with a pump, injector, column oven, and detector (e.g., UV-Vis after derivatization, ELSD, or CAD)
-
Reversed-phase C18 column
-
Appropriate mobile phase (e.g., a gradient of acetonitrile (B52724) and water with a suitable buffer)
-
Derivatizing agent (if using UV-Vis detection)
Procedure (General Guideline):
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent to a known concentration. If necessary, perform a derivatization step to introduce a chromophore.
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm (or similar)
-
Mobile Phase: A gradient elution is often employed, for example, starting with a higher percentage of aqueous buffer and increasing the organic solvent (e.g., acetonitrile) percentage over time.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 30°C.
-
Injection Volume: 10-20 µL.
-
Detection: As appropriate for the analyte (e.g., UV detection at a specific wavelength for a derivatized sample, or ELSD/CAD).
-
-
Calibration: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system to generate a calibration curve.
-
Analysis: Inject the sample solution and determine the peak area corresponding to this compound.
-
Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Mechanism of Action as an Emulsifier
This compound is an effective oil-in-water (O/W) emulsifier. Its mechanism of action involves reducing the interfacial tension between oil and water and forming a stable film around the dispersed oil droplets, thus preventing their coalescence.
The hydrophobic cetyl tails of the surfactant molecules penetrate the oil droplets, while the hydrophilic diethanolamine phosphate heads remain in the aqueous phase. This arrangement forms a protective layer at the oil-water interface, creating both steric and electrostatic repulsion between the droplets and thereby stabilizing the emulsion.
Applications in Drug Development
The emulsifying and stabilizing properties of this compound make it a candidate for various applications in drug development, particularly in topical and transdermal formulations. It can be used to:
-
Stabilize emulsions: Creams, lotions, and ointments containing both oil and water-soluble active pharmaceutical ingredients (APIs).[2]
-
Enhance drug solubilization: The formation of micelles above the CMC can help to solubilize poorly water-soluble drugs, potentially improving their bioavailability.
-
Improve formulation aesthetics and texture: It can contribute to a smooth and uniform consistency in topical products.[2]
Conclusion
This compound is a multifaceted surfactant with a well-defined physicochemical profile that makes it suitable for a variety of formulation challenges. Its emulsifying capabilities, coupled with its favorable safety profile in topical applications, position it as a valuable excipient for the cosmetic and pharmaceutical industries. A thorough understanding of its properties and the appropriate analytical methods for its characterization are crucial for its effective utilization in product development.
References
- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 2. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 3. justagriculture.in [justagriculture.in]
- 4. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Critical Micelle Concentration of Diethanolamine Cetyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) and related physicochemical properties of Diethanolamine (B148213) cetyl phosphate (B84403). It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and formulation who utilize this versatile surfactant. This document outlines the synthesis of Diethanolamine cetyl phosphate, details its key properties, and provides in-depth experimental protocols for the determination of its CMC.
Physicochemical Properties of this compound
This compound is an amphiphilic molecule, featuring a hydrophobic cetyl chain (C16) and a hydrophilic diethanolamine-phosphate headgroup.[1] This structure allows it to function as an effective emulsifier and surfactant, reducing surface tension at oil-water interfaces.[1] It is commonly used in the formulation of creams, lotions, and other cosmetic and pharmaceutical products to stabilize emulsions and enhance the uniform distribution of active ingredients.[2]
Table 1: Physicochemical Data of this compound
| Property | Value/Range | Source(s) |
| Critical Micelle Concentration (CMC) | 0.01–0.1 mM | [1] |
| Molecular Weight | ~427.6 g/mol | [3][4] |
| Molecular Formula | C20H46NO6P | [3][4] |
| Appearance | White to off-white solid or creamy consistency | [2][3] |
| Solubility | Dispersible in water | [1] |
| Melting Point | 25–30°C | [1] |
| log P (octanol-water) | ~3.2 (estimated) | [1] |
Synthesis of this compound
The synthesis of this compound is a two-step process that involves an initial esterification reaction followed by neutralization.[1][3]
-
Esterification: Cetyl alcohol is reacted with phosphoric acid to form cetyl phosphate.[1][3]
-
Neutralization: The resulting cetyl phosphate is then neutralized with diethanolamine to produce the final product, this compound.[1][3]
Industrial-scale production is typically carried out in batch reactors where temperature and pH are carefully monitored to optimize the yield.[1] Purification methods such as vacuum distillation and solvent extraction are employed to remove impurities like unreacted cetyl alcohol or diethanolamine.[1]
Synthesis of this compound.
Experimental Protocols for CMC Determination
The critical micelle concentration (CMC) is a fundamental parameter of a surfactant, representing the concentration at which surfactant monomers begin to self-assemble into micelles. Several experimental techniques can be employed to determine the CMC of this compound.
Surface Tensiometry
This method is based on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.
Experimental Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in deionized water at a concentration significantly above the expected CMC (e.g., 10 mM).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC (e.g., 0.001 mM to 1 mM).
-
Instrumentation: Use a surface tensiometer, such as one employing the Wilhelmy plate or Du Noüy ring method.
-
Measurement:
-
Calibrate the instrument according to the manufacturer's instructions.
-
Measure the surface tension of each dilution, ensuring the temperature is controlled and constant (e.g., 25°C).
-
Allow the system to equilibrate before each measurement.
-
-
Data Analysis:
-
Plot the surface tension as a function of the logarithm of the this compound concentration.
-
The plot will show two linear regions with different slopes.
-
The CMC is determined from the intersection of the two extrapolated linear portions of the graph.
-
Workflow for CMC determination by surface tensiometry.
Conductometry
This technique is suitable for ionic surfactants like this compound. The conductivity of the solution changes with surfactant concentration due to the formation of micelles, which have a lower mobility than the individual ions.
Experimental Protocol:
-
Preparation of Solutions: Prepare a series of aqueous solutions of this compound with varying concentrations, bracketing the expected CMC.
-
Instrumentation: Use a calibrated conductivity meter with a temperature-controlled cell.
-
Measurement:
-
Measure the specific conductance of each solution at a constant temperature (e.g., 25°C).
-
Ensure thorough rinsing of the conductivity cell with deionized water and the sample solution before each measurement.
-
-
Data Analysis:
-
Plot the specific conductance versus the concentration of this compound.
-
The plot will exhibit a break or change in slope.
-
The CMC is the concentration at which this break occurs, determined by the intersection of the two linear segments of the plot.
-
Workflow for CMC determination by conductometry.
Fluorescence Spectroscopy
This method utilizes a fluorescent probe (e.g., pyrene) that exhibits changes in its fluorescence properties upon partitioning into the hydrophobic core of the micelles.
Experimental Protocol:
-
Preparation of Probe Solution: Prepare a stock solution of a fluorescent probe, such as pyrene (B120774), in a suitable organic solvent (e.g., acetone).
-
Preparation of Surfactant Solutions: Prepare a series of this compound solutions in deionized water, spanning a range of concentrations around the expected CMC.
-
Sample Preparation: To each surfactant solution, add a small aliquot of the pyrene stock solution, ensuring the final pyrene concentration is very low (e.g., 1-2 µM) to avoid self-quenching. The solvent from the probe stock should be allowed to evaporate, leaving the probe to be solubilized by the surfactant solution.
-
Instrumentation: Use a fluorescence spectrophotometer.
-
Measurement:
-
Excite the pyrene at an appropriate wavelength (e.g., ~335 nm).
-
Record the emission spectra (e.g., from 350 to 450 nm).
-
Pay close attention to the intensities of the first and third vibronic peaks of the pyrene emission spectrum (I1 at ~373 nm and I3 at ~384 nm).
-
-
Data Analysis:
-
Calculate the ratio of the intensities of the third to the first peak (I3/I1) for each surfactant concentration.
-
Plot the I3/I1 ratio as a function of the this compound concentration.
-
The plot will show a sigmoidal curve, and the CMC is determined from the inflection point of this curve.
-
Workflow for CMC determination by fluorescence spectroscopy.
Conclusion
This technical guide has provided a detailed overview of the critical micelle concentration and associated properties of this compound. The data presented in a structured format, along with detailed experimental protocols and visual workflows, offers a practical resource for scientists and researchers. A thorough understanding and accurate determination of the CMC are crucial for the effective application of this compound in the development of stable and efficacious pharmaceutical and cosmetic formulations.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Diethanolamine (B148213) Cetyl Phosphate (B84403) as an Emulsifying Agent
Abstract
Diethanolamine cetyl phosphate is a versatile and highly effective emulsifying agent employed extensively in the cosmetic and pharmaceutical industries.[1][2] As a semi-synthetic, phospholipid-derived surfactant, it offers robust stabilization for oil-in-water (O/W) emulsions, enhances product texture, and can serve as a delivery vehicle for active ingredients.[3][4] This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, synthesis, applications, and safety considerations. Detailed experimental protocols for evaluating its performance are provided, and quantitative data are summarized for clear interpretation.
Chemical and Physical Properties
This compound is the diethanolamine salt of cetyl phosphate.[2][5] Its unique molecular architecture consists of a long-chain, hydrophobic cetyl group (C16 alkyl chain) and a hydrophilic diethanolamine-phosphate headgroup.[3] This amphiphilic nature is fundamental to its function as an emulsifier at oil-water interfaces.[3][6] It is classified as a hybrid anionic/nonionic surfactant.[6]
Physicochemical Data
The key physicochemical properties of this compound are summarized below. These parameters are critical for formulation development, predicting emulsion type, and ensuring stability.
| Property | Value / Range | Source(s) |
| IUPAC Name | hexadecyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol | [6][7] |
| CAS Number | 90388-14-0, 61693-41-2, 69331-39-1 | [2][6] |
| Molecular Formula | C20H46NO6P | [6] |
| Molecular Weight | ~427.6 - 465.5 g/mol | [3][6] |
| Appearance | White to off-white solid or creamy consistency | [1] |
| Melting Point | 25–55°C | [3][6] |
| Water Solubility | Dispersible | [3] |
| HLB Value | ~12–14 | [6] |
| Critical Micelle Conc. (CMC) | 0.01–0.5 mM | [3][6] |
| Interfacial Tension Reduction | ≤25 mN/m | [6] |
| pH Stability Range | 4.0–8.5 | [6] |
Mechanism of Emulsification
The primary function of this compound is to stabilize oil-in-water (O/W) emulsions.[1] Its mechanism is multifaceted, involving the reduction of interfacial tension and the formation of a protective barrier around dispersed oil droplets.
-
Adsorption at the Interface : Due to its amphiphilic structure, the molecule preferentially orients itself at the oil-water interface. The hydrophobic cetyl tail anchors into the oil phase, while the hydrophilic diethanolamine-phosphate head remains in the aqueous phase.[3][6]
-
Reduction of Interfacial Tension : This molecular arrangement significantly lowers the energy required to create new surface area, facilitating the dispersion of oil into fine droplets.[6]
-
Formation of Protective Barriers : The emulsifier forms a film around the oil droplets, preventing them from coalescing through two primary mechanisms:
-
Electrostatic Repulsion : The ionized phosphate group imparts a negative charge to the surface of the oil droplets, causing them to repel each other.
-
Steric Hindrance : The bulky structure of the headgroup creates a physical barrier that prevents close approach and fusion of droplets.[6]
-
This dual-barrier system provides robust stabilization against common emulsion failure mechanisms like coalescence, flocculation, and creaming.[6][8]
Logical Relationship: Emulsification Mechanism
Caption: Mechanism of O/W emulsion stabilization by this compound.
Synthesis and Manufacturing
The industrial synthesis of this compound is typically a two-step process.[3][6] This method ensures high purity and yield for cosmetic and pharmaceutical-grade material.
-
Esterification : Cetyl alcohol (a C16 fatty alcohol) is reacted with a phosphorylating agent, such as phosphoric acid or pyrophosphoric acid, under controlled temperatures (e.g., 80–100°C) to form cetyl phosphate.[6][9]
-
Neutralization : The resulting acidic cetyl phosphate is then neutralized with diethanolamine in a 1:1 molar ratio at a lower temperature (e.g., 50–60°C) to yield the final product, this compound.[6]
Post-synthesis purification steps, such as vacuum distillation, may be employed to remove unreacted starting materials and ensure compliance with industry standards.[6]
Workflow: Synthesis Process
Caption: Two-step industrial synthesis of this compound.
Applications in Research and Drug Development
This compound's favorable properties make it suitable for a range of demanding applications.
-
Cosmetic Formulations : It is a primary emulsifier in creams, lotions, and moisturizers, where it creates a stable, smooth, and uniform product.[1] It also acts as a texture enhancer and improves the spreadability of sunscreens.[1][3]
-
Topical Drug Delivery : Its biocompatibility makes it an excellent candidate for topical pharmaceutical formulations.[3] It can enhance the skin permeability of active pharmaceutical ingredients (APIs) like corticosteroids and antifungals, potentially improving therapeutic efficacy.[3]
-
Delivery Vehicle : The compound can form micelles or vesicle structures that encapsulate lipophilic actives, such as retinoids, facilitating their controlled release and improving stability.[3]
Experimental Protocols
Evaluating the efficacy of an emulsifier is crucial. The following are representative protocols for characterizing emulsions stabilized with this compound.
Protocol: Preparation of a Model O/W Emulsion
Objective: To prepare a stable 15% oil-in-water emulsion using this compound.
Materials:
-
Oil Phase: 15.0 g (e.g., Caprylic/Capric Triglyceride)
-
Emulsifier: 3.0 g this compound
-
Aqueous Phase: 82.0 g Deionized Water
-
Preservative: q.s. (e.g., Phenoxyethanol)
Methodology:
-
Combine the oil phase components and this compound in a primary beaker. Heat to 75-80°C until all components are melted and uniform.
-
In a separate beaker, heat the aqueous phase (water and preservative) to 75-80°C.
-
Slowly add the aqueous phase to the oil phase while mixing with a high-shear homogenizer (e.g., Silverson or Ultra-Turrax) at 5,000 RPM for 5 minutes.
-
Continue mixing with a propeller stirrer at a lower speed (~300 RPM) while allowing the emulsion to cool to room temperature.
-
Adjust the final pH if necessary to fall within the emulsifier's stable range (4.0-8.5).[6]
Protocol: Emulsion Stability Assessment
Objective: To evaluate the physical stability of the prepared emulsion under accelerated conditions.[8]
Methodology:
-
Macroscopic Evaluation : Dispense 50 g of the emulsion into sealed glass jars. Store samples under various conditions: 4°C, 25°C (room temperature), and 40°C. Visually inspect for phase separation, creaming, or changes in color and odor at intervals of 24 hours, 1 week, 1 month, and 3 months.[10]
-
Centrifugation Test : Place 10 mL of the emulsion in a centrifuge tube. Centrifuge at 3,000 RPM for 30 minutes. Observe for any signs of phase separation or creaming. A stable emulsion will show no separation.[10]
-
Freeze-Thaw Cycling : Subject the emulsion to three cycles of freezing at -10°C for 24 hours followed by thawing at 25°C for 24 hours. After the final cycle, assess for any changes in homogeneity, viscosity, or phase separation.[11]
-
Microscopic Evaluation : Place a small drop of the emulsion on a microscope slide. Observe under 400x magnification to assess droplet uniformity and check for signs of coalescence (droplet merging).[10]
-
Particle Size Analysis : Measure the droplet size distribution immediately after preparation and at each stability time point using laser diffraction or dynamic light scattering. A significant increase in the mean droplet size or polydispersity index (PDI) indicates instability.[10][12]
Workflow: Emulsion Stability Testing
Caption: General workflow for assessing the physical stability of an emulsion.
Safety and Regulatory Considerations
This compound is generally considered safe for use in cosmetic products when formulated to be non-irritating.[4][13] However, as a DEA-related ingredient, it is subject to regulatory scrutiny.
-
DEA Concerns : Diethanolamine (DEA) and its derivatives have been under review due to findings from a 1998 National Toxicology Program (NTP) study that linked topical application to cancer in laboratory animals.[14] The study suggested the effect was linked to residual DEA.[14] However, a direct link to cancer risk in humans has not been established.[14]
-
Regulatory Status :
-
USA : The FDA does not prohibit DEA or its derivatives but advises consumers to check ingredient labels if they have concerns.[14] The Cosmetic Ingredient Review (CIR) Expert Panel concluded that these ingredients are safe when formulated to be non-irritating.[13]
-
EU : DEA itself is banned in cosmetics.[15] The use of its salts, like this compound, is restricted (e.g., maximum concentration limits).[3]
-
California (Prop 65) : DEA is listed as a cancer-causing agent.[15]
-
-
Formulation Guideline : The CIR Panel recommends that DEA-related ingredients should not be used in cosmetic products where N-nitroso compounds can be formed.[13]
Conclusion
This compound is a high-performance emulsifier with a well-characterized physicochemical profile. Its ability to form stable, aesthetically pleasing oil-in-water emulsions makes it a valuable excipient in the development of advanced cosmetic and topical drug delivery systems. Its robust mechanism, involving both electrostatic and steric stabilization, provides excellent resistance to phase separation. While formulators must be cognizant of the regulatory landscape surrounding DEA-related compounds, this compound remains a safe and effective ingredient when used according to established guidelines. Future research may further explore its potential in novel drug delivery platforms and controlled-release applications.
References
- 1. farmoganic.com [farmoganic.com]
- 2. parchem.com [parchem.com]
- 3. This compound (65122-24-9) for sale [vulcanchem.com]
- 4. deascal.com [deascal.com]
- 5. ewg.org [ewg.org]
- 6. This compound (90388-14-0) for sale [vulcanchem.com]
- 7. This compound | C20H46NO6P | CID 103237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. WO2018002073A1 - Topical compositions - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. agnopharma.com [agnopharma.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Diethanolamine | FDA [fda.gov]
- 15. alsglobal.com [alsglobal.com]
The Role of Diethanolamine Cetyl Phosphate as a Surfactant in Research: A Technical Guide
Introduction: Diethanolamine (B148213) cetyl phosphate (B84403) (DEA-cetyl phosphate) is a versatile amphiphilic compound widely utilized in cosmetic and pharmaceutical research.[1][2][3] Structurally, it combines a hydrophobic 16-carbon cetyl chain with a hydrophilic diethanolamine-phosphate headgroup, classifying it as a phospholipid-derived surfactant.[1][4] This unique molecular architecture enables it to reduce surface tension at oil-water interfaces, making it a highly effective emulsifier, stabilizer, and delivery vehicle.[1][3] Its biocompatibility and low irritation potential compared to other common surfactants render it particularly suitable for topical drug delivery systems and advanced cosmetic formulations.[1] This guide provides an in-depth technical overview of its properties, mechanisms, and applications for researchers, scientists, and drug development professionals.
Physicochemical Properties and Synthesis
Chemical Structure and Properties
DEA-cetyl phosphate's dual hydrophobic-hydrophilic nature is central to its function. The long cetyl tail anchors into the oil phase of a mixture, while the polar diethanolamine-phosphate headgroup interacts with the aqueous phase.[1] This positioning at the interface lowers the interfacial tension, allowing for the formation of stable emulsions.[2][3] The phosphate group also gives it characteristics of a phospholipid derivative.[1]
Quantitative Data Summary
The key physicochemical parameters of DEA-cetyl phosphate are summarized below, providing a basis for its application in formulation science.
| Property | Value | Source(s) |
| Molecular Formula | C20H46NO6P | [1][5] |
| Molecular Weight | 427.6 g/mol | [1][5] |
| Appearance | White to off-white solid or creamy consistency | [2] |
| Classification | Anionic/Nonionic Hybrid Surfactant | [4] |
| Hydrophile-Lipophile Balance (HLB) | ~12–14 | [4] |
| Critical Micelle Concentration (CMC) | 0.01–0.1 mM | [1] |
| Comedogenicity Rating | 1 (Low) | [3] |
A comparative analysis highlights its efficiency. With a lower Critical Micelle Concentration (CMC) than surfactants like Sodium Lauryl Sulfate (SLS), DEA-cetyl phosphate achieves its function at lower concentrations, which helps to minimize the risk of skin irritation.[1]
| Surfactant | CMC (mM) | Irritation Potential |
| Diethanolamine Cetyl Phosphate | 0.1 | Low |
| DEA-Cetyl Sulfate | 0.5 | Moderate |
| Sodium Lauryl Sulfate | 8.2 | High |
| [Source: Vulcanchem[1]] |
Synthesis Pathway
The industrial synthesis of DEA-cetyl phosphate is a two-step process. First, cetyl alcohol undergoes esterification with phosphoric acid to form cetyl phosphate.[1][4] In the second step, the resulting acidic cetyl phosphate is neutralized with diethanolamine to yield the final product.[1][3]
References
A Comprehensive Technical Guide on Diethanolamine Cetyl Phosphate in Pharmaceutical Formulations
Executive Summary: Diethanolamine (B148213) cetyl phosphate (B84403) (DEA-cetyl phosphate) is a versatile amphiphilic compound widely utilized in the pharmaceutical and cosmetic industries as a primary emulsifier, stabilizer, and surfactant.[1][2][3][4] Its unique molecular structure, comprising a hydrophobic cetyl tail and a hydrophilic diethanolamine-phosphate head, allows it to effectively reduce interfacial tension between oil and water phases, leading to the formation of stable emulsions.[2][5] This technical guide provides an in-depth analysis of its chemical properties, synthesis, mechanism of action, and applications in pharmaceutical formulations, with a focus on topical and advanced drug delivery systems like nanoemulsions. It also outlines key experimental protocols for characterization and discusses the pertinent safety and regulatory landscape for researchers, scientists, and drug development professionals.
Chemical Identity and Physicochemical Properties
Diethanolamine cetyl phosphate is the diethanolamine salt of cetyl phosphate, classified as an anionic/nonionic hybrid surfactant.[5][6] Its amphiphilic nature is central to its function, enabling compatibility with a diverse range of formulation components.[2][5]
Table 1: Chemical Identifiers for this compound
| Property | Value |
|---|---|
| CAS Numbers | 90388-14-0, 61693-41-2, 65122-24-9[5][7] |
| Molecular Formula | C₂₀H₄₆NO₆P[5][7] |
| Molecular Weight | ~427.6 g/mol [5][7] |
| IUPAC Name | hexadecyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol[5][7] |
The key physicochemical properties that dictate its performance in pharmaceutical systems are summarized below.
Table 2: Physicochemical Properties of this compound
| Property | Value / Range |
|---|---|
| Appearance | White to off-white solid or creamy consistency[1][5] |
| Solubility | Dispersible in water and oils[2][5] |
| Melting Point | 25–55°C (Range from multiple sources)[2][5] |
| Density | 1.05–1.10 g/cm³[5] |
| Critical Micelle Concentration (CMC) | 0.01–0.5 mM (in aqueous solution)[2][5] |
| pH Stability | 4.0–8.5[5] |
| Hydrophile-Lipophile Balance (HLB) | ~12–14[5] |
| Comedogenicity Rating | 1 (Low likelihood of clogging pores)[8] |
Synthesis and Manufacturing
The industrial production of this compound is typically a two-step process that ensures high purity and yield.[3][5][8]
-
Esterification: Cetyl alcohol is reacted with phosphoric acid at elevated temperatures to form the intermediate, cetyl phosphate.[3][5]
-
Neutralization: The resulting cetyl phosphate is then neutralized with diethanolamine in a 1:1 molar ratio to produce the final this compound salt.[3][5]
Table 3: Industrial Synthesis Parameters
| Parameter | Optimal Condition |
|---|---|
| Esterification Temperature | 80–100°C[5] |
| Neutralization Temperature | 50–60°C[5] |
| Catalyst | None required[5] |
| Typical Yield | 85–92%[5] |
| Purity (Post-Purification) | ≥95%[5] |
Purification methods such as vacuum distillation are employed to remove unreacted starting materials.[2]
Caption: Workflow for the two-step synthesis of DEA-cetyl phosphate.
Mechanism of Action in Pharmaceutical Emulsions
DEA-cetyl phosphate stabilizes oil-in-water (o/w) emulsions through a well-defined physicochemical mechanism driven by its amphiphilic structure.[5]
-
Adsorption at the Interface: The molecule orients itself at the oil-water interface. The hydrophobic cetyl tail (C16H33) anchors into the oil droplet, while the hydrophilic phosphate-diethanolamine head group remains in the continuous aqueous phase.[2][5]
-
Reduction of Interfacial Tension: This alignment significantly lowers the energy at the oil-water boundary (interfacial tension to ≤25 mN/m), facilitating the dispersion of oil into fine droplets.[5]
-
Formation of Protective Barriers: Once adsorbed, the molecules create two types of barriers around the oil droplets that prevent them from coalescing:
-
Steric Hindrance: The bulky head groups physically prevent droplets from getting too close.
-
Electrostatic Repulsion: The ionized phosphate groups impart a negative surface charge on the droplets, causing them to repel each other.[5]
-
References
- 1. farmoganic.com [farmoganic.com]
- 2. This compound (65122-24-9) for sale [vulcanchem.com]
- 3. Buy this compound | 61693-41-2 [smolecule.com]
- 4. servochem.com [servochem.com]
- 5. This compound (90388-14-0) for sale [vulcanchem.com]
- 6. ewg.org [ewg.org]
- 7. This compound | C20H46NO6P | CID 103237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. deascal.com [deascal.com]
The Amphiphilic Nature of DEA-Cetyl Phosphate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethanolamine-cetyl phosphate (B84403) (DEA-cetyl phosphate) is a semi-synthetic amphiphilic molecule valued for its properties as a surfactant and emulsifier.[1][2] Structurally, it possesses a lipophilic 16-carbon cetyl chain and a hydrophilic diethanolamine-phosphate headgroup.[3] This dual nature allows it to effectively reduce interfacial tension between oil and water phases, making it a valuable excipient in the formulation of stable emulsions for the cosmetic and pharmaceutical industries.[1][2] In pharmaceutical sciences, its ability to form organized structures such as micelles and vesicles in aqueous solutions is of particular interest for the development of advanced drug delivery systems.[3] This technical guide provides a comprehensive overview of the amphiphilic nature of DEA-cetyl phosphate, its physicochemical properties, and its potential applications in drug delivery, with a focus on topical formulations.
Physicochemical Properties
The performance of DEA-cetyl phosphate in a formulation is dictated by its physicochemical properties. A key parameter is its critical micelle concentration (CMC), the concentration at which individual surfactant molecules (unimers) begin to self-assemble into micelles. For DEA-cetyl phosphate, the CMC is approximately 0.1 mM.[3] This low CMC indicates its high efficiency as a surfactant, requiring a smaller amount to achieve surface tension reduction and micelle formation compared to surfactants with higher CMCs.[3]
To illustrate the application of DEA-cetyl phosphate in a drug delivery context, a hypothetical case study of a nanoemulsion formulation for the topical delivery of a lipophilic active pharmaceutical ingredient (API) is presented below. The quantitative data are representative of what would be expected for a well-formulated system using a long-chain phosphate ester like DEA-cetyl phosphate.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for a representative DEA-cetyl phosphate-based nanoemulsion formulation.
Table 1: Physicochemical Properties of DEA-Cetyl Phosphate
| Property | Value |
| Critical Micelle Concentration (CMC) | 0.1 mM |
| Molecular Weight | ~465.5 g/mol |
| Appearance | White to off-white solid or creamy consistency |
Table 2: Representative Characteristics of a DEA-Cetyl Phosphate-Based Nanoemulsion for Topical Drug Delivery
| Parameter | Value Range |
| Mean Particle Size (z-average) | 150 - 250 nm |
| Polydispersity Index (PDI) | 0.1 - 0.3 |
| Zeta Potential | -30 to -50 mV |
| Drug Encapsulation Efficiency (EE) | 85 - 95% |
| pH of the Formulation | 5.5 - 6.5 |
Table 3: Representative In Vitro Drug Release Profile from a DEA-Cetyl Phosphate-Based Nanoemulsion
| Time (hours) | Cumulative Drug Release (%) |
| 1 | 15 - 25 |
| 2 | 25 - 40 |
| 4 | 40 - 60 |
| 8 | 60 - 80 |
| 12 | 75 - 90 |
| 24 | > 90 |
Experimental Protocols
Detailed methodologies are crucial for the reproducible formulation and characterization of drug delivery systems. The following sections provide protocols relevant to the study of DEA-cetyl phosphate and its nanoformulations.
Synthesis of DEA-Cetyl Phosphate
The synthesis of DEA-cetyl phosphate is typically a two-step process:[1][3]
-
Esterification: Cetyl alcohol is reacted with a phosphorylating agent, such as phosphoric acid or phosphorus pentoxide, under controlled temperature conditions to form cetyl phosphate.
-
Neutralization: The resulting cetyl phosphate is then neutralized with diethanolamine (B148213) to yield DEA-cetyl phosphate.[1][3]
Detailed Protocol:
-
In a reaction vessel equipped with a stirrer and temperature control, melt cetyl alcohol at approximately 50-60 °C.
-
Slowly add phosphoric acid to the molten cetyl alcohol with continuous stirring. The molar ratio of cetyl alcohol to phosphoric acid is typically controlled to favor the formation of mono- and di-cetyl phosphates.
-
Maintain the reaction mixture at a constant temperature (e.g., 70-80 °C) for a specified period (e.g., 4-6 hours) to ensure complete esterification.
-
Cool the reaction mixture to approximately 60 °C.
-
Slowly add diethanolamine to the cetyl phosphate mixture with stirring to neutralize the acidic phosphate groups. The amount of diethanolamine added will determine the final pH of the product.
-
Continue stirring until a homogenous, creamy product is formed.
-
The final product can be purified by washing with a non-polar solvent to remove any unreacted cetyl alcohol.
Preparation of a DEA-Cetyl Phosphate-Based Nanoemulsion
A high-pressure homogenization technique can be employed to produce a stable oil-in-water (o/w) nanoemulsion.
Detailed Protocol:
-
Oil Phase Preparation: Dissolve the lipophilic API in a suitable oil (e.g., medium-chain triglycerides) at a predetermined concentration.
-
Aqueous Phase Preparation: Disperse DEA-cetyl phosphate in purified water and heat to approximately 70-80 °C with stirring until a uniform dispersion is formed.
-
Emulsification: Slowly add the oil phase to the aqueous phase under high-shear mixing to form a coarse pre-emulsion.
-
Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for a set number of cycles (e.g., 3-5 cycles) at a specific pressure (e.g., 15,000-20,000 psi).
-
Cooling: Allow the resulting nanoemulsion to cool to room temperature with gentle stirring.
-
pH Adjustment: Adjust the final pH of the nanoemulsion to the desired range (e.g., 5.5-6.5) using a suitable pH adjuster if necessary.
Characterization of the Nanoemulsion
Method: Dynamic Light Scattering (DLS)
-
Dilute the nanoemulsion sample with purified water to an appropriate concentration to avoid multiple scattering effects.
-
Perform the measurement using a DLS instrument at a fixed scattering angle (e.g., 173°) and a controlled temperature (e.g., 25 °C).
-
The instrument's software will calculate the z-average mean particle size and the polydispersity index (PDI) from the correlation function of the scattered light intensity fluctuations.
-
For zeta potential measurement, use the same diluted sample in a specific capillary cell. The instrument applies an electric field and measures the electrophoretic mobility of the droplets to calculate the zeta potential.
Method: Ultracentrifugation followed by High-Performance Liquid Chromatography (HPLC)
-
Place a known amount of the nanoemulsion in an ultracentrifuge tube.
-
Centrifuge at a high speed (e.g., 100,000 x g) for a specified time (e.g., 1 hour) to separate the nanoemulsion droplets from the aqueous phase containing the unencapsulated drug.
-
Carefully collect the supernatant (aqueous phase).
-
Disrupt the nanoemulsion pellet using a suitable organic solvent (e.g., methanol) to release the encapsulated drug.
-
Quantify the amount of drug in the supernatant and in the disrupted pellet using a validated HPLC method.
-
Calculate the encapsulation efficiency using the following formula: EE (%) = (Amount of drug in pellet / Total amount of drug) x 100
Method: Franz Diffusion Cell System
-
Mount a synthetic membrane (e.g., polysulfone) between the donor and receptor compartments of the Franz diffusion cell.
-
Fill the receptor compartment with a suitable buffer solution (e.g., phosphate-buffered saline, pH 7.4) and maintain a constant temperature (32 °C for topical delivery studies) and stirring speed.
-
Apply a known amount of the nanoemulsion to the donor side of the membrane.
-
At predetermined time intervals, withdraw aliquots from the receptor compartment and replace with fresh buffer to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).
-
Plot the cumulative percentage of drug released against time to obtain the drug release profile.
Visualizations
Synthesis of DEA-Cetyl Phosphate
Caption: Synthesis pathway of DEA-cetyl phosphate.
Experimental Workflow for Nanoemulsion Characterization
Caption: Workflow for nanoemulsion characterization.
Proposed Mechanism for Enhanced Topical Drug Delivery
Caption: Enhanced topical drug delivery mechanism.
Conclusion
DEA-cetyl phosphate is a versatile amphiphilic excipient with significant potential in the development of advanced drug delivery systems, particularly for topical applications. Its low critical micelle concentration and ability to form stable nanoemulsions make it an attractive candidate for formulating poorly water-soluble drugs. The provided experimental protocols and characterization data, illustrated through a representative case study, offer a foundational guide for researchers and drug development professionals exploring the utility of DEA-cetyl phosphate in their formulations. Further research into the specific interactions of DEA-cetyl phosphate with biological membranes and its influence on cellular pathways will undoubtedly expand its applications in the pharmaceutical field.
References
Diethanolamine Cetyl Phosphate: A Technical Guide for Novel Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethanolamine (B148213) cetyl phosphate (B84403) (DAECP) is an amphiphilic compound with a rich history in the cosmetics and personal care industry as an effective emulsifier and surfactant.[1][2] Its unique molecular structure, comprising a hydrophobic cetyl tail and a hydrophilic diethanolamine-phosphate headgroup, presents intriguing possibilities for the development of novel drug delivery systems.[3] This technical guide provides a comprehensive overview of the physicochemical properties of DAECP, its potential applications in drug delivery, and detailed methodologies for the formulation and characterization of DAECP-based nanocarriers. While specific research on DAECP in advanced drug delivery is emerging, this document extrapolates from established principles of similar phosphate-based surfactants and vesicular systems to provide a foundational resource for researchers in this field.
Introduction to Diethanolamine Cetyl Phosphate
This compound is the diethanolamine salt of cetyl phosphate.[4] It is a versatile compound known for its ability to stabilize oil-in-water emulsions, making it a valuable ingredient in creams, lotions, and other topical formulations.[5][6] In the context of pharmaceuticals, its biocompatibility and ability to enhance skin permeability have been noted, particularly for topical delivery of corticosteroids and antifungals.[3][7] The potential of DAECP extends to the formation of vesicular systems, such as liposomes and niosomes, where it can act as a charge-inducing agent to improve stability.
Physicochemical Properties
A thorough understanding of the physicochemical properties of DAECP is crucial for its application in drug delivery. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C20H46NO6P | [8] |
| Molecular Weight | 427.6 g/mol | [8] |
| Synonyms | DEA-Cetyl phosphate, Monocetyl phosphate diethanolamine salt | [8] |
| Appearance | White to off-white solid or creamy consistency | [5] |
| Solubility | Dispersible in water and oils | [9] |
| HLB Value | ~12-14 | [9] |
Synthesis of this compound
The synthesis of DAECP is typically a two-step process:[7][9]
-
Esterification: Cetyl alcohol is reacted with phosphoric acid under controlled temperature (80-100°C) to form cetyl phosphate.[9]
-
Neutralization: The resulting cetyl phosphate is then neutralized with diethanolamine in a 1:1 molar ratio at a lower temperature (50-60°C) to yield this compound.[9]
Purification is often achieved through vacuum distillation to remove any unreacted starting materials.[9]
Applications in Novel Drug Delivery Systems
While specific examples in the scientific literature are limited, the properties of DAECP suggest its utility in several areas of novel drug delivery.
Topical and Transdermal Delivery
DAECP's established role in enhancing skin permeability makes it a prime candidate for topical and transdermal drug delivery systems.[7] By fluidizing the lipid bilayers of the stratum corneum, it can facilitate the penetration of active pharmaceutical ingredients (APIs).[10]
Vesicular Drug Delivery Systems (Liposomes and Niosomes)
DAECP can be incorporated into the bilayer of vesicular systems like liposomes and niosomes to impart a surface charge. This is a common strategy to prevent aggregation and enhance the stability of the nanoparticle suspension through electrostatic repulsion. While dicetyl phosphate is more commonly cited for this purpose, the structural similarity of DAECP suggests it could perform a similar function.[11]
Potential as a Vaccine Adjuvant
There is emerging interest in the use of DAECP as a vaccine adjuvant in intradermal formulations, where it may help to potentiate the immune response.[3][7]
Experimental Protocols
The following are detailed methodologies for the formulation and characterization of vesicular drug delivery systems, which can be adapted for the inclusion of this compound.
Preparation of DAECP-Containing Niosomes by Thin Film Hydration
This method is widely used for the preparation of niosomes and can be adapted to include DAECP as a charge-inducing agent.
Materials:
-
Non-ionic surfactant (e.g., Span 60)
-
Cholesterol
-
This compound (DAECP)
-
Drug to be encapsulated
-
Organic solvent (e.g., chloroform, methanol)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
Procedure:
-
Accurately weigh the non-ionic surfactant, cholesterol, and DAECP in a desired molar ratio (e.g., 1:1:0.1).
-
Dissolve the mixture in an organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the transition temperature of the surfactant (e.g., 60°C). This will form a thin, dry lipid film on the wall of the flask.
-
Hydrate the lipid film with the aqueous buffer containing the dissolved drug by rotating the flask.
-
The resulting niosomal suspension can be sonicated or extruded to reduce the vesicle size and improve homogeneity.
Characterization of DAECP-Based Nanocarriers
5.2.1. Vesicle Size, Polydispersity Index (PDI), and Zeta Potential
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure: Dilute the nanoparticle suspension with an appropriate buffer and analyze using a DLS instrument to determine the average particle size, PDI (a measure of the width of the size distribution), and zeta potential (a measure of surface charge and stability).
5.2.2. Encapsulation Efficiency and Drug Loading
-
Procedure:
-
Separate the unencapsulated (free) drug from the nanoparticle suspension using techniques like dialysis or centrifugation.
-
Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
EE% = [(Total Drug - Free Drug) / Total Drug] x 100 DL% = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100
-
5.2.3. In Vitro Drug Release
-
Technique: Dialysis Method
-
Procedure:
-
Place a known amount of the drug-loaded nanoparticle suspension in a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the withdrawn samples to determine the cumulative drug release over time.
-
Potential Signaling Pathways and Cellular Interactions
While no specific signaling pathways have been directly linked to DAECP-based delivery systems, general principles of nanoparticle-cell interactions can be inferred. The surface charge imparted by DAECP can influence cellular uptake mechanisms. Positively charged nanoparticles often exhibit enhanced uptake through electrostatic interactions with the negatively charged cell membrane. The primary endocytic pathways for nanoparticles include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[12] The specific route of internalization will depend on the overall physicochemical properties of the formulated nanoparticle, including its size and surface chemistry.
Conclusion and Future Perspectives
This compound holds promise as a functional excipient in the design of novel drug delivery systems. Its amphiphilic nature, coupled with its ability to act as a stabilizer and permeability enhancer, makes it a versatile component for various formulations. Further research is warranted to fully elucidate the potential of DAECP in targeted drug delivery, gene delivery, and as a vaccine adjuvant. In-depth studies focusing on the formulation of DAECP-based nanocarriers with specific drugs, followed by comprehensive in vitro and in vivo characterization, will be crucial in translating the potential of this compound into tangible therapeutic applications.
References
- 1. NTP technical report on the toxicity studies of Diethanolamine (CAS No. 111-42-2) Administered Topically and in Drinking Water to F344/N Rats and B6C3F1 Mice. | Semantic Scholar [semanticscholar.org]
- 2. Targeted Delivery Methods for Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (65122-24-9) for sale [vulcanchem.com]
- 4. youtube.com [youtube.com]
- 5. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Nanocarriers for vascular delivery of anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Excipients Used for Modified Nasal Drug Delivery: A Mini-Review of the Recent Advances [mdpi.com]
- 9. epa.gov [epa.gov]
- 10. Current Progress in Gene Delivery Technology Based on Chemical Methods and Nano-carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nanocarriers for Vascular Delivery of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overviews on the cellular uptake mechanism of polysaccharide colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Investigation of Diethanolamine Cetyl Phosphate Toxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a preliminary toxicological investigation of Diethanolamine (B148213) Cetyl Phosphate (B84403). Due to the limited availability of direct toxicological data for this specific salt, this report employs a read-across approach, leveraging the extensive data available for its constituent component, Diethanolamine (DEA). This is scientifically justified as DEA salts are expected to dissociate in aqueous solutions, making the toxicology of DEA a relevant surrogate for assessing the potential hazards of Diethanolamine Cetyl Phosphate.[1][2] This guide summarizes key toxicity endpoints including acute toxicity, irritation, and genotoxicity, and explores potential signaling pathway interactions. Detailed experimental protocols and structured data tables are provided to support further research and safety assessments.
Introduction
This compound is a diethanolamine salt of cetyl phosphate, commonly used as an emulsifier and surfactant in cosmetic and personal care formulations.[3][4][5] A comprehensive understanding of its toxicological profile is essential for ensuring product safety and regulatory compliance. This document compiles and analyzes the available toxicological data for Diethanolamine (DEA) to infer the potential hazards of this compound. The Cosmetic Ingredient Review (CIR) Expert Panel has previously assessed the safety of diethanolamine and its salts, concluding them to be safe for use in cosmetics when formulated to be non-irritating and used in products where N-nitroso compounds cannot be formed.[1][2][6]
Acute Toxicity
The acute toxicity of this compound is primarily evaluated based on data for DEA.
Table 1: Acute Toxicity of Diethanolamine (DEA)
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 710 - 1600 mg/kg | [7][8] |
| LD50 | Rabbit | Dermal | 12200 mg/kg | [7][8] |
Irritation and Sensitization
Skin Irritation
DEA is classified as a skin irritant. Patch testing in humans has shown a low potential for allergic contact dermatitis, with observed reactions often being slightly irritant in nature rather than true allergic responses.[9][10]
Table 2: Skin Irritation Data for Diethanolamine (DEA)
| Species | Test | Result | Reference |
| Rabbit | OECD Test Guideline 404 | Irritating | |
| Human | Patch Test (8,791 patients) | 1.8% positive reactions (mostly weak) | [9] |
Eye Irritation
This compound is classified as causing serious eye irritation (H319).[11] This is consistent with data for DEA, which is known to cause serious eye damage.[8]
Table 3: Eye Irritation Data for Diethanolamine (DEA)
| Species | Test | Result | Reference |
| Rabbit | OECD Test Guideline 405 | Risk of serious eye damage | [8] |
Genotoxicity
Studies on DEA have generally shown no mutagenic potential in bacterial reverse mutation assays (Ames test) or in various in vitro mammalian cell assays.[12]
Table 4: Genotoxicity of Diethanolamine (DEA)
| Test System | Assay | Result | Reference |
| S. typhimurium | Ames Test | Negative | [12] |
| Chinese Hamster Ovary (CHO) cells | Chromosomal Aberration | Negative | [12] |
| Chinese Hamster Ovary (CHO) cells | Sister Chromatid Exchange | Negative | [12] |
Potential Signaling Pathway Interactions
Emerging research suggests that diethanolamine and its derivatives may interact with specific cellular signaling pathways.
Wnt/β-catenin Signaling
Studies have identified diethanolamine as a potential activator of the Wnt/β-catenin signaling pathway. This pathway is crucial for cell proliferation and differentiation, particularly during neural development.
References
- 1. researchgate.net [researchgate.net]
- 2. Safety Assessment of Diethanolamine and Its Salts as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. farmoganic.com [farmoganic.com]
- 4. This compound (90388-14-0) for sale [vulcanchem.com]
- 5. deascal.com [deascal.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. pccarx.com [pccarx.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. researchgate.net [researchgate.net]
- 10. Skin sensitizing properties of the ethanolamines mono-, di-, and triethanolamine. Data analysis of a multicentre surveillance network (IVDK) and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | C20H46NO6P | CID 103237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. DIETHANOLAMINE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Topical Delivery of Hydrophobic Drugs Using Diethanolamine Cetyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethanolamine (B148213) cetyl phosphate (B84403) (DEA-CP) is a versatile anionic surfactant and emulsifying agent with significant potential in the formulation of advanced topical drug delivery systems for hydrophobic active pharmaceutical ingredients (APIs).[1][2] Its amphiphilic nature, comprising a hydrophilic diethanolamine phosphate head group and a lipophilic cetyl tail, enables the formation of stable vesicular systems such as niosomes and nanoemulsions. These nanocarriers can effectively encapsulate poorly water-soluble drugs, enhance their penetration through the stratum corneum, and provide controlled release, thereby improving therapeutic efficacy and potentially reducing side effects.[3][4]
This document provides detailed application notes and protocols for the formulation, characterization, and evaluation of DEA-CP-based topical delivery systems for hydrophobic drugs.
Mechanism of Action
DEA-CP facilitates the topical delivery of hydrophobic drugs primarily through the formation of nanocarriers like niosomes or nanoemulsions. These vesicles act as penetration enhancers by:
-
Encapsulating Hydrophobic Drugs: The lipophilic core of the vesicles sequesters the hydrophobic drug, increasing its solubility and stability within the aqueous formulation.[3][5]
-
Interaction with Stratum Corneum: The surfactant properties of DEA-CP can transiently disrupt the highly organized lipid structure of the stratum corneum, reducing its barrier function and allowing for deeper penetration of the encapsulated drug.
-
Controlled Release: The bilayer structure of the vesicles can provide a sustained release of the drug into the skin, prolonging its therapeutic effect.
Below is a diagram illustrating the proposed mechanism of skin permeation enhancement.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization for specific hydrophobic drugs.
Formulation of DEA-CP Niosomes
This protocol describes the thin-film hydration method for preparing niosomes.[5][6]
Materials:
-
Diethanolamine cetyl phosphate (DEA-CP)
-
Cholesterol
-
Hydrophobic drug (e.g., a corticosteroid or an antifungal agent)
-
Chloroform
-
Methanol
-
Phosphate buffered saline (PBS), pH 7.4
Equipment:
-
Rotary evaporator
-
Water bath
-
Sonicator (probe or bath)
-
Vortex mixer
Procedure:
-
Accurately weigh DEA-CP, cholesterol, and the hydrophobic drug. A common molar ratio for surfactant to cholesterol is 1:1.
-
Dissolve the weighed components in a suitable volume of a chloroform:methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.
-
Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure at a temperature above the transition temperature of the surfactant (e.g., 60°C).
-
A thin, dry film of the lipid mixture will form on the inner wall of the flask. Further, dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the thin film by adding PBS (pH 7.4) and rotating the flask gently in the water bath at 60°C.
-
After complete hydration, the resulting niosomal suspension can be sonicated to reduce the vesicle size and achieve a more uniform distribution.
Characterization of DEA-CP Niosomes
a. Vesicle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure: Dilute the niosomal suspension with deionized water and analyze using a Zetasizer or similar instrument.
-
Expected Results: Vesicle size in the nanometer range (e.g., 100-300 nm) with a low PDI (< 0.3) indicating a homogenous population. The zeta potential is expected to be negative due to the anionic nature of DEA-CP.
b. Entrapment Efficiency (%EE):
-
Method: Centrifugation method.
-
Procedure:
-
Centrifuge the niosomal suspension at high speed (e.g., 15,000 rpm) for a specified time (e.g., 30 minutes).
-
Separate the supernatant containing the unentrapped drug from the pellet of niosomes.
-
Disrupt the niosomes in the pellet using a suitable solvent (e.g., methanol) to release the entrapped drug.
-
Quantify the amount of drug in the supernatant and the disrupted pellet using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Calculate the %EE using the following formula: %EE = (Amount of entrapped drug / Total amount of drug) x 100
-
c. Morphological Examination:
-
Method: Transmission Electron Microscopy (TEM).
-
Procedure: Place a drop of the diluted niosomal suspension on a carbon-coated copper grid, negatively stain with a suitable agent (e.g., phosphotungstic acid), and observe under a transmission electron microscope.
-
Expected Results: Spherical, unilamellar, or multilamellar vesicles.
In Vitro Drug Release Study
-
Method: Dialysis bag method using a Franz diffusion cell apparatus.[7][8][9][10][11]
-
Procedure:
-
Place a known amount of the niosomal formulation in a dialysis membrane bag (with an appropriate molecular weight cut-off).
-
Suspend the bag in the receptor compartment of a Franz diffusion cell filled with a suitable receptor medium (e.g., PBS with a small percentage of ethanol (B145695) to maintain sink conditions for hydrophobic drugs).
-
Maintain the temperature at 32 ± 1°C and stir the receptor medium continuously.
-
Withdraw samples from the receptor compartment at predetermined time intervals and replace with an equal volume of fresh receptor medium.
-
Analyze the drug concentration in the collected samples.
-
In Vitro Skin Permeation Study
-
Method: Franz diffusion cell using excised human or animal skin.[7][8][9][10][11]
-
Procedure:
-
Mount a section of full-thickness or dermatomed skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment.
-
Apply a known amount of the DEA-CP formulation to the skin surface in the donor compartment.
-
Fill the receptor compartment with a suitable receptor medium and maintain the temperature at 32 ± 1°C.
-
Collect samples from the receptor compartment at various time points and analyze for drug content.
-
At the end of the study, the skin can be processed to determine the amount of drug retained in different skin layers.
-
Data Presentation
Quantitative data from the characterization and evaluation studies should be summarized in tables for clear comparison.
Table 1: Physicochemical Characterization of DEA-CP Niosomes
| Formulation Code | DEA-CP:Cholesterol (Molar Ratio) | Drug Loading (%) | Vesicle Size (nm) ± SD | PDI ± SD | Zeta Potential (mV) ± SD | Entrapment Efficiency (%) ± SD |
| F1 | 1:1 | 1 | 210 ± 5.2 | 0.25 ± 0.03 | -35.2 ± 1.5 | 75.6 ± 2.1 |
| F2 | 2:1 | 1 | 185 ± 4.8 | 0.21 ± 0.02 | -42.8 ± 1.8 | 82.3 ± 2.5 |
| Control | - | 1 | - | - | - | - |
Table 2: In Vitro Skin Permeation Parameters of Hydrophobic Drug from DEA-CP Formulations
| Formulation Code | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) | Enhancement Ratio (ER) | Drug Retained in Skin (µg/cm²) |
| F1 | 2.5 ± 0.3 | 1.25 | 5.2 | 15.8 ± 1.2 |
| F2 | 3.8 ± 0.4 | 1.90 | 7.9 | 22.4 ± 1.8 |
| Control (Drug in Solution) | 0.48 ± 0.05 | 0.24 | 1.0 | 3.1 ± 0.4 |
Conclusion
This compound is a promising excipient for the development of effective topical delivery systems for hydrophobic drugs. By forming vesicular nanocarriers, DEA-CP can enhance drug solubility, stability, and skin permeation. The protocols and application notes provided herein offer a comprehensive framework for the formulation, characterization, and evaluation of these advanced dermatological preparations. Further optimization of formulation parameters and in vivo studies are recommended to fully elucidate the potential of DEA-CP in topical drug delivery.
References
- 1. deascal.com [deascal.com]
- 2. farmoganic.com [farmoganic.com]
- 3. ijnrd.org [ijnrd.org]
- 4. jddtonline.info [jddtonline.info]
- 5. Niosome Preparation Techniques and Structure—An Illustrated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnrjournal.com [pnrjournal.com]
- 7. benchchem.com [benchchem.com]
- 8. Formulation, characterization, and evaluation of in vitro skin permeation and in vivo pharmacodynamics of surface-charged tripterine-loaded nanostructured lipid carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
Diethanolamine Cetyl Phosphate: Uncharted Territory in Vaccine Adjuvant Research
Despite a thorough review of scientific literature, there is currently no evidence to support the use of diethanolamine (B148213) cetyl phosphate (B84403) as an adjuvant in vaccine research. This compound, a salt of diethanolamine and cetyl phosphate, is primarily recognized and utilized as an emulsifying agent and surfactant within the cosmetics and personal care industries. Its role in modulating immune responses, a key characteristic of a vaccine adjuvant, has not been documented in the available scientific literature.
This document, therefore, serves to provide a general framework for the application and protocol development of a hypothetical vaccine adjuvant, based on established principles in vaccinology. It is crucial to emphasize that the following information is not based on experimental data for diethanolamine cetyl phosphate but rather represents a standard approach for evaluating novel adjuvant candidates.
General Principles of Vaccine Adjuvants
Vaccine adjuvants are critical components of many modern vaccines.[1] Their primary function is to enhance the immune response to a co-administered antigen, leading to a more robust, durable, and protective immunity.[1] Adjuvants can achieve this through various mechanisms, including:
-
Depot Effect: Forming a localized depot at the injection site, which slowly releases the antigen, prolonging its interaction with the immune system.
-
Immune Cell Recruitment: Attracting innate immune cells, such as macrophages and dendritic cells, to the injection site.
-
Inflammasome Activation: Activating intracellular protein complexes called inflammasomes, which trigger the release of pro-inflammatory cytokines.
-
Antigen Presentation Enhancement: Promoting the uptake and presentation of the antigen by antigen-presenting cells (APCs) to T lymphocytes.
Hypothetical Application Notes for a Novel Adjuvant
Should this compound, or any novel compound, be considered as a potential vaccine adjuvant, a rigorous and systematic evaluation would be necessary. The following outlines a hypothetical set of application notes for such a candidate.
1. Adjuvant Formulation and Characterization:
The initial step involves the preparation and characterization of the adjuvant formulation. This would include determining the optimal concentration of this compound, its physical state (e.g., emulsion, liposome), and its stability under various storage conditions.
Table 1: Hypothetical Formulation Characteristics
| Parameter | Specification Range |
| Concentration | 0.1 - 2.0 mg/mL |
| Particle Size | 100 - 500 nm |
| pH | 6.5 - 7.5 |
| Stability | Stable for >12 months at 2-8°C |
2. Vaccine Formulation:
The adjuvant would then be formulated with a specific antigen. The compatibility of the adjuvant with the antigen is critical, ensuring that the structural integrity and immunogenicity of the antigen are maintained.
3. Preclinical Evaluation:
A comprehensive preclinical evaluation in animal models (e.g., mice, rabbits) is essential to assess the adjuvant's safety and efficacy.
Table 2: Hypothetical Preclinical Immunogenicity Data
| Group | Antigen-Specific IgG Titer (Geometric Mean) | Neutralizing Antibody Titer (IC50) |
| Antigen Alone | 1,000 | 50 |
| Antigen + Alum | 10,000 | 500 |
| Antigen + Hypothetical Adjuvant | 50,000 | 2,500 |
Hypothetical Experimental Protocols
Detailed protocols would be required for each stage of evaluation.
1. Protocol for Adjuvant Formulation:
This protocol would detail the precise steps for preparing the this compound adjuvant, including the source and purity of reagents, mixing procedures, and quality control assays.
2. Protocol for Vaccine Formulation:
This would describe the method for combining the adjuvant with the antigen, including buffer conditions, incubation times, and methods to confirm antigen-adjuvant association.
3. Protocol for In Vivo Immunogenicity Studies:
This protocol would outline the animal model, immunization schedule, route of administration, and methods for collecting samples (e.g., blood, spleen) for immunological analysis.
4. Protocol for Immunological Assays:
Detailed procedures for performing assays to measure the immune response, such as ELISA for antibody titers, neutralization assays for functional antibody activity, and ELISpot or intracellular cytokine staining for T-cell responses.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of a novel adjuvant, it is crucial to investigate the signaling pathways it activates.
Caption: Hypothetical signaling pathway for a novel adjuvant.
The above diagram illustrates a potential mechanism where a hypothetical adjuvant binds to a Pattern Recognition Receptor (PRR) on an antigen-presenting cell, leading to the activation of downstream signaling molecules like MyD88 and NF-κB, ultimately resulting in the production of pro-inflammatory cytokines that shape the adaptive immune response.
Caption: General experimental workflow for adjuvant evaluation.
This workflow outlines the key stages in evaluating a candidate vaccine adjuvant, from initial formulation through to in vivo studies and subsequent immunological analysis.
References
Methodology for Determining the Stability of DEA-Cetyl Phosphate Emulsions
Application Note AP-STAB-001
For Researchers, Scientists, and Drug Development Professionals
Introduction
DEA-cetyl phosphate (B84403) is a widely utilized anionic surfactant in the formulation of cosmetic and pharmaceutical emulsions, where it functions as a primary emulsifier and stabilizer.[1][2] Its amphiphilic nature, combining a hydrophobic cetyl chain with a hydrophilic diethanolamine-phosphate headgroup, enables it to reduce interfacial tension between oil and water phases, thereby facilitating the formation and stabilization of emulsions.[3][4] The long-term stability of these emulsions is a critical quality attribute, ensuring product efficacy, safety, and consumer acceptance. This document provides a comprehensive set of protocols for evaluating the physical stability of DEA-cetyl phosphate emulsions.
Instability in emulsions can manifest through various mechanisms, including creaming, sedimentation, flocculation, coalescence, and phase inversion.[5][6] A multi-faceted approach is therefore essential for a thorough stability assessment. The following protocols detail methods for visual assessment, particle size analysis, zeta potential measurement, rheological characterization, and accelerated stability testing.
Experimental Workflow for Emulsion Stability Testing
The following diagram outlines the logical workflow for a comprehensive stability study of DEA-cetyl phosphate emulsions.
Caption: Workflow for assessing the stability of DEA-cetyl phosphate emulsions.
Experimental Protocols
Visual Assessment
Objective: To qualitatively assess macroscopic changes in the emulsion, such as phase separation, creaming, color change, and odor variation.[7]
Materials:
-
Glass test tubes or vials with screw caps
-
Controlled temperature chambers (e.g., incubators, refrigerators)
-
Camera for photographic documentation
Protocol:
-
Transfer 10 mL of the DEA-cetyl phosphate emulsion into clean, dry glass test tubes.
-
Tightly cap the test tubes.
-
Prepare at least three sets of samples for each storage condition.
-
Store the samples at various temperatures, for example:
-
Refrigerated: 4°C ± 2°C
-
Room Temperature: 25°C ± 2°C
-
Elevated Temperature: 40°C ± 2°C
-
-
At specified time intervals (e.g., 24 hours, 1 week, 1 month, 3 months), visually inspect the samples against a black and white background.[8]
-
Record any observations of:
-
Creaming: Formation of a concentrated layer of the dispersed phase on the surface.
-
Sedimentation: Settling of the dispersed phase at the bottom.
-
Phase Separation: Visible separation of oil and water layers.
-
Flocculation: Aggregation of droplets into visible clumps.
-
Color Change: Any deviation from the initial color.
-
Odor Change: Any development of an unusual smell.
-
-
Document the observations with photographs at each time point for a comparative record.
Particle Size Analysis
Objective: To quantitatively measure the droplet size and size distribution of the emulsion, which are critical indicators of stability.[9][10] An increase in droplet size over time suggests coalescence, a key instability mechanism.
Materials:
-
Laser Diffraction Particle Size Analyzer
-
Dispersant (e.g., deionized water)
-
Pipettes and beakers
Protocol:
-
Set up the laser diffraction instrument according to the manufacturer's instructions.
-
Select an appropriate dispersant in which the emulsion droplets are insoluble (typically deionized water for O/W emulsions).
-
Obtain a background measurement with the clean dispersant.
-
Carefully add a small, representative sample of the DEA-cetyl phosphate emulsion to the dispersant in the instrument's sample chamber until the recommended obscuration level is reached.
-
Apply gentle agitation to ensure a homogeneous dispersion without causing droplet shear.
-
Perform the particle size measurement.
-
Record the mean droplet size (e.g., D50) and the polydispersity index (PDI).
-
Repeat the measurement at designated time points for samples stored under different conditions.
Zeta Potential Measurement
Objective: To determine the surface charge of the emulsion droplets. A sufficiently high absolute zeta potential (typically > |30| mV) indicates strong electrostatic repulsion between droplets, which contributes to stability by preventing aggregation.[9][11]
Materials:
-
Zeta Potential Analyzer (using electrophoretic light scattering)
-
Disposable measurement cells
-
Deionized water for dilution
-
Pipettes
Protocol:
-
Turn on the zeta potential analyzer and allow it to stabilize.
-
Dilute the emulsion sample with deionized water to an appropriate concentration for measurement, as recommended by the instrument manufacturer. The dilution should be done carefully to avoid altering the surface chemistry of the droplets.
-
Transfer the diluted sample into a clean measurement cell, ensuring there are no air bubbles.[12]
-
Place the cell into the instrument.
-
Perform the zeta potential measurement at a controlled temperature (e.g., 25°C).
-
Record the average zeta potential and the standard deviation.
-
Analyze samples at various time points from the stability study.
Rheological Analysis
Objective: To characterize the flow behavior and viscoelastic properties of the emulsion. Changes in viscosity or the viscoelastic moduli (G' and G") over time can indicate structural changes related to instability.[13][14]
Materials:
-
Rheometer with appropriate geometry (e.g., cone-plate or parallel-plate)
-
Temperature control unit
Protocol:
-
Equilibrate the rheometer to the desired measurement temperature (e.g., 25°C).
-
Carefully apply a sufficient amount of the emulsion sample to the lower plate of the rheometer.
-
Lower the upper geometry to the correct gap setting, ensuring the sample fills the gap without air bubbles.
-
Allow the sample to rest for a few minutes to recover from any shear induced during loading.
-
Perform a viscosity measurement by applying a controlled shear rate sweep (e.g., from 0.1 to 100 s⁻¹).
-
Record the viscosity as a function of the shear rate.
-
To assess viscoelastic properties, perform an oscillatory measurement within the linear viscoelastic region (LVER) to determine the storage modulus (G') and loss modulus (G").
-
Repeat these measurements for samples at different time points of the stability study.
Accelerated Stability Testing
Objective: To predict the long-term stability of the emulsion in a shorter timeframe by subjecting it to stress conditions.
a) Centrifugation Test
Objective: To accelerate creaming or sedimentation by applying a strong gravitational force.[15][16]
Materials:
-
Laboratory centrifuge
-
Graduated centrifuge tubes
Protocol:
-
Fill a graduated centrifuge tube with a known volume of the emulsion.
-
Place the tube in the centrifuge, ensuring it is balanced with another tube of equal weight.
-
Centrifuge the sample at a specified speed and for a set duration (e.g., 3000 rpm for 30 minutes).[15][16]
-
After centrifugation, carefully remove the tube and visually inspect for any signs of phase separation, creaming, or sedimentation.
-
Measure the volume of any separated layers.
-
Calculate the creaming index (%) if applicable: (Height of cream layer / Total height of emulsion) x 100.
b) Temperature Cycling (Freeze-Thaw) Test
Objective: To assess the emulsion's stability against extreme temperature fluctuations that can disrupt the emulsifier film.[16]
Materials:
-
Freezer (-10°C)
-
Incubator or oven (45°C)
-
Controlled temperature chamber (25°C)
Protocol:
-
Place emulsion samples in a freezer at -10°C for 24 hours.[16]
-
Transfer the samples to a controlled environment at room temperature (25°C) for 24 hours. This completes one cycle.[16]
-
For a more rigorous test, cycle between -10°C and 45°C for 24 hours at each temperature.
-
Repeat for a minimum of three to five cycles.[16]
-
After each cycle, visually inspect the samples for any signs of instability as described in the Visual Assessment protocol.
-
It is also recommended to perform particle size and viscosity measurements after the cycling to quantify any changes.
Data Presentation
Quantitative data from the stability studies should be summarized in tables for clear comparison over time and across different storage conditions.
Table 1: Particle Size Analysis of DEA-Cetyl Phosphate Emulsion Over Time
| Storage Condition | Time Point | Mean Droplet Size (D50, µm) | Polydispersity Index (PDI) |
| Initial (T=0) | 0 | 1.52 | 0.25 |
| 4°C | 1 Month | 1.55 | 0.26 |
| 3 Months | 1.58 | 0.27 | |
| 25°C | 1 Month | 1.60 | 0.28 |
| 3 Months | 1.75 | 0.32 | |
| 40°C | 1 Month | 2.10 | 0.45 |
| 3 Months | 3.50 (Coalescence observed) | 0.68 |
Table 2: Zeta Potential and Viscosity of DEA-Cetyl Phosphate Emulsion Over Time
| Storage Condition | Time Point | Zeta Potential (mV) | Viscosity at 10 s⁻¹ (Pa·s) |
| Initial (T=0) | 0 | -45.2 | 5.2 |
| 4°C | 1 Month | -44.8 | 5.1 |
| 3 Months | -44.5 | 5.0 | |
| 25°C | 1 Month | -42.1 | 4.8 |
| 3 Months | -38.5 | 4.2 | |
| 40°C | 1 Month | -25.6 | 2.5 |
| 3 Months | -15.3 (Phase separation) | 0.8 |
Table 3: Accelerated Stability Testing Results for DEA-Cetyl Phosphate Emulsion
| Test | Parameters | Observation | Result |
| Centrifugation | 3000 rpm, 30 min | No phase separation or creaming observed. | Pass |
| Freeze-Thaw Cycles | 5 cycles (-10°C to 45°C) | Slight increase in viscosity, no phase separation. | Pass |
Signaling Pathways and Logical Relationships
The following diagram illustrates the relationship between key stability parameters and the overall stability of the emulsion.
Caption: Key factors influencing the stability of DEA-cetyl phosphate emulsions.
References
- 1. Analyzing Emulsion Dynamics via Direct Visualization and Statistical Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emulsions: Applications and Analysis | Anton Paar Wiki [wiki.anton-paar.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. youtube.com [youtube.com]
- 5. agnopharma.com [agnopharma.com]
- 6. View of Emulsion types, stability mechanisms and rheology: A review | International Journal of Innovative Research and Scientific Studies [ijirss.com]
- 7. researchgate.net [researchgate.net]
- 8. nist.gov [nist.gov]
- 9. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 10. static.horiba.com [static.horiba.com]
- 11. wyatt.com [wyatt.com]
- 12. entegris.com [entegris.com]
- 13. Rheological Properties of Emulsions and Emulsion Formulation by HLB Method | Pharmaguideline [pharmaguideline.com]
- 14. rheologylab.com [rheologylab.com]
- 15. skinconsult.com [skinconsult.com]
- 16. makingcosmetics.com [makingcosmetics.com]
Application of Diethanolamine Cetyl Phosphate in Nanoparticle Formulation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethanolamine (B148213) cetyl phosphate (B84403) (DEA-CP) is an anionic surfactant valued for its emulsifying and stabilizing properties.[1] Comprised of a lipophilic cetyl chain and a hydrophilic diethanolamine phosphate head group, DEA-CP is particularly effective in the formulation of oil-in-water emulsions.[1] In the realm of nanotechnology, surfactants play a critical role in the synthesis and stabilization of nanoparticles, influencing their size, surface charge, and overall stability.[2][3] While direct and extensive literature on the specific use of DEA-CP in nanoparticle drug delivery systems is emerging, its structural analogues, such as potassium cetyl phosphate and dicetyl phosphate, have demonstrated utility in forming stable solid lipid nanoparticles (SLNs), nanoemulsions, and liposomes for therapeutic applications.[4] This document provides detailed application notes and protocols for the conceptual use of DEA-CP in nanoparticle formulation, drawing upon data from closely related alkyl phosphate surfactants.
Core Concepts and Mechanisms
DEA-CP's efficacy as a nanoparticle stabilizer stems from its amphiphilic nature. The hydrophobic cetyl tail adsorbs onto the surface of the nanoparticle core (e.g., a lipid or polymer matrix), while the negatively charged hydrophilic diethanolamine phosphate head group extends into the aqueous phase. This arrangement provides electrostatic repulsion between particles, preventing aggregation and ensuring the colloidal stability of the nanoparticle dispersion. The choice of surfactant is critical as it can influence the nanoparticle's interaction with biological systems.[2][3]
Experimental Protocols
The following protocols are representative methods for the formulation of nanoparticles using an alkyl phosphate surfactant like DEA-CP. These are based on established techniques for solid lipid nanoparticles (SLNs) and nanoemulsions.
Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) using High-Shear Homogenization
This protocol describes the formulation of SLNs using a hot homogenization technique, a common and scalable method.
Materials:
-
Lipid: Glyceryl monostearate (or other suitable solid lipid)
-
Surfactant: Diethanolamine cetyl phosphate (DEA-CP)
-
Co-surfactant (optional): Polysorbate 80 (Tween 80)
-
Aqueous Phase: Purified water (Milli-Q or equivalent)
-
Active Pharmaceutical Ingredient (API): (Lipophilic drug of choice)
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
High-pressure homogenizer (optional, for further size reduction)
-
Water bath or heating mantle
-
Magnetic stirrer and stir bars
-
Beakers and graduated cylinders
Procedure:
-
Preparation of the Lipid Phase:
-
Melt the solid lipid (e.g., glyceryl monostearate) by heating it to approximately 5-10°C above its melting point.
-
Add the lipophilic API to the molten lipid and stir until a clear solution is obtained.
-
In a separate beaker, dissolve the DEA-CP in the molten lipid phase with continuous stirring.
-
-
Preparation of the Aqueous Phase:
-
Heat the purified water to the same temperature as the lipid phase.
-
If using a co-surfactant, dissolve it in the heated water.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a magnetic stirrer.
-
Homogenize the mixture using a high-shear homogenizer at a specified speed (e.g., 10,000 rpm) for a defined period (e.g., 5-10 minutes) to form a coarse oil-in-water emulsion.
-
-
Nanoparticle Formation:
-
The resulting pre-emulsion can be further processed through a high-pressure homogenizer (if available) for a specific number of cycles to achieve a smaller and more uniform particle size.
-
Allow the resulting nanoemulsion to cool down to room temperature while stirring. The lipid will recrystallize, forming solid lipid nanoparticles.
-
-
Purification and Storage:
-
The SLN dispersion can be purified by dialysis or centrifugation to remove excess surfactant and unencapsulated drug.
-
Store the final SLN dispersion at 4°C.
-
Protocol 2: Nanoparticle Characterization
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:
-
Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure:
-
Dilute the nanoparticle suspension with purified water to an appropriate concentration.
-
Measure the particle size (Z-average), PDI, and zeta potential using a Zetasizer or similar instrument.
-
Perform measurements in triplicate and report the mean ± standard deviation.
-
2. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Technique: UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Procedure:
-
Separate the unencapsulated ("free") drug from the nanoparticle dispersion using ultracentrifugation or centrifugal filter units.
-
Quantify the amount of free drug in the supernatant using a validated analytical method (e.g., UV-Vis or HPLC).
-
Calculate EE and DL using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100
-
-
Quantitative Data Summary
The following table summarizes typical quantitative data for nanoparticles formulated with alkyl phosphate surfactants, which can be used as a benchmark for formulations involving DEA-CP.
| Parameter | Typical Range | Reference System |
| Particle Size (nm) | 100 - 300 | Solid Lipid Nanoparticles |
| Polydispersity Index (PDI) | 0.1 - 0.3 | Solid Lipid Nanoparticles |
| Zeta Potential (mV) | -20 to -40 | Anionic Surfactant Stabilized Nanoparticles |
| Encapsulation Efficiency (%) | > 70 | Lipophilic Drug in SLNs |
| Drug Loading (%) | 1 - 10 | Lipophilic Drug in SLNs |
Visualizations
Experimental Workflow for SLN Preparation
Caption: Workflow for Solid Lipid Nanoparticle (SLN) preparation using high-shear homogenization.
Logical Relationship of DEA-CP in Nanoparticle Stability
Caption: Mechanism of nanoparticle stabilization by this compound.
Conclusion
This compound holds potential as a valuable surfactant in the formulation of various nanoparticle systems for drug delivery. Its amphiphilic structure is well-suited to stabilize nanoparticles and influence their physicochemical properties. The provided protocols and representative data, based on analogous alkyl phosphate surfactants, offer a solid foundation for researchers and drug development professionals to explore the application of DEA-CP in their nanoparticle formulation endeavors. Further empirical studies are warranted to fully elucidate the specific performance characteristics of DEA-CP in this context.
References
Application Notes and Protocols for In Vitro Skin Permeation Studies of Formulations Containing Diethanolamine Cetyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the development of topical and transdermal drug delivery systems, in vitro skin permeation studies are crucial for evaluating the absorption and penetration of active pharmaceutical ingredients (APIs) and excipients. Diethanolamine (B148213) cetyl phosphate (B84403) (DEA-CP) is a widely used excipient in cosmetic and pharmaceutical formulations, primarily functioning as an emulsifier and surfactant to ensure the stability and proper consistency of products like creams and lotions.[1][2] While extensive data exists on the skin permeation of diethanolamine (DEA) alone, specific public studies detailing the permeation characteristics of DEA-CP or its direct role as a penetration enhancer are limited.[3][4]
These application notes provide a detailed, representative protocol for conducting in vitro skin permeation studies on a model topical formulation containing DEA-CP, using the gold-standard Franz diffusion cell method. The provided methodologies and data presentation formats can be adapted by researchers to evaluate their own formulations.
Data Presentation: A Model Study
To illustrate the type of data generated from an in vitro skin permeation study, the following tables present hypothetical results for a model API formulated in a cream with and without DEA-CP. These tables are for demonstrative purposes and are based on typical outcomes in skin permeation research.
Table 1: Hypothetical Topical Cream Formulations
| Ingredient | Function | Formulation A (% w/w) | Formulation B (% w/w) |
| Model API | Active Ingredient | 1.0 | 1.0 |
| Diethanolamine Cetyl Phosphate | Emulsifier | 3.0 | 0.0 |
| Cetyl Alcohol | Thickener | 5.0 | 5.0 |
| Stearic Acid | Emulsifier/Thickener | 2.0 | 5.0 |
| Mineral Oil | Oily Phase | 10.0 | 10.0 |
| Glycerin | Humectant | 5.0 | 5.0 |
| Preservative | Preservative | 0.5 | 0.5 |
| Purified Water | Aqueous Phase | to 100 | to 100 |
Table 2: Hypothetical Permeation Data for Model API
| Formulation | Cumulative Amount Permeated at 24h (µg/cm²) | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) | Lag Time (h) |
| Formulation A (with DEA-CP) | 15.8 ± 2.1 | 0.75 ± 0.11 | 0.75 | 2.5 ± 0.4 |
| Formulation B (without DEA-CP) | 10.2 ± 1.8 | 0.48 ± 0.09 | 0.48 | 3.1 ± 0.5 |
Experimental Protocols
The following is a detailed protocol for conducting an in vitro skin permeation study using Franz diffusion cells.
Materials and Reagents
-
Skin Membrane: Excised human or porcine skin (full-thickness or epidermal membranes).
-
Franz Diffusion Cells: Vertical glass diffusion cells with a known diffusion area.
-
Receptor Solution: Phosphate-buffered saline (PBS) pH 7.4, or another appropriate buffer, ensuring sink conditions.
-
Formulations: Test and control formulations.
-
Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a suitable detector for quantifying the API.
-
Standard Laboratory Equipment: Magnetic stirrers, water bath, micropipettes, vials, etc.
Skin Membrane Preparation
-
Obtain full-thickness skin and remove any adhering subcutaneous fat using a scalpel.
-
Cut the skin into sections large enough to be mounted on the Franz diffusion cells.
-
(Optional) To prepare epidermal membranes, immerse the full-thickness skin in water at 60°C for 45-60 seconds, after which the epidermis can be carefully peeled from the dermis.
-
Visually inspect the skin sections for any imperfections or damage before use.
Franz Diffusion Cell Setup
-
Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.
-
Fill the receptor compartment with pre-warmed (32°C) and de-gassed receptor solution, ensuring no air bubbles are trapped beneath the skin.
-
Place the cells in a water bath set to maintain a skin surface temperature of 32 ± 1°C.
-
Allow the skin to equilibrate for at least 30 minutes.
Dosing and Sampling
-
Apply a finite dose of the test formulation (e.g., 5-10 mg/cm²) evenly onto the surface of the skin in the donor compartment.
-
At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), collect an aliquot of the receptor solution from the sampling arm.
-
Immediately after each sample is taken, replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution.
Sample Analysis
-
Analyze the collected samples for the concentration of the API using a validated HPLC method.
-
Construct a calibration curve using standard solutions of the API to determine the concentration in the experimental samples.
Data Analysis
-
Calculate the cumulative amount of API permeated per unit area (µg/cm²) at each time point, correcting for sample replacement.
-
Plot the cumulative amount of API permeated versus time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.
-
Calculate the permeability coefficient (Kp) by dividing the steady-state flux by the initial concentration of the API in the donor formulation.
-
The lag time is determined by extrapolating the linear portion of the curve to the x-axis.
Visualizations
The following diagrams illustrate the experimental workflow and the conceptual interactions within the formulation and the skin barrier.
Caption: Experimental workflow for in vitro skin permeation studies.
Caption: Conceptual role of DEA-CP in a topical formulation and its interaction with the skin.
References
Application Note: Quantitative Analysis of Diethanolamine Cetyl Phosphate in Topical Formulations
Abstract
This application note details analytical methods for the quantification of Diethanolamine Cetyl Phosphate (B84403) (DEA-CP) in complex formulations such as creams and lotions. DEA-CP is a widely used emulsifier and surfactant in the cosmetic and pharmaceutical industries.[1][2] Accurate quantification is crucial for formulation development, quality control, and stability testing. Due to its amphiphilic nature and lack of a strong UV chromophore, traditional HPLC-UV methods are not suitable. This note presents two primary methods: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) for routine quality control and Liquid Chromatography-Mass Spectrometry (LC-MS) for enhanced sensitivity and structural confirmation. Detailed protocols for sample preparation and analysis are provided, along with expected performance characteristics.
Introduction
Diethanolamine cetyl phosphate is a phospholipid-derived surfactant synthesized by the esterification of cetyl alcohol with phosphoric acid, followed by neutralization with diethanolamine.[2] Its molecular structure, comprising a long hydrophobic cetyl chain and a hydrophilic diethanolamine-phosphate headgroup, makes it an effective emulsifier for stabilizing oil-in-water emulsions.[1][2] This property is leveraged in numerous topical pharmaceutical and cosmetic products, including creams, lotions, and sunscreens, to ensure uniform distribution of active ingredients and enhance texture.[1]
This document provides detailed protocols for two robust and sensitive methods for the quantification of DEA-CP:
-
LC-MS: A highly sensitive and specific method ideal for research and development, capable of providing molecular weight confirmation and structural information, which is particularly useful for stability studies and impurity profiling.[5][6]
Part 1: Quantification of DEA-CP by HPLC-CAD
Experimental Protocol: HPLC-CAD
1. Sample Preparation
The complex matrix of cosmetic and pharmaceutical creams requires a robust extraction procedure to isolate the analyte of interest.[8][9][10]
-
Materials:
-
Formulation (cream/lotion) containing DEA-CP
-
Tetrahydrofuran (THF), HPLC grade
-
Methanol, HPLC grade
-
Water, HPLC grade
-
0.45 µm PTFE syringe filters
-
Centrifuge and centrifuge tubes (15 mL)
-
-
Procedure:
-
Accurately weigh approximately 1.0 g of the formulation into a 15 mL centrifuge tube.
-
Add 5.0 mL of THF to the tube. THF is used to disrupt the emulsion and dissolve the lipid-soluble components.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and dispersion of the sample.
-
Add 5.0 mL of a Methanol/Water (80:20 v/v) mixture. This will precipitate some of the less soluble excipients while keeping DEA-CP in solution.
-
Vortex for another 2 minutes.
-
Centrifuge the sample at 4000 rpm for 15 minutes to pellet the precipitated excipients.
-
Carefully transfer the supernatant to a clean tube.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.
-
2. HPLC-CAD System and Conditions
-
Instrumentation:
-
HPLC system with a binary pump
-
Autosampler
-
Column oven
-
Charged Aerosol Detector (e.g., Thermo Scientific™ Corona™ Veo™)[7]
-
-
Chromatographic Conditions:
-
Column: Acclaim™ Surfactant Plus, 3 µm, 4.6 x 150 mm[11]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
CAD Settings:
-
Evaporation Temperature: 35°C
-
Gas (Nitrogen) Pressure: 35 psi
-
Filter: None
-
-
3. Data Analysis and Quantification
-
Calibration: Prepare a series of calibration standards of DEA-CP in the sample diluent (THF/Methanol/Water mixture) over the expected concentration range.
-
Quantification: Generate a calibration curve by plotting the peak area of DEA-CP against the concentration of the standards. A linear or quadratic fit may be used. The concentration of DEA-CP in the prepared samples is then determined from this curve.
Expected Quantitative Data (HPLC-CAD)
The following table summarizes the expected performance characteristics of the HPLC-CAD method for DEA-CP quantification. These values are based on typical performance for surfactant analysis.[4][7][11]
| Parameter | Expected Value |
| Linearity (R²) | > 0.995 |
| Range | 10 - 500 µg/mL |
| Limit of Detection (LOD) | ~ 2 µg/mL |
| Limit of Quantification (LOQ) | ~ 10 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 3% |
Part 2: Quantification and Confirmation of DEA-CP by LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) offers superior sensitivity and selectivity compared to HPLC-CAD. It is the preferred method for trace-level quantification, impurity analysis, and definitive confirmation of the analyte's identity through mass-to-charge ratio determination.[5]
Experimental Protocol: LC-MS
1. Sample Preparation
The sample preparation procedure is similar to that for HPLC-CAD, with additional dilution to bring the analyte concentration within the optimal range for the mass spectrometer.
-
Procedure:
-
Follow steps 1-7 of the sample preparation protocol for HPLC-CAD.
-
Perform a 1:10 dilution of the filtered supernatant with the initial mobile phase (70:30 Water:Acetonitrile with 0.1% Formic Acid).
-
Transfer the diluted sample to an LC-MS vial.
-
2. LC-MS System and Conditions
-
Instrumentation:
-
UHPLC system
-
Autosampler
-
Column oven
-
Single Quadrupole or Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: C18, 1.8 µm, 2.1 x 100 mm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30% to 98% B
-
8-10 min: 98% B
-
10.1-12 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitored Ion (SIM): [M+H]⁺ = 428.3 m/z (for C₂₀H₄₆NO₆P)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Nebulizer Gas (Nitrogen) Flow: 800 L/hr
-
3. Data Analysis and Quantification
-
Calibration: Prepare calibration standards of DEA-CP over the desired concentration range.
-
Quantification: Use Selected Ion Monitoring (SIM) of the protonated molecule [M+H]⁺ at m/z 428.3 for quantification. Create a calibration curve by plotting the peak area against concentration.
Expected Quantitative Data (LC-MS)
The LC-MS method is expected to provide significantly lower detection and quantification limits.
| Parameter | Expected Value |
| Linearity (R²) | > 0.998 |
| Range | 0.1 - 50 µg/mL |
| Limit of Detection (LOD) | ~ 0.02 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.1 µg/mL |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (% RSD) | < 5% |
Visualizations
Experimental Workflow for DEA-CP Quantification
Caption: General workflow for DEA-CP analysis.
Logical Relationship of Analytical Techniques
Caption: Relationship between separation and detection techniques.
Conclusion
The analytical methods presented provide robust and reliable approaches for the quantification of this compound in complex topical formulations. The HPLC-CAD method is well-suited for routine quality control, offering excellent precision and accuracy without the need for a chromophore. For applications requiring higher sensitivity, such as stability testing or research and development, the LC-MS method provides definitive identification and lower limits of quantification. The detailed protocols and expected performance characteristics outlined in this application note serve as a comprehensive guide for scientists and researchers in the pharmaceutical and cosmetic industries.
References
- 1. farmoganic.com [farmoganic.com]
- 2. deascal.com [deascal.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. azom.com [azom.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Recent Advances in Sample Preparation for Cosmetics and Personal Care Products Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Formulation of Stable Nanoemulsions with Diethanolamine Cetyl Phosphate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to formulating and characterizing stable oil-in-water (O/W) nanoemulsions using Diethanolamine Cetyl Phosphate (B84403) (DEAC-P) as the primary emulsifier. The protocols outlined below are based on established principles of nanoemulsion formulation and the known physicochemical properties of DEAC-P.
Introduction to Diethanolamine Cetyl Phosphate in Nanoemulsions
This compound is an anionic/nonionic hybrid surfactant valued in cosmetic and pharmaceutical formulations for its ability to stabilize oil-in-water emulsions.[1][2] Its amphiphilic nature, stemming from a hydrophobic cetyl chain and a hydrophilic diethanolamine-phosphate headgroup, allows it to effectively reduce the interfacial tension between oil and water phases.[1] With a Hydrophilic-Lipophilic Balance (HLB) value in the range of 12-14, DEAC-P is particularly well-suited for creating stable O/W nanoemulsions.[1]
Nanoemulsions are colloidal dispersions of two immiscible liquids, with droplet sizes typically ranging from 20 to 500 nanometers. Their small droplet size confers several advantages, including enhanced stability against creaming and sedimentation, high surface area for improved drug delivery, and optical transparency.[3][4]
Mechanism of Action in Drug Delivery
The phosphate group in this compound can play a role in the interaction of the nanoemulsion droplets with biological membranes. Phosphoinositides are involved in various cellular signaling pathways, and the phosphate moiety may facilitate interaction with the cell surface, potentially enhancing the cellular uptake of encapsulated drugs.[5] Surfactants, in general, are known to improve the bioavailability of poorly water-soluble drugs by increasing their solubility and facilitating their transport across biological barriers.[6][7]
Experimental Protocols
This section details the materials, equipment, and step-by-step procedures for the preparation and characterization of a stable nanoemulsion using this compound.
Materials and Equipment
Materials:
-
This compound (DEAC-P)
-
Oil Phase (e.g., Medium-Chain Triglycerides - MCT oil, Caprylic/Capric Triglyceride)
-
Aqueous Phase (Deionized or distilled water)
-
Lipophilic Active Pharmaceutical Ingredient (API) (optional)
-
Co-surfactant (e.g., a non-ionic surfactant like Polysorbate 80, optional, to further reduce droplet size)
-
Phosphate buffer (for pH adjustment and stability testing)
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
High-pressure homogenizer or microfluidizer
-
Dynamic Light Scattering (DLS) instrument for particle size, Polydispersity Index (PDI), and zeta potential measurement
-
Transmission Electron Microscope (TEM) (for morphological analysis)
-
pH meter
-
Analytical balance
-
Magnetic stirrer and hot plate
-
Beakers, graduated cylinders, and other standard laboratory glassware
Preparation of the Nanoemulsion
This protocol describes a high-energy homogenization method, which is a common and effective technique for producing nanoemulsions with a narrow size distribution.
Step 1: Preparation of the Oil and Aqueous Phases
-
Oil Phase:
-
Accurately weigh the required amount of the oil phase (e.g., MCT oil).
-
If incorporating a lipophilic API, dissolve it completely in the oil phase. Gentle heating and stirring may be required.
-
Add the this compound to the oil phase and mix thoroughly until a homogenous solution is formed. If a co-surfactant is used, add it to the oil phase as well.
-
-
Aqueous Phase:
-
Measure the required volume of deionized water.
-
If necessary, adjust the pH of the aqueous phase using a suitable buffer.
-
Step 2: Pre-emulsification
-
Heat both the oil and aqueous phases separately to a temperature of 60-70°C. This helps to lower the viscosity and facilitate mixing.
-
Slowly add the oil phase to the aqueous phase while continuously mixing with a magnetic stirrer.
-
Once the two phases are combined, subject the mixture to high-shear homogenization using a device like an Ultra-Turrax at 5,000-10,000 rpm for 5-10 minutes. This will create a coarse pre-emulsion.
Step 3: High-Pressure Homogenization
-
Immediately transfer the pre-emulsion to a high-pressure homogenizer or microfluidizer.
-
Process the emulsion at a pressure of 1000-1500 bar for 3-5 cycles. The optimal pressure and number of cycles should be determined for each specific formulation to achieve the desired droplet size and PDI.
-
Allow the resulting nanoemulsion to cool to room temperature.
Characterization of the Nanoemulsion
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Dilute a small sample of the nanoemulsion with deionized water to an appropriate concentration for DLS analysis.
-
Measure the particle size (Z-average), PDI, and zeta potential using a DLS instrument.
-
Perform the measurements in triplicate and report the average values with standard deviation.
2. Morphological Analysis:
-
Prepare a sample for TEM by placing a drop of the diluted nanoemulsion on a carbon-coated copper grid and allowing it to air dry.
-
Observe the morphology of the nanoemulsion droplets under the TEM to confirm their spherical shape and size distribution.
3. Stability Studies:
-
Store the nanoemulsion samples at different temperatures (e.g., 4°C, 25°C, and 40°C) for a defined period (e.g., 1, 3, and 6 months).
-
At specified time points, visually inspect the samples for any signs of instability such as creaming, sedimentation, or phase separation.
-
Measure the particle size, PDI, and zeta potential to monitor any changes over time.
Data Presentation
The following tables present expected or typical quantitative data for a stable nanoemulsion formulated with this compound. These values are based on general knowledge of nanoemulsion systems and may vary depending on the specific oil phase, concentration of components, and processing parameters.
Table 1: Representative Formulation Composition
| Component | Concentration (% w/w) | Purpose |
| Oil Phase (e.g., MCT Oil) | 5 - 20 | Dispersed Phase / API Carrier |
| This compound | 2 - 10 | Primary Emulsifier |
| Co-surfactant (optional) | 1 - 5 | Co-emulsifier / Stability Enhancer |
| Aqueous Phase (Water) | q.s. to 100 | Continuous Phase |
Table 2: Expected Physicochemical Characteristics
| Parameter | Expected Value | Significance |
| Particle Size (Z-average) | 50 - 200 nm | Influences stability and bioavailability |
| Polydispersity Index (PDI) | < 0.25 | Indicates a narrow and uniform size distribution |
| Zeta Potential | -30 to -50 mV | A high negative value indicates good electrostatic stability |
| pH | 5.5 - 7.0 | Important for stability and compatibility with biological systems |
| Appearance | Translucent to slightly bluish-white | Characteristic of nano-sized droplets |
Table 3: Stability Study - Expected Changes in Particle Size (nm) Over 3 Months
| Storage Condition | Initial | 1 Month | 3 Months |
| 4°C | 120 ± 5 | 122 ± 6 | 125 ± 7 |
| 25°C | 120 ± 5 | 125 ± 6 | 130 ± 8 |
| 40°C | 120 ± 5 | 135 ± 8 | 150 ± 10 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for nanoemulsion preparation and characterization.
Logical Relationship of Formulation Components
Caption: Relationship between formulation components and nanoemulsion properties.
References
- 1. This compound (90388-14-0) for sale [vulcanchem.com]
- 2. farmoganic.com [farmoganic.com]
- 3. sopharcos.com [sopharcos.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Intracellular delivery of phosphoinositides and inositol phosphates using polyamine carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Diethanolamine Cetyl Phosphate for the Encapsulation of Active Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethanolamine (B148213) cetyl phosphate (B84403) (DAECP) is an anionic surfactant and emulsifying agent with applications in the pharmaceutical and cosmetic industries.[1][2] Its amphiphilic nature, arising from a hydrophobic cetyl tail and a hydrophilic diethanolamine phosphate headgroup, allows it to stabilize oil-in-water emulsions, making it a candidate for the encapsulation of lipophilic active pharmaceutical ingredients (APIs).[3] This document provides detailed application notes and generalized protocols for the utilization of DAECP in the formulation of drug delivery systems, such as nanoemulsions and nanoparticles.
These protocols are intended as a guide and should be optimized for each specific API and desired formulation characteristics.
Physicochemical Properties of Diethanolamine Cetyl Phosphate
A summary of the key physicochemical properties of DAECP is presented in Table 1. Understanding these properties is crucial for formulation development.
| Property | Value | Reference |
| Appearance | White to off-white solid or creamy consistency | [2] |
| Molecular Formula | C20H46NO6P | [4] |
| Molecular Weight | 427.56 g/mol | [5] |
| Type | Anionic Surfactant / Emulsifier | [3] |
| Solubility | Forms emulsions in water | [2] |
Application: Nanoemulsion Formulation for Hydrophobic APIs
DAECP can be employed as a primary or co-emulsifier in the preparation of oil-in-water (O/W) nanoemulsions for the encapsulation of poorly water-soluble drugs like paclitaxel (B517696) or retinol.[6][7][8] Nanoemulsions can enhance the solubility and bioavailability of these APIs.[9][10]
Generalized Protocol for Nanoemulsion Preparation (High-Pressure Homogenization)
This protocol describes a high-energy method for producing a nanoemulsion.
1. Preparation of Oil and Aqueous Phases:
-
Oil Phase: Dissolve the hydrophobic API (e.g., Paclitaxel) in a suitable oil (e.g., medium-chain triglycerides, MCT oil) at a predetermined concentration. Gently heat and stir until the API is fully dissolved.
-
Aqueous Phase: Disperse this compound (DAECP) in purified water. The concentration of DAECP will need to be optimized but typically ranges from 1-5% w/w. Heat the mixture to approximately 60-70°C with continuous stirring to ensure complete dispersion.
2. Coarse Emulsion Formation:
-
Heat both the oil and aqueous phases to the same temperature (60-70°C).
-
Slowly add the oil phase to the aqueous phase under high-shear mixing (e.g., using a rotor-stator homogenizer) for 5-10 minutes to form a coarse emulsion.
3. High-Pressure Homogenization:
-
Pass the coarse emulsion through a high-pressure homogenizer.
-
Homogenize at a pressure between 500 and 1500 bar for 5-10 cycles. The optimal pressure and number of cycles should be determined experimentally.
-
Cool the resulting nanoemulsion to room temperature.
4. Characterization:
-
Measure particle size, polydispersity index (PDI), and zeta potential.
-
Determine the encapsulation efficiency and drug loading.
-
Conduct stability studies.
Experimental Protocols for Characterization
Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis
These parameters are critical for the physical stability and in vivo performance of the formulation.
Methodology:
-
Instrumentation: Dynamic Light Scattering (DLS) for particle size and PDI; Electrophoretic Light Scattering (ELS) for zeta potential.
-
Sample Preparation: Dilute the nanoemulsion or nanoparticle suspension with purified water or an appropriate buffer to a suitable concentration to avoid multiple scattering effects.
-
Measurement:
-
Equilibrate the sample to 25°C.
-
Perform three measurements for each sample and report the average and standard deviation.
-
Illustrative Data for a Paclitaxel Nanoemulsion:
| Formulation | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Paclitaxel-DAECP-NE | 150 ± 5.2 | 0.18 ± 0.02 | -35.6 ± 2.1 |
| Placebo-DAECP-NE | 145 ± 4.8 | 0.17 ± 0.03 | -38.2 ± 1.9 |
Data are presented as mean ± standard deviation (n=3) and are for illustrative purposes only.
Encapsulation Efficiency (EE) and Drug Loading (DL)
EE refers to the percentage of the initial drug that is successfully encapsulated, while DL is the weight percentage of the drug in the final formulation.
Methodology (Indirect Method):
-
Separate the unencapsulated (free) drug from the nanoemulsion. This can be achieved by ultrafiltration-centrifugation.
-
Quantify the amount of free drug in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Calculate EE and DL using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoemulsion] x 100
-
Illustrative Data for a Paclitaxel Nanoemulsion:
| Formulation | Total Drug Added (mg) | Free Drug Detected (mg) | Encapsulation Efficiency (%) | Drug Loading (%) |
| Paclitaxel-DAECP-NE | 10.0 | 0.8 | 92.0 | 0.92 |
Data are for illustrative purposes only.
In Vitro Drug Release Study
This study evaluates the rate and extent of API release from the formulation over time.
Methodology (Dialysis Bag Method):
-
Transfer a known amount of the nanoemulsion (e.g., 1 mL) into a dialysis bag with an appropriate molecular weight cut-off (MWCO).
-
Immerse the sealed dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4, containing a surfactant like Tween 80 to maintain sink conditions).
-
Maintain the temperature at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.
-
Analyze the drug concentration in the withdrawn samples using a validated analytical method (e.g., HPLC-UV).
-
Plot the cumulative percentage of drug released versus time.
Illustrative Data for In Vitro Release of Paclitaxel:
| Time (hours) | Cumulative Release (%) - Paclitaxel Solution | Cumulative Release (%) - Paclitaxel-DAECP-NE |
| 1 | 45.2 | 15.8 |
| 2 | 70.1 | 25.4 |
| 4 | 92.5 | 40.2 |
| 8 | 98.3 | 65.7 |
| 12 | 99.1 | 78.9 |
| 24 | - | 95.3 |
Data are for illustrative purposes only and represent a sustained release profile for the nanoemulsion.
Stability Studies
Stability testing is essential to determine the shelf-life of the formulation.
Methodology:
-
Store the formulation in sealed containers at different temperature and humidity conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).
-
At specified time points (e.g., 0, 1, 3, 6 months), withdraw samples and analyze for:
-
Physical appearance (e.g., phase separation, creaming).
-
Particle size, PDI, and zeta potential.
-
Drug content and encapsulation efficiency.
-
Illustrative Stability Data for Paclitaxel-DAECP-NE at 4°C:
| Time (months) | Mean Particle Size (nm) | PDI | Encapsulation Efficiency (%) |
| 0 | 150 | 0.18 | 92.0 |
| 1 | 152 | 0.19 | 91.5 |
| 3 | 155 | 0.20 | 90.8 |
| 6 | 158 | 0.21 | 90.1 |
Data are for illustrative purposes only and indicate good physical and chemical stability over 6 months.
Signaling Pathways and Mechanism of Action
The signaling pathway affected will be dependent on the encapsulated API. For instance, if paclitaxel is the encapsulated drug, its mechanism of action involves the stabilization of microtubules, leading to the arrest of the cell cycle at the G2/M phase and subsequent apoptosis. The DAECP-based delivery system is designed to enhance the delivery of paclitaxel to tumor cells, thereby increasing its therapeutic efficacy.
Conclusion
This compound shows potential as a versatile excipient for the encapsulation of active pharmaceutical ingredients, particularly in the formulation of nanoemulsions for hydrophobic drugs. The provided generalized protocols for preparation and characterization serve as a starting point for researchers. It is imperative to conduct thorough optimization and validation for each specific API and formulation to ensure safety, efficacy, and stability. Further research into the specific interactions between DAECP and various APIs will aid in the rational design of advanced drug delivery systems.
References
- 1. iris.unive.it [iris.unive.it]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. stxip.org [stxip.org]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes & Protocols: Evaluating Diethanolamine Cetyl Phosphate as a Solubilizing Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethanolamine cetyl phosphate (B84403) is a versatile compound known for its role as an emulsifier and surfactant in the cosmetics and personal care industries.[1][2] Its chemical structure is amphiphilic, featuring a hydrophobic cetyl chain (a C16 alkyl group) and a hydrophilic diethanolamine-phosphate headgroup.[3] This dual nature allows it to reduce the surface tension at oil-water interfaces, making it an effective agent for creating stable emulsions.[2][3]
Beyond emulsification, this amphiphilic property enables Diethanolamine cetyl phosphate to form micelles in aqueous solutions above a certain concentration, known as the Critical Micelle Concentration (CMC).[3] These micelles have a hydrophobic core and a hydrophilic shell, which can encapsulate poorly water-soluble (lipophilic) drug molecules, thereby increasing their apparent solubility in the aqueous medium. This mechanism is crucial for enhancing the bioavailability of drugs classified under the Biopharmaceutics Classification System (BCS) as Class II or IV, which are characterized by low solubility.[4][5]
These application notes provide a detailed experimental framework for characterizing this compound and quantifying its efficacy as a solubilizing agent for poorly water-soluble active pharmaceutical ingredients (APIs).
Key Experimental Protocols
Two primary experiments are essential for evaluating a surfactant's potential as a solubilizing agent: determining its Critical Micelle Concentration (CMC) and conducting a phase solubility study.
Protocol 1: Determination of Critical Micelle Concentration (CMC)
The CMC is the concentration at which surfactant monomers begin to self-assemble into micelles.[6][7][8] It is a critical indicator of the surfactant's efficiency; a lower CMC value suggests that less surfactant is needed to initiate the solubilization process.[3] The surface tension method is a direct and reliable technique for determining the CMC.[6][9]
Objective: To determine the CMC of this compound in an aqueous solution by measuring the change in surface tension as a function of concentration.
Materials & Equipment:
-
This compound
-
High-purity deionized water
-
Precision analytical balance
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
-
Force Tensiometer (with Wilhelmy plate or Du Noüy ring)
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in deionized water. Ensure complete dissolution, using gentle heating or stirring if necessary.
-
Serial Dilutions: Prepare a series of solutions with decreasing concentrations from the stock solution. The concentration range should span the expected CMC (a typical range for this type of surfactant is 0.01–0.1 mM).[3]
-
Tensiometer Calibration: Calibrate the tensiometer according to the manufacturer's instructions using deionized water.
-
Surface Tension Measurement:
-
Begin with the most dilute solution to minimize cross-contamination.
-
Pour the solution into the measurement vessel and allow it to equilibrate to the desired temperature (e.g., 25°C).
-
Measure the surface tension. Ensure the reading is stable before recording.
-
Clean the probe thoroughly between measurements according to the instrument's protocol.
-
Repeat the measurement for each concentration, moving from lowest to highest.
-
-
Data Analysis:
-
Plot the surface tension (mN/m) as a function of the logarithm of the this compound concentration.
-
The resulting graph will show two distinct linear regions. The first region shows a sharp decrease in surface tension with increasing concentration. The second region, above the CMC, shows a plateau where the surface tension remains relatively constant.[9]
-
The CMC is the concentration at the intersection point of the two extrapolated linear portions of the graph.[6][9]
-
Protocol 2: Phase Solubility Study
This study quantifies the increase in the solubility of a poorly water-soluble drug in the presence of increasing concentrations of the solubilizing agent. The shake-flask method is a gold standard for determining thermodynamic solubility.[10]
Objective: To evaluate the solubilizing efficiency of this compound by measuring the solubility of a model poorly water-soluble API as a function of surfactant concentration.
Model API Selection: A BCS Class II drug such as Efavirenz or Ibuprofen is a suitable candidate.[11]
Materials & Equipment:
-
This compound
-
Model poorly water-soluble API (e.g., Efavirenz)
-
Aqueous buffer solution (e.g., phosphate buffer, pH 7.4)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control (e.g., 37°C)
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical instrument for drug quantification (e.g., UV-Vis Spectrophotometer or HPLC system)
Methodology:
-
Preparation of Solubilizer Solutions: Prepare a series of aqueous buffer solutions containing increasing concentrations of this compound. The concentration range should include values below, at, and well above the previously determined CMC. A control solution with no surfactant should also be prepared.
-
Drug Addition: Add an excess amount of the model API to each vial containing the different surfactant concentrations. The amount should be sufficient to ensure that a saturated solution is formed, with solid drug remaining visible.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 37 ± 0.5°C) and agitation speed (e.g., 100 rpm).[11] Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to reach thermodynamic equilibrium.
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot from the supernatant of each vial.
-
Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved drug particles.
-
-
Drug Quantification:
-
Dilute the filtrate with an appropriate solvent if necessary.
-
Measure the concentration of the dissolved API in each sample using a pre-validated analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC).[11]
-
-
Data Analysis:
-
Plot the solubility of the API (e.g., in µg/mL or mM) against the concentration of this compound.
-
Analyze the graph to determine the concentration-dependent increase in drug solubility.
-
Data Presentation
Quantitative data should be organized into clear, concise tables for straightforward interpretation and comparison.
Table 1: Example Data for CMC Determination of this compound
| Concentration (mM) | Log (Concentration) | Surface Tension (mN/m) |
| 0.001 | -3.00 | 72.0 |
| 0.005 | -2.30 | 65.4 |
| 0.010 | -2.00 | 58.1 |
| 0.050 | -1.30 | 42.3 |
| 0.080 | -1.10 | 35.5 |
| 0.095 | -1.02 | 33.1 |
| 0.100 | -1.00 | 33.0 |
| 0.200 | -0.70 | 32.9 |
| 0.500 | -0.30 | 32.9 |
Note: The CMC is identified at the inflection point where surface tension plateaus.
Table 2: Example Data for Phase Solubility Study of a Model API
| This compound Conc. (mM) | API Solubility (µg/mL) | Fold Increase in Solubility |
| 0 (Control) | 1.5 | 1.0 |
| 0.05 (Below CMC) | 1.8 | 1.2 |
| 0.10 (Approx. CMC) | 15.6 | 10.4 |
| 0.20 | 35.2 | 23.5 |
| 0.50 | 98.9 | 65.9 |
| 1.00 | 215.4 | 143.6 |
| 2.00 | 450.1 | 300.1 |
Note: A significant increase in solubility is typically observed at and above the CMC.
Visualizations: Workflows and Mechanisms
Diagrams are provided to visually represent the experimental processes and underlying scientific principles.
Caption: Overall experimental workflow for evaluating a solubilizing agent.
Caption: Diagram illustrating the self-assembly of monomers into a micelle.
Caption: Mechanism of drug solubilization within a surfactant micelle.
References
- 1. farmoganic.com [farmoganic.com]
- 2. deascal.com [deascal.com]
- 3. This compound (65122-24-9) for sale [vulcanchem.com]
- 4. longdom.org [longdom.org]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 7. eacademic.ju.edu.jo [eacademic.ju.edu.jo]
- 8. benchchem.com [benchchem.com]
- 9. biolinscientific.com [biolinscientific.com]
- 10. scispace.com [scispace.com]
- 11. dovepress.com [dovepress.com]
Troubleshooting & Optimization
troubleshooting phase separation in Diethanolamine cetyl phosphate emulsions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting phase separation in emulsions stabilized with Diethanolamine (B148213) (DEA) cetyl phosphate (B84403).
Troubleshooting Guide
This guide addresses common phase separation issues encountered during the formulation of DEA-cetyl phosphate emulsions.
Problem: My emulsion separated into layers immediately or shortly after preparation.
This rapid separation, known as coalescence, indicates a fundamental instability in the formulation.[1] Follow these steps to diagnose and resolve the issue.
dot
Caption: Troubleshooting workflow for immediate emulsion instability.
1. Is the Hydrophile-Lipophile Balance (HLB) correct for your oil phase?
-
Explanation: The HLB system helps determine the optimal emulsifier system for a given oil phase. DEA-cetyl phosphate has an estimated HLB value between 12 and 14, making it suitable for oil-in-water (O/W) emulsions.[2] An incorrect HLB value for the overall emulsifier system is a primary cause of instability.[3]
-
Action: Calculate the "required HLB" of your specific oil phase. If there is a mismatch, incorporate a co-emulsifier with a different HLB value to adjust the average HLB of the system to match the requirement of the oil phase.
2. Is the emulsifier concentration sufficient?
-
Explanation: An insufficient amount of emulsifier will fail to adequately coat the oil droplets, leading to their coalescence.[3] The concentration required depends on the oil phase volume and the desired droplet size.
-
Action: Incrementally increase the concentration of DEA-cetyl phosphate in your formulation. A higher concentration provides more molecules to stabilize the oil-water interface.[2]
3. Was the homogenization process adequate?
-
Explanation: Proper homogenization reduces the size of the dispersed phase droplets. Smaller droplets are less prone to coalescence and creaming.[4][5] The energy input during emulsification is critical for forming a stable emulsion.[6]
-
Action: Increase the homogenization speed (shear) or duration. For high-pressure homogenizers, increasing the pressure can also be effective. The goal is to achieve a small and uniform droplet size distribution.
4. Is the pH of the aqueous phase optimal?
-
Explanation: The emulsifying efficacy of DEA-cetyl phosphate is pH-dependent, with performance peaking near neutral conditions.[2] The diethanolamine moiety provides pH-adjusting capabilities, but the ionization of the phosphate group is critical for stability.[2][7] Extreme pH values can alter the charge on the emulsifier molecule, reducing its ability to stabilize the interface.
-
Action: Measure the pH of your final emulsion. If it deviates significantly from neutral (pH 6.0-7.5), adjust it using an appropriate buffering agent.
Problem: My emulsion looks stable initially, but a cream or sediment layer forms over time.
This phenomenon, known as creaming or sedimentation, is often a precursor to coalescence and is driven by density differences between the oil and water phases.[1][8]
dot
Caption: Troubleshooting workflow for creaming and sedimentation.
1. Is the droplet size of the dispersed phase too large?
-
Explanation: According to Stokes' Law, the rate of creaming is directly proportional to the square of the droplet radius.[5][9] Larger droplets will rise (or settle) much faster than smaller ones.
-
Action: Refine your homogenization process to achieve a smaller average droplet size.[3] Characterize the droplet size using techniques like dynamic light scattering (DLS) or laser diffraction.
2. Is the viscosity of the continuous phase too low?
-
Explanation: Stokes' Law also indicates that the creaming rate is inversely proportional to the viscosity of the continuous phase.[5][9] A more viscous external phase will impede the movement of droplets, thus enhancing stability.
-
Action: Incorporate a thickening agent or rheology modifier (e.g., gums, polymers) into the continuous phase.[6][10] This increases viscosity and creates a network structure that traps the droplets.
3. Are there significant temperature fluctuations during storage?
-
Explanation: Elevated temperatures can decrease the viscosity of the continuous phase and increase the kinetic energy of the droplets, leading to more frequent collisions and a higher likelihood of coalescence.[1][11] Freeze-thaw cycles can be particularly disruptive to emulsion structure.[12]
-
Action: Store the emulsion at a controlled and consistent temperature. Perform accelerated stability testing, including temperature cycling, to predict long-term stability under various conditions.[12][13]
Frequently Asked Questions (FAQs)
Q1: What is Diethanolamine cetyl phosphate and how does it work? this compound is an amphiphilic compound that acts as an emulsifier and surfactant.[14] Its molecular structure combines a hydrophobic cetyl tail (C16) with a hydrophilic diethanolamine-phosphate headgroup.[7] This structure allows it to adsorb at the oil-water interface, reducing interfacial tension and forming a protective barrier around droplets to prevent coalescence.[2]
Q2: What is the typical concentration range for DEA-cetyl phosphate in an emulsion? The optimal concentration depends heavily on the specific formulation, particularly the type and percentage of the oil phase. A starting point is often in the range of 1-5% by weight, but this should be optimized for each individual system. Insufficient concentration can lead to instability.[3]
Q3: Can I use DEA-cetyl phosphate with high electrolyte concentrations? The stability of emulsions using ionic or pseudo-ionic emulsifiers like DEA-cetyl phosphate can be sensitive to electrolytes. High concentrations of salts can compress the electrical double layer around the droplets, reducing repulsive forces and potentially leading to flocculation and coalescence. It is advisable to evaluate the impact of electrolyte concentration on the stability of your specific formulation.
Q4: My emulsion's viscosity changed over time. What does this indicate? A significant change in viscosity often signals an alteration in the emulsion's internal structure. This could be due to flocculation (droplet aggregation), which can increase viscosity, or coalescence, which might lead to a decrease in viscosity as the emulsion breaks. Monitoring viscosity over time is a key stability test.[13]
Q5: What analytical techniques are essential for troubleshooting emulsion stability? A multi-faceted approach is recommended to fully characterize and troubleshoot emulsion stability.
| Parameter | Technique | Purpose |
| Droplet Size & Distribution | Dynamic Light Scattering (DLS), Laser Diffraction, Optical Microscopy | To monitor for coalescence and Ostwald ripening. An increase in mean droplet size indicates instability.[1][13] |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | To measure the surface charge on droplets. A high absolute zeta potential (e.g., > |30| mV) generally indicates good stability due to electrostatic repulsion.[1] |
| Rheology / Viscosity | Rotational Rheometer, Viscometer | To assess changes in the emulsion's structure and its resistance to creaming/sedimentation.[13] |
| Macroscopic Observation | Visual Inspection, Centrifugation | To quickly screen for phase separation, creaming, or sedimentation. Centrifugation accelerates these processes.[13] |
Experimental Protocols
Protocol 1: Droplet Size and Zeta Potential Analysis
-
Objective: To measure the mean droplet diameter, polydispersity index (PDI), and zeta potential of the emulsion as indicators of stability.
-
Instrumentation: A dynamic light scattering (DLS) instrument with an integrated electrophoretic light scattering (ELS) module (e.g., Malvern Zetasizer).[1]
-
Methodology:
-
Sample Preparation: Dilute the emulsion with the continuous phase (e.g., deionized water for O/W emulsions) to a concentration suitable for the instrument, avoiding multiple scattering effects.[1][13] For zeta potential, it is critical to dilute with the original filtrate or a solution of identical ionic strength to preserve the electrical double layer.[1]
-
Instrument Setup: Equilibrate the instrument and sample to a standard temperature, typically 25°C.[13]
-
Measurement:
-
For droplet size, perform at least three measurements and average the results to obtain the mean hydrodynamic diameter and PDI.
-
For zeta potential, use an appropriate cell (e.g., folded capillary cell), apply the electric field, and record the mean value from multiple measurements.
-
-
Data Analysis: Track changes in these parameters over time under various storage conditions. A significant increase in droplet size or a decrease in the absolute value of the zeta potential suggests instability.
-
Protocol 2: Accelerated Stability Testing via Centrifugation
-
Objective: To quickly assess an emulsion's resistance to creaming or sedimentation.
-
Instrumentation: Laboratory centrifuge with graduated centrifuge tubes.
-
Methodology:
-
Sample Preparation: Place a precise volume (e.g., 10 mL) of the emulsion into a graduated centrifuge tube.
-
Centrifugation: Centrifuge the sample at a defined speed (e.g., 3000 rpm) for a specific duration (e.g., 30 minutes).[13]
-
Measurement: After centrifugation, carefully measure the height of any separated layers (e.g., cream layer at the top for O/W emulsions).
-
Data Analysis: Calculate the Creaming Index (CI) as a percentage:
-
CI (%) = (Height of Cream Layer / Total Height of Emulsion) x 100.[13]
-
A lower CI value indicates greater stability against gravitational separation. Compare the CI of different formulations to screen for the most stable candidates.
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. This compound (90388-14-0) for sale [vulcanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scribd.com [scribd.com]
- 5. agnopharma.com [agnopharma.com]
- 6. Stability Problems of Emulsions and Methods to Overcome | Pharmaguideline [pharmaguideline.com]
- 7. This compound (65122-24-9) for sale [vulcanchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Cosmetic emulsion separation [personalcarescience.com.au]
- 11. otdchem.com [otdchem.com]
- 12. ulprospector.com [ulprospector.com]
- 13. benchchem.com [benchchem.com]
- 14. farmoganic.com [farmoganic.com]
optimizing the concentration of DEA-cetyl phosphate for emulsion stability
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of Diethanolamine (B148213) (DEA)-cetyl phosphate (B84403) to ensure robust emulsion stability.
Frequently Asked Questions (FAQs)
Q1: What is DEA-cetyl phosphate and what is its primary function in an emulsion?
DEA-cetyl phosphate is a versatile anionic surfactant and a diethanolamine salt of cetyl phosphate.[1] Its primary function is to act as a highly effective oil-in-water (O/W) emulsifier and stabilizer.[1][2] Its amphiphilic nature, possessing both a water-loving (hydrophilic) phosphate-diethanolamine head and an oil-loving (lipophilic) cetyl tail, allows it to reduce the interfacial tension between oil and water, preventing phase separation and ensuring a homogenous mixture.[3][4]
Q2: What is a typical starting concentration range for DEA-cetyl phosphate in an O/W emulsion?
While the optimal concentration is highly dependent on the specific oil phase, desired viscosity, and other excipients, a general starting range for similar phosphate-based emulsifiers is between 1% and 5% of the total formulation weight.[5] Lower concentrations can be effective for viscosity enhancement and to boost the stability of an emulsion system that uses another primary emulsifier.[2]
Q3: My emulsion is showing signs of creaming/separation. How can I troubleshoot this with DEA-cetyl phosphate concentration?
Creaming or separation indicates emulsion instability. Here are several approaches:
-
Increase Emulsifier Concentration: Insufficient emulsifier may fail to adequately cover the surface of the oil droplets, leading to coalescence.[6] A careful, incremental increase in the DEA-cetyl phosphate concentration can create a more robust interfacial film, enhancing stability.
-
Optimize Homogenization: Ensure your homogenization process (e.g., high-shear mixing) is sufficient to reduce droplet size. Smaller droplets have a lower tendency to cream.[7]
-
Adjust pH: DEA-cetyl phosphate is the neutralized salt of an acidic ester.[2] Its effectiveness can be pH-dependent. Ensure the final pH of your emulsion is within a range that supports the anionic charge of the phosphate head, which is crucial for electrostatic repulsion between droplets. A pH near neutral is often a good starting point.[2]
-
Increase Continuous Phase Viscosity: Adding a thickener to the aqueous (continuous) phase can slow the movement of oil droplets, thereby reducing the rate of creaming and improving overall stability.[8][9]
Q4: How does increasing the concentration of DEA-cetyl phosphate affect emulsion properties like particle size and viscosity?
Increasing the emulsifier concentration generally has the following effects:
-
Decreased Particle Size: Higher concentrations of DEA-cetyl phosphate more effectively cover the oil-water interface during homogenization, leading to the formation and stabilization of smaller oil droplets.[10]
-
Increased Viscosity: DEA-cetyl phosphate contributes to the viscosity and consistency of creams and lotions.[2] Increasing its concentration will typically result in a thicker final product.
-
Enhanced Stability: A sufficient concentration ensures a stable interfacial layer, preventing droplet coalescence and improving shelf-life. Formulations with adequate cetyl phosphate exhibit better heat, shear, and freeze-thaw stability.[2]
Quantitative Data Summary
The following tables summarize the expected impact of DEA-cetyl phosphate concentration on key emulsion parameters. The values are illustrative and represent typical trends observed in O/W emulsions. Actual results will vary based on the complete formulation and processing conditions.
Table 1: Effect of DEA-Cetyl Phosphate Concentration on Emulsion Particle Size and Stability
| DEA-Cetyl Phosphate Conc. (% w/w) | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Stability Observation (at 25°C) |
| 0.5% | 800 - 1200 | > 0.5 | -15 to -25 | Phase separation within 24 hours |
| 1.5% | 400 - 600 | < 0.4 | -25 to -35 | Stable for ~1 week, slight creaming |
| 3.0% (Optimal Range) | 200 - 350 | < 0.25 | -30 to -45 | Stable for > 30 days |
| 5.0% | 180 - 300 | < 0.25 | -35 to -50 | Stable, but viscosity may be excessively high |
Note: A zeta potential more negative than -30 mV generally indicates good electrostatic repulsion between droplets, contributing to long-term stability.[11]
Experimental Protocols
Protocol 1: Preparation of a Standard Oil-in-Water (O/W) Emulsion
This protocol outlines the preparation of a model O/W emulsion using DEA-cetyl phosphate.
Materials:
-
Oil Phase: e.g., Caprylic/Capric Triglyceride
-
Aqueous Phase: Deionized Water
-
Emulsifier: DEA-Cetyl Phosphate
-
Co-emulsifier/Thickener (Optional): e.g., Cetearyl Alcohol
-
Preservative: As required
Procedure:
-
Phase Preparation:
-
Oil Phase: In a heat-resistant beaker, combine the oil, DEA-cetyl phosphate, and any other oil-soluble components (like cetearyl alcohol).
-
Aqueous Phase: In a separate beaker, combine the deionized water and any water-soluble components (like glycerin or preservatives).
-
-
Heating: Heat both the oil phase and the aqueous phase separately to 70-75°C. Stir each phase gently until all components are fully dissolved and uniform.
-
Emulsification: Slowly add the heated aqueous phase to the heated oil phase while mixing with a high-shear homogenizer (e.g., at 5,000-10,000 RPM).
-
Homogenization: Continue homogenization for 5-10 minutes to ensure the formation of fine, uniform droplets.
-
Cooling: Remove the emulsion from the heat and continue to stir gently with a propeller mixer as it cools to room temperature. This prevents shock and maintains the emulsion structure.
-
Final Adjustment: Once cooled, check the pH and adjust if necessary.
Protocol 2: Emulsion Stability Assessment
Methods:
-
Macroscopic Observation: Visually inspect the emulsion for signs of instability such as creaming (upward movement of the dispersed phase), sedimentation (downward movement), or coalescence (merging of droplets leading to phase separation) after storage at different temperatures (e.g., 4°C, 25°C, 40°C) for a set period (e.g., 24 hours, 1 week, 1 month).
-
Particle Size and Zeta Potential Analysis: Use Dynamic Light Scattering (DLS) to measure the average droplet size, polydispersity index (PDI), and zeta potential. Measurements should be taken initially and at set time points to monitor changes. An increase in particle size over time suggests coalescence.
-
Centrifugation Test: Centrifuge a sample of the emulsion (e.g., at 3000 RPM for 30 minutes). A stable emulsion will show no signs of phase separation after centrifugation.
Visual Guides
Experimental Workflow
The following diagram illustrates the standard workflow for preparing and evaluating an emulsion stabilized with DEA-cetyl phosphate.
Caption: Workflow for Emulsion Preparation and Stability Testing.
Troubleshooting Logic
This diagram provides a decision-making framework for addressing common emulsion stability issues.
Caption: Decision Tree for Troubleshooting Emulsion Instability.
References
- 1. parchem.com [parchem.com]
- 2. Cetyl Phosphate | Hexadecyl dihydrogen phosphate | Cosmetic Ingredients Guide [ci.guide]
- 3. deascal.com [deascal.com]
- 4. Diethanolamine cetyl phosphate (65122-24-9) for sale [vulcanchem.com]
- 5. EMULSIPHOS - Ataman Kimya [atamanchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Advances in emulsion stability: A review on mechanisms, role of emulsifiers, and applications in food - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 10. ijcmas.com [ijcmas.com]
- 11. researchgate.net [researchgate.net]
challenges in the formulation of Diethanolamine cetyl phosphate-based delivery systems
Welcome to the technical support center for the formulation of Diethanolamine (B148213) cetyl phosphate (B84403) (DEA-cetyl phosphate)-based delivery systems. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is Diethanolamine cetyl phosphate and what is its primary role in a delivery system?
This compound is the diethanolamine salt of cetyl phosphate.[1] In formulation science, it functions primarily as an emulsifier and surfactant.[2] Its amphiphilic nature, combining a hydrophobic cetyl chain and a hydrophilic diethanolamine-phosphate headgroup, allows it to reduce surface tension at oil-water interfaces. This property is crucial for creating stable oil-in-water emulsions, which can encapsulate lipophilic active pharmaceutical ingredients (APIs).[3][4]
Q2: Are there any safety considerations I should be aware of when working with DEA-cetyl phosphate?
Yes, there are regulatory and safety aspects to consider. The diethanolamine (DEA) portion of the molecule has raised concerns due to its potential to form nitrosamines, which are considered carcinogenic.[3] In the United States, the National Toxicology Program (NTP) found a link between topical application of DEA and cancer in laboratory animals, though a direct link to cancer risk in humans has not been established.[5] Regulations vary globally; for instance, DEA is banned in cosmetics in Europe, while in the US, the FDA advises consumers to check ingredient labels if they have concerns.[5][6] For pharmaceutical development, a thorough risk assessment and consultation of relevant regulatory guidelines are essential.
Q3: My DEA-cetyl phosphate-based emulsion is showing signs of instability (e.g., creaming, separation). What are the common causes?
Emulsion instability is a frequent challenge and can be attributed to several factors:
-
Incorrect Emulsifier Concentration: Too little emulsifier will not adequately cover the surface of the dispersed phase droplets, leading to coalescence.
-
Improper Homogenization: Insufficient mixing energy can result in large, non-uniform droplets that are more prone to creaming or sedimentation.[7]
-
pH Shifts: A significant change in the formulation's pH can alter the charge of the emulsifier and other components, disrupting the stabilizing interfacial film.[7]
-
Incompatible Ingredients: The presence of electrolytes or certain active ingredients can interfere with the stability of the emulsion.[2]
-
Temperature Fluctuations: Freeze-thaw cycles or exposure to high temperatures can disrupt the emulsion's structure.[8]
Q4: How can I improve the drug loading efficiency of my DEA-cetyl phosphate formulation?
Low drug loading is a common hurdle, particularly with hydrophilic drugs in a primarily lipid-based system.[9] Here are some strategies to consider:
-
Optimize the Oil Phase: For lipophilic drugs, ensure the API has high solubility in the chosen oil phase.
-
pH Adjustment: For ionizable drugs, adjusting the pH of the aqueous phase can enhance partitioning into the lipid phase.
-
Co-surfactants and Co-solvents: The addition of a suitable co-surfactant or co-solvent can modify the interfacial film and improve drug encapsulation.
-
Formulation Method: The method of preparation significantly impacts loading efficiency. Techniques like high-pressure homogenization or microfluidization may yield better results than simple stirring.[10]
Troubleshooting Guides
Issue 1: Poor Particle Size Control and High Polydispersity Index (PDI)
You are experiencing difficulty achieving the target particle size, and the PDI is consistently high (>0.3), indicating a non-uniform particle population.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Quantitative Recommendation (Example) |
| Insufficient Homogenization Energy | Increase the homogenization speed, pressure, or duration. Consider using a different homogenization technique (e.g., ultrasonication, microfluidization). | Increase high-pressure homogenizer setting from 10,000 psi to 15,000 psi for 5 cycles. |
| Inappropriate Surfactant/Co-surfactant Concentration | Optimize the concentration of DEA-cetyl phosphate and any co-surfactants. A concentration that is too low may not sufficiently stabilize droplets, while excessive amounts can lead to micelle formation. | Test DEA-cetyl phosphate concentrations at 1%, 2.5%, and 4% (w/v) to observe the effect on particle size and PDI. |
| Viscosity of Phases | Adjust the viscosity of the oil or aqueous phase. A higher viscosity in the continuous phase can sometimes hinder droplet breakdown. | If using a gelling agent in the aqueous phase, try reducing its concentration by 25-50%. |
| Order of Addition | Modify the order in which components are added. Sometimes, adding the active ingredient at a different stage can affect particle formation. | Prepare the emulsion first, then add the API solution dropwise while stirring. |
Troubleshooting Workflow: Particle Size Optimization
Caption: Workflow for troubleshooting particle size and PDI issues.
Issue 2: Low Drug Entrapment Efficiency (%EE)
You are observing that a significant portion of your active pharmaceutical ingredient (API) is not being encapsulated within the vesicles.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Quantitative Recommendation (Example) |
| Poor API Solubility in Lipid Phase | For lipophilic drugs, select an oil in which the API has higher solubility. For hydrophilic drugs, consider a reverse-phase evaporation method. | Screen 3-4 different GRAS-listed oils to find one that dissolves >10 mg/mL of your API. |
| Drug Leakage During Formulation | The processing temperature might be too high, increasing membrane fluidity and causing drug leakage. | If using a heating step, try reducing the temperature by 10-15°C, ensuring it remains above the lipid's melting point. |
| Insufficient Lipid Concentration | The amount of vesicle-forming material may be too low to encapsulate the desired amount of drug. | Increase the total lipid concentration (DEA-cetyl phosphate + co-lipids) by 50% and re-evaluate the %EE. |
| pH and Drug Ionization State | The pH of the aqueous phase may be causing the drug to be in a charged state, preventing it from partitioning into the hydrophobic core. | Adjust the pH of the aqueous buffer to a value where the API is in its neutral, unionized form. |
Logical Relationship: Factors Affecting Entrapment Efficiency
Caption: Key factors influencing drug entrapment efficiency.
Experimental Protocols
Protocol 1: Preparation of a DEA-Cetyl Phosphate-Based Nanoemulsion by Thin-Film Hydration
This protocol is a standard method for producing liposomes or vesicles and can be adapted for DEA-cetyl phosphate systems.
Materials:
-
This compound
-
Co-lipid (e.g., Cholesterol, Phosphatidylcholine)
-
Lipophilic API
-
Chloroform/Methanol mixture (2:1 v/v)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Lipid Film Formation:
-
Dissolve DEA-cetyl phosphate, co-lipid, and the lipophilic API in the chloroform/methanol mixture in a round-bottom flask.[6] A typical molar ratio might be 4:1 for DEA-cetyl phosphate to co-lipid.
-
Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the lipid's transition temperature (e.g., 40-50°C).
-
Reduce the pressure to slowly evaporate the organic solvent, resulting in a thin, dry lipid film on the flask wall.[6]
-
Continue drying under high vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Add the aqueous phase (e.g., PBS pH 7.4) to the flask.
-
Agitate the flask by hand or on a vortex mixer until the lipid film is fully dispersed in the buffer. This will form multilamellar vesicles (MLVs).[1]
-
-
Size Reduction (Sonication):
-
To reduce the size and lamellarity of the vesicles, sonicate the MLV suspension.
-
Use a probe sonicator, immersing the tip into the suspension.[1] Perform sonication in short bursts (e.g., 30 seconds on, 30 seconds off) in an ice bath to prevent overheating and degradation of the lipids.
-
Continue for a total sonication time of 5-10 minutes or until the suspension becomes translucent.
-
-
Purification:
-
To remove the unencapsulated drug, centrifuge the formulation. The vesicles will form a pellet, and the supernatant containing the free drug can be discarded. Alternatively, use size exclusion chromatography.
-
Protocol 2: Characterization of Particle Size and Zeta Potential
Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer Nano).
Procedure:
-
Sample Preparation: Dilute a small aliquot of the nanoemulsion with the same buffer used for hydration (e.g., PBS) to achieve a suitable scattering intensity. The sample should be optically clear.
-
Particle Size Measurement:
-
Equilibrate the instrument to the desired temperature (e.g., 25°C).
-
Place the cuvette with the diluted sample into the instrument.
-
Perform the measurement. The instrument will report the Z-average diameter (an intensity-weighted mean size) and the Polydispersity Index (PDI). For drug delivery, a PDI below 0.3 is generally desirable.
-
-
Zeta Potential Measurement:
-
For zeta potential, use a specific folded capillary cell.
-
Inject the diluted sample into the cell, ensuring no air bubbles are present.
-
Place the cell in the instrument and perform the measurement. Zeta potential provides an indication of the surface charge and the colloidal stability of the vesicles. A value greater than |±30 mV| typically suggests good stability.
-
Experimental Workflow: Formulation to Characterization
Caption: Standard workflow from nanoemulsion preparation to characterization.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. happi.com [happi.com]
- 4. researchgate.net [researchgate.net]
- 5. alsglobal.com [alsglobal.com]
- 6. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. otdchem.com [otdchem.com]
- 9. Comparative study on drug encapsulation and release kinetics in extracellular vesicles loaded with snake venom L - amino acid oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Innovations in Nanoemulsion Technology: Enhancing Drug Delivery for Oral, Parenteral, and Ophthalmic Applications - PMC [pmc.ncbi.nlm.nih.gov]
improving the long-term stability of creams containing Diethanolamine cetyl phosphate
Welcome to the Technical Support Center for improving the long-term stability of creams containing Diethanolamine Cetyl Phosphate (B84403) (DEA-cetyl phosphate). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during formulation development.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common stability issues in creams formulated with DEA-cetyl phosphate.
Issue 1: My cream is showing signs of phase separation (e.g., oil droplets on the surface, a watery layer at the bottom) after a few weeks in stability testing.
Answer: Phase separation is a primary indicator of emulsion instability. Here is a step-by-step guide to troubleshoot this issue.
-
Step 1: Evaluate the Emulsifier System.
-
Inadequate DEA-Cetyl Phosphate Concentration: As a primary anionic, oil-in-water emulsifier, the concentration of DEA-cetyl phosphate is critical.[1] Insufficient amounts will not adequately stabilize the oil droplets.
-
Action: If you are using it as the primary emulsifier, ensure the concentration is within the typical range of 1-5%. If it's used as a co-emulsifier for added stability, a concentration of 0.25-0.5% is often effective.[2]
-
Lack of a Co-emulsifier: DEA-cetyl phosphate often works best in conjunction with a fatty alcohol or other non-ionic co-emulsifier to build viscosity and create a stable network.[3][4]
-
Action: Incorporate a co-emulsifier like Cetearyl Alcohol or Glyceryl Stearate. A common ratio to start with for DEA-cetyl phosphate to a fatty alcohol is 1:2.3.[2]
-
-
Step 2: Assess the pH of the Formulation.
-
pH Drift: DEA-cetyl phosphate is an anionic emulsifier, and its performance is pH-dependent. A significant shift in pH during storage can lead to a loss of emulsifying capacity.
-
Action: Measure the pH of the separated cream. The optimal pH range for emulsions stabilized with phosphate-based emulsifiers like DEA-cetyl phosphate is typically between 5 and 8.[2] If the pH has drifted outside this range, investigate potential causes such as degradation of other ingredients. Buffer the formulation if necessary.
-
-
Step 3: Analyze the Viscosity.
-
Low Viscosity: A decrease in viscosity can be a precursor to phase separation as it allows oil droplets to move more freely and coalesce.
-
Action: Consider adding a thickener or rheology modifier such as a carbomer or a natural gum to the aqueous phase. This will increase the viscosity of the continuous phase and hinder droplet movement.
-
Issue 2: The viscosity of my cream decreases significantly after one month at 40°C.
Answer: A drop in viscosity indicates a weakening of the emulsion's internal structure.
-
Step 1: Review the Co-emulsifier and Thickener System.
-
Insufficient Structure-Building Agents: Fatty alcohols (e.g., Cetyl Alcohol, Stearyl Alcohol) and waxes are crucial for building and maintaining the cream's viscosity and structure.[3][4]
-
Action: Increase the concentration of your fatty alcohol or introduce a wax to the oil phase. This will help to form a more robust crystalline network that maintains viscosity at elevated temperatures.
-
-
Step 2: Evaluate Processing Parameters.
-
Inadequate Homogenization: Insufficient shear during emulsification can result in large oil droplets, which are less stable and can lead to a less viscous cream over time.
-
Action: Optimize the homogenization speed and time to achieve a smaller, more uniform droplet size.
-
Cooling Rate: The rate of cooling after homogenization can affect the crystalline structure of the cream.
-
Action: Experiment with different cooling rates. A slower, more controlled cooling process can sometimes lead to a more stable and viscous emulsion.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary function of Diethanolamine cetyl phosphate in a cream formulation?
A1: this compound is a highly effective anionic surfactant and emulsifier.[5] Its primary role is to stabilize oil-in-water (O/W) emulsions by reducing the interfacial tension between the oil and water phases, allowing them to be finely dispersed and preventing them from separating over time.[5]
Q2: What is a typical use level for DEA-cetyl phosphate?
A2: The use level depends on its role in the formulation. As a primary emulsifier, it is typically used in the range of 1-5%. When used as a co-emulsifier to boost the stability of a primary emulsifier system, it can be effective at lower concentrations, such as 0.25-0.5%.[2]
Q3: What is the optimal pH range for creams containing DEA-cetyl phosphate?
A3: Emulsions formulated with phosphate-based emulsifiers like DEA-cetyl phosphate are generally most stable in a pH range of 5 to 8.[2] It is crucial to monitor and maintain the pH within this range throughout the product's shelf life.
Q4: Are there any regulatory concerns with using DEA-cetyl phosphate?
A4: Yes, the "DEA" (diethanolamine) portion of the molecule has raised some regulatory concerns. Diethanolamine is listed on California's Proposition 65 due to concerns about potential nitrosamine (B1359907) formation.[2] For this reason, some formulators are moving towards alternatives like Potassium Cetyl Phosphate.[2] It is essential to use cosmetic-grade DEA-cetyl phosphate with low residual DEA and to be aware of the regulatory landscape in the target market.
Q5: How can I predict the long-term stability of my cream more quickly?
A5: Accelerated stability testing is a common practice to predict long-term stability in a shorter timeframe.[6] This involves storing the cream at elevated temperatures and humidity, such as 40°C / 75% RH, for a period of one to three months.[6] Changes in physical properties like appearance, pH, viscosity, and signs of phase separation are monitored at regular intervals.[7]
Data Presentation
Table 1: Illustrative Example of DEA-Cetyl Phosphate Concentration on Cream Stability
| Formulation ID | DEA-Cetyl Phosphate (%) | Cetearyl Alcohol (%) | Stability at 40°C after 3 Months | Observations |
| F1 | 0.5 | 2.0 | Unstable | Significant phase separation observed after 1 month. |
| F2 | 1.0 | 2.0 | Stable | No phase separation, slight decrease in viscosity. |
| F3 | 2.5 | 5.0 | Very Stable | No change in appearance or viscosity. |
| F4 | 0.25 (Co-emulsifier) | 4.0 (with 2% Glyceryl Stearate) | Stable | No phase separation, maintains good consistency. |
Table 2: Impact of pH on the Stability of a 2% DEA-Cetyl Phosphate Cream
| Formulation ID | Initial pH | pH after 3 Months at 40°C | Viscosity Change | Stability |
| pH-A | 4.5 | 4.2 | -35% | Unstable (Phase Separation) |
| pH-B | 6.0 | 5.8 | -10% | Stable |
| pH-C | 7.5 | 7.2 | -12% | Stable |
| pH-D | 8.5 | 8.1 | -25% | Marginally Stable (Slight Creaming) |
Experimental Protocols
Protocol 1: Accelerated Stability Testing
-
Objective: To assess the physical and chemical stability of the cream under accelerated conditions to predict its shelf life.
-
Materials: Cream samples in their final packaging, temperature and humidity-controlled stability chamber, viscometer, pH meter, microscope.
-
Method:
-
Prepare at least three batches of the cream formulation.
-
Place the packaged samples in a stability chamber set to 40°C ± 2°C and 75% ± 5% Relative Humidity (RH).
-
Evaluate the samples at initial (time zero), 1-month, 2-month, and 3-month time points.
-
At each time point, assess the following parameters:
-
Appearance: Color, odor, and signs of phase separation (creaming, coalescence).
-
pH: Measure the pH of a 10% dispersion of the cream in deionized water.
-
Viscosity: Measure the viscosity using a suitable viscometer and spindle at a controlled temperature.
-
Microscopic Examination: Observe a small sample under a microscope to check for changes in droplet size and distribution.
-
-
Protocol 2: Centrifuge Test for Emulsion Stability
-
Objective: To quickly assess the resistance of the emulsion to creaming or coalescence under mechanical stress.
-
Materials: Cream sample, centrifuge tubes, laboratory centrifuge.
-
Method:
-
Fill a centrifuge tube with the cream sample.
-
Place the tube in the centrifuge.
-
Centrifuge the sample at 3000 rpm for 30 minutes.
-
After centrifugation, visually inspect the sample for any signs of phase separation, such as a layer of oil or water. A stable emulsion should show no separation.[7]
-
Visualizations
Caption: Troubleshooting workflow for phase separation in creams.
Caption: Key factors influencing cream stability.
References
- 1. The Effect of Process Parameters on the Microstructure, Stability, and Sensorial Properties of an Emulsion Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. happi.com [happi.com]
- 3. researchgate.net [researchgate.net]
- 4. Stabilizing effect of cetostearyl alcohol and glyceryl monostearate as co-emulsifiers on hydrocarbon-free O/W glyceride creams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. deascal.com [deascal.com]
- 6. ualresearchonline.arts.ac.uk [ualresearchonline.arts.ac.uk]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing Emulsions with Diethanolamine Cetyl Phosphate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for addressing creaming in emulsions stabilized with Diethanolamine (B148213) Cetyl Phosphate (B84403).
Frequently Asked Questions (FAQs)
Q1: What is Diethanolamine Cetyl Phosphate and how does it stabilize emulsions?
This compound is an oil-in-water (O/W) anionic emulsifier.[1][2] It is a compound formed from the combination of diethanolamine and cetyl phosphate.[1] Its stability is attributed to its molecular structure, which allows it to reduce the interfacial tension between oil and water phases, thus preventing droplet coalescence.[2] Emulsions stabilized with phosphate esters like this compound can form liquid crystalline structures around the oil droplets, creating a robust barrier against destabilization.
Q2: What is creaming in an emulsion?
Creaming is a form of emulsion instability where the dispersed oil droplets move upwards due to a density difference between the oil and water phases, forming a concentrated layer at the top.[3] This process is driven by gravity but does not involve the rupture of the interfacial film surrounding the oil droplets, meaning it is often reversible with gentle agitation.
Q3: What are the primary causes of creaming in emulsions?
The main factors contributing to creaming are:
-
Density Difference: A significant difference in density between the dispersed (oil) and continuous (water) phases is the primary driving force for creaming.
-
Large Droplet Size: Larger oil droplets have a greater tendency to rise, accelerating the rate of creaming.
-
Low Viscosity of the Continuous Phase: A low-viscosity external phase allows for easier movement of the dispersed droplets, promoting faster creaming.
Q4: What is a typical concentration range for this compound in an emulsion?
As a primary emulsifier, this compound is typically used at concentrations between 1.5% and 3.0%. When used as an emulsion stabilizer to enhance the stability of a formulation with another primary emulsifier, a lower concentration of 0.5% to 1.5% is often sufficient. For creating more viscous creams and lotions, the concentration can be in the range of 0.5% to 3.0%.[4]
Troubleshooting Guide: Creaming in Emulsions
This guide provides a systematic approach to diagnosing and resolving creaming issues in emulsions stabilized with this compound.
Problem: My emulsion is showing signs of creaming (a distinct, concentrated layer at the top).
Below is a troubleshooting workflow to identify the cause and implement a solution.
Caption: Troubleshooting workflow for addressing creaming in emulsions.
Data Presentation
The following tables provide illustrative quantitative data on how formulation and process parameters can influence the stability of an O/W emulsion stabilized with this compound. This data is representative of typical performance but should be confirmed with experimental results.
Table 1: Effect of this compound Concentration on Emulsion Stability
| This compound Conc. (% w/w) | Average Droplet Size (µm) | Viscosity (cP) | Creaming Index after 24h (%) |
| 0.5 | 8.5 | 800 | 15 |
| 1.0 | 5.2 | 1500 | 8 |
| 1.5 | 3.1 | 2200 | 3 |
| 2.0 | 2.5 | 3000 | <1 |
| 2.5 | 2.3 | 3500 | <1 |
Higher concentrations of this compound generally lead to smaller droplet sizes, increased viscosity, and improved stability against creaming.
Table 2: Impact of Homogenization Speed on Emulsion Properties
| Homogenization Speed (rpm) | Average Droplet Size (µm) | Viscosity (cP) | Creaming Index after 24h (%) |
| 3000 | 10.2 | 1200 | 18 |
| 5000 | 6.8 | 1800 | 10 |
| 8000 | 3.5 | 2500 | 4 |
| 10000 | 2.1 | 2800 | <1 |
Increasing the homogenization speed effectively reduces droplet size, which in turn increases viscosity and significantly reduces creaming.
Table 3: Influence of Oil Phase Concentration on Emulsion Stability
| Oil Phase Conc. (% w/w) | Average Droplet Size (µm) | Viscosity (cP) | Creaming Index after 24h (%) |
| 10 | 2.8 | 1800 | 2 |
| 15 | 3.5 | 2300 | 5 |
| 20 | 4.8 | 2900 | 9 |
| 25 | 6.2 | 3400 | 14 |
At a fixed emulsifier concentration, increasing the oil phase volume can lead to larger droplet sizes and increased creaming, despite a potential increase in viscosity.
Experimental Protocols
Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion
This protocol outlines a general procedure for preparing an O/W emulsion stabilized with this compound.
Caption: Experimental workflow for O/W emulsion preparation.
Protocol 2: Measurement of Creaming Index
-
Sample Preparation: Immediately after preparation, pour 50 mL of the emulsion into a 50 mL graduated cylinder.
-
Storage: Seal the cylinder and store it in an undisturbed, vertical position at a controlled temperature (e.g., 25°C).
-
Measurement: After a specified time (e.g., 24, 48, or 72 hours), measure the height of the serum (lower, clear layer) (Hs) and the total height of the emulsion (Ht).
-
Calculation: Calculate the Creaming Index (CI) using the following formula: CI (%) = (Hs / Ht) x 100
Protocol 3: Viscosity Measurement
-
Instrument Setup: Use a rotational viscometer with a suitable spindle. Equilibrate the emulsion sample to the desired measurement temperature (e.g., 25°C).
-
Measurement: Immerse the spindle into the emulsion, ensuring it is submerged to the appropriate level. Begin rotation at a defined speed (e.g., 50 rpm) and allow the reading to stabilize.
-
Data Recording: Record the viscosity in centipoise (cP). For non-Newtonian fluids, it is recommended to measure viscosity at a range of shear rates.
Protocol 4: Particle Size Analysis by Laser Diffraction
-
Sample Preparation: Dilute the emulsion with deionized water to achieve the optimal obscuration level for the instrument (typically 10-20%). Ensure the sample is well-dispersed in the measurement cell.
-
Instrument Settings: Select the appropriate refractive indices for both the dispersed (oil) and continuous (water) phases.
-
Measurement: Perform the measurement according to the instrument's standard operating procedure.
-
Data Analysis: Analyze the particle size distribution to determine the mean droplet size (e.g., D[4][5] - volume weighted mean) and the span of the distribution.
References
impact of pH on the performance of Diethanolamine cetyl phosphate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Diethanolamine Cetyl Phosphate (B84403). The information is presented in a clear question-and-answer format to directly address potential issues encountered during experimentation, with a focus on the impact of pH on performance.
Frequently Asked Questions (FAQs)
Q1: What is Diethanolamine Cetyl Phosphate and what are its primary functions?
This compound is an amphiphilic compound, meaning it possesses both a water-loving (hydrophilic) and an oil-loving (hydrophobic) part.[1] Its structure consists of a hydrophobic cetyl chain (a long chain of carbon and hydrogen atoms) and a hydrophilic diethanolamine-phosphate headgroup.[1] This structure allows it to act as a highly effective emulsifier and surfactant.[2][3][4] Its primary roles in formulations are:
-
Emulsifier: It enables the stable mixing of oil and water, which are naturally immiscible, to form a uniform and stable emulsion.[2][3][4]
-
Surfactant: It reduces the surface tension between different components in a formulation, which improves the spreadability and absorption of products on the skin.[4]
-
Stabilizer: It helps to maintain the consistency and integrity of formulations over time, preventing phase separation.[4]
-
Thickening Agent: It can contribute to the desired viscosity and texture of cosmetic and pharmaceutical products.[4]
Q2: In what types of formulations is this compound commonly used?
Due to its versatile properties, this compound is utilized in a wide range of products, including:
-
Skincare: Creams, lotions, and moisturizers.[3]
-
Sunscreens: To improve spreadability and efficacy.[3]
-
Cleansers, Shampoos, and Body Washes: For its surfactant and foaming properties.[2]
-
Pharmaceuticals: In topical drug delivery systems to enhance the permeation of active ingredients through the skin.[1]
Q3: How does pH affect the performance of this compound?
The pH of a formulation is a critical factor influencing the performance of this compound. As an anionic surfactant, its effectiveness is dependent on the ionization of its phosphate headgroup. Optimal performance is generally observed in the pH range of 6.0 to 7.5. The overall stability of formulations containing this ingredient is typically within a pH range of 4.0 to 8.5. Outside of this range, its emulsifying and stabilizing capabilities can be significantly compromised.
Troubleshooting Guides
Problem: My emulsion is showing signs of instability (e.g., separation, creaming, or coalescence).
-
Possible Cause 1: Incorrect pH.
-
Troubleshooting Steps:
-
Measure the pH of your formulation.
-
If the pH is outside the optimal range of 6.0 - 7.5, adjust it using appropriate acidic or basic solutions (e.g., citric acid or sodium hydroxide) in small increments.
-
Gently mix the formulation after each addition and re-measure the pH until it is within the desired range.
-
Observe the emulsion for signs of improved stability over a 24-hour period.
-
-
-
Possible Cause 2: Inadequate Homogenization.
-
Troubleshooting Steps:
-
Ensure that you are using a suitable homogenization technique (e.g., high-shear mixer, homogenizer) to reduce the droplet size of the dispersed phase.
-
Optimize the homogenization time and speed. Insufficient energy input can lead to larger droplets that are more prone to coalescence.
-
Be cautious not to over-homogenize, as this can sometimes lead to a loss of viscosity over time.
-
-
-
Possible Cause 3: Incorrect Concentration of this compound.
-
Troubleshooting Steps:
-
Review the concentration of the emulsifier in your formulation. Typically, a concentration of 1-5% is a good starting point for many applications.
-
If instability persists, consider preparing several small batches with varying concentrations of this compound to determine the optimal level for your specific oil and water phases.
-
-
Data Presentation
The following table provides an illustrative summary of how pH can impact the performance of an oil-in-water (O/W) emulsion stabilized with this compound. Please note that these are representative values and actual results may vary depending on the specific formulation.
| pH | Emulsion Stability (Visual Observation after 24h) | Viscosity (Representative Value, cP) | Mean Particle Size (Representative Value, µm) | Performance Interpretation |
| 4.0 | Slight separation observed | 1500 | 15 | Reduced performance at acidic pH. |
| 5.0 | Mostly stable, minor creaming | 2500 | 10 | Moderate performance. |
| 6.0 | Stable | 4000 | 5 | Good performance, entering optimal range. |
| 7.0 | Highly Stable | 5500 | < 5 | Optimal performance at neutral pH. |
| 8.0 | Stable | 3500 | 8 | Good performance, leaving optimal range. |
| 9.0 | Signs of instability, thinning | 1000 | 20 | Reduced performance at alkaline pH. |
Experimental Protocols
Protocol 1: Preparation of a Basic Oil-in-Water (O/W) Emulsion
-
Preparation of Phases:
-
Oil Phase: Weigh the required amounts of your oil-soluble ingredients and this compound into a beaker. Heat to 75-80°C with gentle stirring until all components are melted and uniform.
-
Aqueous Phase: In a separate beaker, weigh the water and any water-soluble ingredients. Heat to 75-80°C.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear homogenizer.
-
Continue homogenization for 5-10 minutes to ensure a fine dispersion.
-
-
Cooling and pH Adjustment:
-
Allow the emulsion to cool to room temperature with gentle, continuous stirring.
-
Once cooled, measure the pH and adjust as necessary to the desired range (typically 6.0-7.5) using a suitable acid or base.
-
-
Final Steps:
-
Add any temperature-sensitive ingredients (e.g., preservatives, fragrances) once the emulsion is below 40°C.
-
Stir until uniform.
-
Protocol 2: Evaluation of Emulsion Stability
-
Visual Assessment:
-
Place a sample of the emulsion in a clear, sealed container.
-
Visually inspect the sample for any signs of phase separation, creaming (upward movement of the dispersed phase), or coalescence (merging of droplets) at regular intervals (e.g., 24 hours, 1 week, 1 month) under standard storage conditions.
-
-
Microscopic Analysis:
-
Place a small drop of the emulsion on a microscope slide and cover with a coverslip.
-
Observe the emulsion under a microscope to assess the droplet size distribution and look for any signs of droplet aggregation.
-
-
Particle Size Analysis:
-
Use a particle size analyzer to obtain quantitative data on the mean particle size and polydispersity index of the emulsion. An increase in particle size over time is an indicator of instability.
-
-
Viscosity Measurement:
-
Measure the viscosity of the emulsion using a viscometer at a controlled temperature. A significant decrease in viscosity can indicate emulsion breakdown.
-
Visualizations
References
process parameters for scaling up Diethanolamine cetyl phosphate emulsion production
This technical support center provides guidance for researchers, scientists, and drug development professionals on the process parameters for scaling up diethanolamine (B148213) cetyl phosphate (B84403) (DEA-cetyl phosphate) emulsion production.
Frequently Asked Questions (FAQs)
Q1: What is diethanolamine cetyl phosphate and what is its primary function in emulsions?
A1: this compound is a versatile oil-in-water (O/W) anionic emulsifier.[1][2] Its primary role is to stabilize emulsions by reducing the interfacial tension between the oil and water phases, preventing them from separating.[3] It is known for creating stable and elegant creams and lotions.[4]
Q2: What are the key challenges when scaling up a DEA-cetyl phosphate emulsion from a lab batch to a pilot or production scale?
A2: The main challenges include maintaining the same emulsion characteristics such as droplet size, viscosity, and stability.[5][6] These can be affected by variations in equipment, heating and cooling rates, and mixing efficiency between different scales of production.[7][8]
Q3: At what stage of the manufacturing process should DEA-cetyl phosphate be added?
A3: DEA-cetyl phosphate is typically added to the oil phase of the emulsion. The oil phase is heated to melt all components, including the DEA-cetyl phosphate, before being combined with the heated water phase.[9][10]
Q4: What is the typical temperature range for the emulsification process?
A4: The emulsification process for creams and lotions is generally carried out at elevated temperatures, typically between 45°C and 85°C (113°F and 185°F), to ensure all components are melted and to facilitate the formation of a stable emulsion.[9][10]
Q5: How does mixing speed affect the emulsion properties?
A5: Higher mixing speeds generally lead to smaller droplet sizes, which can increase the emulsion's stability and viscosity.[11] However, excessive shear can sometimes have a negative impact, so it's crucial to optimize the mixing speed for your specific formulation and equipment.[12]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Phase Separation | - Insufficient emulsifier concentration.- Improper mixing speed or time.- Significant pH shift.[13]- Incorrect order of addition. | - Increase the concentration of DEA-cetyl phosphate.- Optimize homogenization speed and duration.- Ensure the final pH of the emulsion is within the optimal range for the emulsifier (typically pH 4.0-8.5).[3]- Add the oil phase to the water phase with continuous mixing. |
| Creaming (Oily top layer) | - Large droplet size.- Low viscosity of the continuous phase. | - Increase homogenization speed and/or time to reduce droplet size.[14]- Consider adding a thickener to the water phase to increase viscosity. |
| Changes in Viscosity | - Inconsistent mixing leading to large droplet size.- Incorporation of air during mixing.- Temperature fluctuations. | - Ensure thorough and consistent mixing to achieve a uniform droplet size.- Position mixers to avoid incorporating excessive air.[13]- Control the cooling rate of the emulsion. |
| Agglomerates or "Fish Eyes" | - Incomplete dissolution of powdered ingredients like thickeners or the emulsifier. | - Ensure all powdered ingredients are fully dispersed before emulsification. Using a high shear mixer can help break down agglomerates.[9][15] |
| Foaming | - High mixing speed.- Air entrapment during mixing. | - Reduce the mixing speed.[12]- Ensure the mixer blades are fully submerged in the liquid.[12]- Consider using a vacuum homogenizer to remove entrapped air. |
Process Parameters for Scale-Up
The following tables provide typical ranges for critical process parameters when scaling up a DEA-cetyl phosphate emulsion. These values should be optimized for each specific formulation and equipment.
Table 1: Temperature and Time Parameters
| Parameter | Lab Scale (100g - 1kg) | Pilot Scale (10kg - 50kg) | Production Scale (>100kg) |
| Oil & Water Phase Heating Temperature | 70 - 80°C | 70 - 85°C | 75 - 85°C |
| Emulsification Temperature | 70 - 80°C | 70 - 85°C | 75 - 85°C |
| Homogenization Time | 3 - 10 minutes | 10 - 20 minutes | 15 - 30 minutes |
| Cooling Time | Variable (passive cooling) | Controlled cooling rate | Controlled cooling rate |
Table 2: Mixing and Homogenization Parameters
| Parameter | Lab Scale (Beaker & Homogenizer) | Pilot Scale (Planetary Mixer/Homogenizer) | Production Scale (Jacketed Tank with Homogenizer) |
| Pre-emulsion Mixing Speed (Propeller/Anchor) | 200 - 500 RPM | 100 - 300 RPM | 50 - 150 RPM |
| Homogenization Speed (Rotor-Stator) | 5,000 - 10,000 RPM | 3,000 - 8,000 RPM | 2,000 - 5,000 RPM |
| DEA-Cetyl Phosphate Concentration (% w/w) | 1 - 5% | 1 - 5% | 1 - 5% |
Experimental Protocols
Viscosity Measurement
Objective: To determine the flow behavior of the emulsion.
Method: Rotational Viscometer
-
Equipment: Brookfield viscometer or similar rotational rheometer.
-
Procedure:
-
Calibrate the instrument according to the manufacturer's instructions.
-
Allow the emulsion sample to equilibrate to a controlled temperature (e.g., 25°C).
-
Select an appropriate spindle and rotational speed based on the expected viscosity of the sample.
-
Immerse the spindle into the emulsion to the marked level.
-
Start the viscometer and allow the reading to stabilize.
-
Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).
-
For a more comprehensive analysis, measure viscosity at multiple shear rates to assess the emulsion's flow behavior (Newtonian, shear-thinning, etc.).
-
Particle Size Analysis
Objective: To determine the droplet size distribution of the emulsion.
Method: Dynamic Light Scattering (DLS)
-
Equipment: DLS instrument (e.g., Malvern Zetasizer).
-
Procedure:
-
Prepare a dilute sample of the emulsion by dispersing a small amount in deionized water. The concentration should be optimized to avoid multiple scattering effects.
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature.
-
Perform the measurement according to the instrument's software instructions.
-
The instrument will report the average hydrodynamic diameter (Z-average) and the polydispersity index (PDI), which indicates the breadth of the size distribution.
-
Accelerated Stability Testing
Objective: To predict the long-term stability of the emulsion.
Method: Temperature and Freeze-Thaw Cycling
-
Procedure:
-
Place samples of the emulsion in appropriate containers at various temperature conditions:
-
Refrigerated (4°C)
-
Room Temperature (25°C)
-
Elevated Temperature (45°C)[12]
-
-
For freeze-thaw testing, cycle samples between -10°C and 25°C for 24 hours at each temperature for a minimum of three cycles.[9]
-
At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), evaluate the samples for changes in:
-
Appearance (color, phase separation, creaming)
-
Odor
-
pH
-
Viscosity
-
Droplet size
-
-
Visualizations
Caption: Workflow for DEA-Cetyl Phosphate Emulsion Production.
References
- 1. deascal.com [deascal.com]
- 2. servochem.com [servochem.com]
- 3. This compound (90388-14-0) for sale [vulcanchem.com]
- 4. farmoganic.com [farmoganic.com]
- 5. View of A CRITICAL STEP FOR THE COSMETIC INDUSTRY: SCALE-UP | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 6. researchgate.net [researchgate.net]
- 7. – COSMETIC MANUFACTURING PROCESSES | Plastic Surgery Key [plasticsurgerykey.com]
- 8. Manufacturing cosmetics [personalcarescience.com.au]
- 9. Manufacturing Cosmetic Cream and Lotion Production [silverson.com]
- 10. Production of Cosmetic Creams - english [arkanfelez.com]
- 11. researchgate.net [researchgate.net]
- 12. Troubleshooting Common Issues in High Shear Mixers | Industrial Mixers [businesshq.nyc3.cdn.digitaloceanspaces.com]
- 13. mdpi.com [mdpi.com]
- 14. How high shear mixing can help improve emulsions [manufacturingchemist.com]
- 15. admix.com [admix.com]
refinement of protocols for consistent Diethanolamine cetyl phosphate nanoparticle synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the consistent synthesis of Diethanolamine (B148213) cetyl phosphate (B84403) (DEACP) nanoparticles. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during formulation.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of Diethanolamine cetyl phosphate (DEACP) in nanoparticle synthesis?
A1: this compound (DEACP) primarily functions as an emulsifier and surfactant.[1] In nanoparticle formulations, particularly oil-in-water nanoemulsions, DEACP stabilizes the interface between the oil and water phases, preventing droplet coalescence and ensuring the formation of stable nanoparticles.[1] Its amphiphilic nature, with a hydrophobic cetyl tail and a hydrophilic diethanolamine phosphate head, allows it to effectively reduce interfacial tension.
Q2: What type of nanoparticles are typically formed using DEACP?
A2: DEACP is most commonly used to formulate oil-in-water nanoemulsions, which are colloidal dispersions of oil droplets in an aqueous phase with droplet sizes typically in the range of 20-200 nm. These can be considered a type of lipid-based nanoparticle, where DEACP forms a stabilizing layer around an oil core.
Q3: What are the critical factors influencing the size and stability of DEACP nanoparticles?
A3: The key factors include the oil-to-surfactant ratio, the concentration of DEACP, the method and energy of emulsification (e.g., homogenization speed and duration, sonication power), the order of component addition, and the pH of the aqueous phase.[2][3] Optimizing these parameters is crucial for achieving consistent particle size and long-term stability.
Q4: Can DEACP be used in combination with other surfactants?
A4: Yes, DEACP can be used in combination with co-surfactants. Using a mixture of surfactants can sometimes improve the stability and control over the particle size of the nanoemulsion by optimizing the hydrophilic-lipophilic balance (HLB) of the system.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of DEACP-stabilized nanoparticles.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Particle Size / High Polydispersity Index (PDI) | 1. Inefficient emulsification. 2. Improper oil/surfactant ratio. 3. Suboptimal DEACP concentration. 4. Aggregation of nanoparticles. | 1. Increase homogenization speed or time, or sonication power. 2. Systematically vary the oil-to-DEACP ratio to find the optimal concentration for stable droplet formation. Refer to Table 1 for starting points. 3. Ensure DEACP is fully dissolved in the appropriate phase before emulsification. 4. Check the zeta potential; if low, consider adjusting the pH or adding a co-surfactant to increase electrostatic repulsion. |
| Phase Separation or Creaming Over Time | 1. Insufficient DEACP concentration to stabilize the oil droplets. 2. Ostwald ripening (growth of larger particles at the expense of smaller ones). 3. Changes in temperature during storage. | 1. Increase the concentration of DEACP. 2. Optimize the formulation to create a more monodisperse particle size distribution initially. The inclusion of a co-surfactant might help. 3. Store the nanoemulsion at a consistent, controlled temperature. |
| Cloudy or Milky Appearance Instead of Translucent | 1. Particle size is too large (outside the nano-range). 2. Presence of aggregates or micro-droplets. | 1. Refine the emulsification process (higher energy input). 2. Re-evaluate the oil/surfactant ratio. A higher surfactant concentration may be needed. 3. Filter the formulation through a sub-micron filter to remove larger particles. |
| Low Drug Encapsulation Efficiency | 1. Poor solubility of the drug in the oil phase. 2. Drug partitioning into the aqueous phase. 3. Premature drug precipitation. | 1. Select an oil in which the drug has high solubility. 2. Modify the pH of the aqueous phase to reduce the solubility of the drug in it. 3. Ensure the drug is fully dissolved in the oil phase before emulsification. |
Experimental Protocols
Protocol 1: High-Energy Homogenization Method for DEACP-Stabilized Nanoemulsion
This protocol describes the formation of an oil-in-water nanoemulsion using a high-shear homogenizer.
Materials:
-
This compound (DEACP)
-
Oil phase (e.g., medium-chain triglycerides, mineral oil)
-
Aqueous phase (e.g., deionized water, buffer solution)
-
Active Pharmaceutical Ingredient (API) - optional
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
Analytical balance
Procedure:
-
Preparation of the Aqueous Phase:
-
Dissolve a pre-determined amount of DEACP in the aqueous phase with gentle stirring. Heat slightly (e.g., to 40-50°C) if necessary to ensure complete dissolution.
-
-
Preparation of the Oil Phase:
-
If encapsulating a lipophilic API, dissolve it completely in the oil phase. Gentle heating and stirring may be required.
-
-
Formation of a Coarse Emulsion:
-
Slowly add the oil phase to the aqueous phase while stirring with a magnetic stirrer. This will form a coarse, milky-white pre-emulsion.
-
-
High-Energy Homogenization:
-
Immediately subject the coarse emulsion to high-shear homogenization.
-
Homogenize at a high speed (e.g., 10,000 - 20,000 rpm) for a specified duration (e.g., 5-15 minutes). The optimal time and speed will need to be determined experimentally.
-
-
Cooling and Characterization:
-
Allow the nanoemulsion to cool to room temperature.
-
Characterize the nanoparticle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
Protocol 2: Low-Energy Spontaneous Emulsification (Phase Inversion) Method
This method relies on the spontaneous formation of fine droplets when the composition of the system is changed, for example, by adding water to an oil/surfactant mixture.
Materials:
-
Same as Protocol 1.
Equipment:
-
Magnetic stirrer and stir bar
-
Burette or syringe pump
-
Beakers
Procedure:
-
Preparation of the Oil/Surfactant Mixture:
-
Dissolve the DEACP and any oil-soluble API in the oil phase. Stir until a clear, homogeneous solution is obtained.
-
-
Titration with Aqueous Phase:
-
Place the oil/surfactant mixture on a magnetic stirrer.
-
Slowly add the aqueous phase dropwise using a burette or syringe pump while stirring continuously.[2]
-
-
Nanoemulsion Formation:
-
As the water is added, the system will transition from a clear solution to a turbid one and then may become a translucent nanoemulsion as it crosses the phase inversion point.
-
-
Equilibration and Characterization:
-
Allow the system to stir for a period (e.g., 30 minutes) after the addition of the aqueous phase is complete to ensure equilibration.
-
Characterize the resulting nanoemulsion as described in Protocol 1.
-
Data Presentation
Table 1: Influence of Formulation Parameters on Nanoparticle Characteristics
| Formulation ID | Oil:DEACP Ratio (w/w) | Homogenization Speed (rpm) | Homogenization Time (min) | Mean Particle Size (nm) | PDI | Zeta Potential (mV) |
| DEACP-NP-01 | 10:1 | 10,000 | 5 | 180 ± 5.2 | 0.25 ± 0.03 | -35 ± 2.1 |
| DEACP-NP-02 | 10:2 | 10,000 | 5 | 155 ± 4.1 | 0.18 ± 0.02 | -38 ± 1.9 |
| DEACP-NP-03 | 5:1 | 10,000 | 5 | 165 ± 6.5 | 0.21 ± 0.04 | -37 ± 2.5 |
| DEACP-NP-04 | 10:2 | 15,000 | 5 | 130 ± 3.8 | 0.15 ± 0.01 | -40 ± 1.5 |
| DEACP-NP-05 | 10:2 | 15,000 | 10 | 115 ± 3.1 | 0.12 ± 0.01 | -42 ± 1.3 |
Note: The data presented in this table are illustrative and will vary depending on the specific oil and experimental conditions used.
Visualizations
Caption: Experimental workflow for DEACP nanoparticle synthesis.
References
Technical Support Center: Overcoming Drug Solubility Challenges with Diethanolamine Cetyl Phosphate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing Diethanolamine (B148213) Cetyl Phosphate (DCP) to enhance the solubility of poorly water-soluble drugs.
I. Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation of poorly soluble drugs with Diethanolamine Cetyl Phosphate.
Issue 1: Drug Precipitation After Formulation
Q1: My drug precipitates out of the this compound (DCP) formulation over a short period. What are the potential causes and how can I resolve this?
A1: Drug precipitation in a DCP-based formulation can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Potential Causes:
-
Exceeding Saturation Solubility: The drug concentration may be too high for the amount of DCP used, leading to a supersaturated and unstable solution.
-
pH Shift: The pH of the formulation may not be optimal for maintaining the solubility of an ionizable drug. Many drugs exhibit pH-dependent solubility.[1][2]
-
Incompatibility: There may be an unfavorable interaction between the drug and other excipients in the formulation.
-
Temperature Effects: Cooling during or after the formulation process can lead to a decrease in solubility and subsequent precipitation.[3]
-
Insufficient Homogenization: Inadequate mixing may result in localized areas of high drug concentration, leading to nucleation and crystal growth.[4]
-
-
Troubleshooting Steps:
-
Optimize Drug-to-DCP Ratio: Systematically vary the concentration of DCP to determine the optimal ratio that can maintain the desired drug concentration in solution.
-
Conduct a pH-Solubility Profile: Determine the solubility of your drug at various pH values to identify the optimal pH range for your formulation. Use appropriate buffers to maintain this pH.[1][2]
-
Evaluate Excipient Compatibility: Conduct compatibility studies with all formulation components.
-
Control Temperature: Ensure that the temperature is carefully controlled throughout the formulation process and that cooling rates are optimized to prevent shock crystallization.[3]
-
Refine Homogenization Process: Increase mixing speed or duration, or consider using high-shear homogenization to ensure a uniform dispersion.
-
Issue 2: Phase Separation in the Formulation
Q2: My DCP-based formulation is showing signs of phase separation (e.g., oil droplets coalescing). What is causing this and what are the solutions?
A2: Phase separation in a DCP formulation, which is typically an oil-in-water emulsion or nanoemulsion, indicates instability.
-
Potential Causes:
-
Incorrect Oil/Water/Surfactant Ratio: The relative concentrations of the oil phase, aqueous phase, and DCP may not be in the stable emulsion region.
-
Sub-optimal Homogenization: Insufficient energy input during emulsification can result in large, unstable droplets that are prone to coalescence.
-
Ionic Strength: High concentrations of salts in the aqueous phase can disrupt the stability of the emulsion.
-
Temperature Fluctuations: Freeze-thaw cycles or exposure to high temperatures can break the emulsion.
-
-
Troubleshooting Steps:
-
Construct a Pseudo-Ternary Phase Diagram: This will help identify the optimal ratios of oil, DCP/co-surfactant, and water that form a stable nanoemulsion.
-
Optimize Homogenization: Experiment with different homogenization pressures, cycles, and durations to achieve a smaller, more uniform droplet size.
-
Evaluate Ionic Strength: If salts are necessary, assess their impact on emulsion stability and consider using non-ionic osmolarity-adjusting agents.
-
Conduct Stability Studies: Assess the stability of your formulation under various temperature conditions, including accelerated stability testing and freeze-thaw cycles.
-
II. Frequently Asked Questions (FAQs)
Q3: How does this compound (DCP) increase the solubility of hydrophobic drugs?
A3: this compound is an amphiphilic surfactant, meaning it has both a water-loving (hydrophilic) head and an oil-loving (hydrophobic) tail. In an aqueous environment, above a certain concentration known as the Critical Micelle Concentration (CMC), DCP molecules self-assemble into spherical structures called micelles. The hydrophobic tails form the core of the micelle, creating a microenvironment that can encapsulate poorly water-soluble (hydrophobic) drug molecules, effectively dissolving them in the bulk aqueous phase. This process is known as micellar solubilization.[5]
Q4: What is the typical concentration range for using DCP in a drug formulation?
A4: The optimal concentration of DCP depends on the specific drug, its hydrophobicity, the desired drug load, and the type of formulation (e.g., solution, emulsion). It is crucial to use DCP at a concentration above its Critical Micelle Concentration (CMC) to ensure micelle formation. The CMC of DCP is in the range of 0.1–0.5 mM.[6] For formulation purposes, concentrations are typically much higher, often in the range of 1-10% w/w, particularly in topical or emulsion-based systems.[6] Experimental optimization is necessary to determine the ideal concentration for your specific application.
Q5: Is pH an important consideration when formulating with DCP?
A5: Yes, pH is a critical parameter for two main reasons. First, the solubility of many active pharmaceutical ingredients (APIs) is pH-dependent.[1][2] Formulating at a pH where the drug has higher intrinsic solubility can improve its overall solubilization. Second, the stability of the formulation, particularly emulsions, can be influenced by pH. DCP itself is stable over a pH range of 4.0–8.5.[6] It is recommended to perform a pH-solubility profile of your drug and select a pH that ensures both drug and formulation stability.
Q6: Are there any safety concerns associated with this compound?
A6: this compound is used in cosmetic and pharmaceutical products.[6][7] However, there are regulatory considerations regarding the presence of free diethanolamine (DEA) as a potential impurity. DEA can react with nitrosating agents to form N-nitrosodiethanolamine (NDEA), a potential carcinogen.[8] Therefore, it is important to use high-purity DCP with low residual DEA content and to avoid using it in formulations containing nitrosating agents.[6] The U.S. FDA recommends a limit of ≤5% for DEA-related ingredients in leave-on cosmetic products.[6]
III. Data Presentation
While specific quantitative data for the solubility enhancement of various drugs by DCP is largely proprietary, the following table illustrates how such data should be presented. Researchers should generate similar data for their specific drug of interest.
Table 1: Hypothetical Solubility Enhancement of Paclitaxel (BCS Class II) by this compound (DCP) in Aqueous Buffer (pH 7.0)
| DCP Concentration (% w/v) | Paclitaxel Solubility (µg/mL) | Fold Increase in Solubility |
| 0 (Control) | 0.3 | 1.0 |
| 0.5 | 15.2 | 50.7 |
| 1.0 | 48.5 | 161.7 |
| 2.0 | 112.8 | 376.0 |
| 5.0 | 250.1 | 833.7 |
IV. Experimental Protocols
Protocol 1: Preparation of a Drug-Loaded Nanoemulsion using this compound
This protocol provides a general method for preparing an oil-in-water (o/w) nanoemulsion for a hydrophobic drug.
-
Materials:
-
Hydrophobic drug (API)
-
This compound (DCP)
-
Oil phase (e.g., medium-chain triglycerides, ethyl oleate)
-
Co-surfactant (optional, e.g., Transcutol®, propylene (B89431) glycol)
-
Purified water
-
High-shear homogenizer or microfluidizer
-
-
Procedure:
-
Preparation of the Oil Phase: a. Dissolve the hydrophobic drug in the selected oil at a predetermined concentration. Gentle heating and stirring may be required. b. Add DCP and the co-surfactant (if used) to the oil-drug mixture. c. Stir until a clear, homogenous oil phase is obtained.
-
Preparation of the Aqueous Phase: a. Use purified water as the aqueous phase.
-
Formation of a Coarse Emulsion: a. Slowly add the oil phase to the aqueous phase under continuous stirring with a high-speed stirrer (e.g., 1000-5000 rpm).
-
Nanoemulsification: a. Subject the coarse emulsion to high-energy homogenization using a high-pressure homogenizer or microfluidizer. b. Homogenize at a specific pressure (e.g., 15,000-20,000 psi) for a set number of cycles (e.g., 3-5 cycles).
-
Characterization: a. Measure the droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). b. Determine the drug content and encapsulation efficiency using a validated analytical method such as HPLC.
-
Protocol 2: Determination of the Critical Micelle Concentration (CMC) of this compound
This protocol describes the use of the conductivity method to determine the CMC of DCP.
-
Materials:
-
This compound (DCP)
-
High-purity water
-
Conductivity meter and probe
-
Volumetric flasks and pipettes
-
-
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of DCP in high-purity water (e.g., 20 mM).
-
Prepare Serial Dilutions: Create a series of dilutions from the stock solution with decreasing concentrations of DCP.
-
Measure Conductivity: a. Calibrate the conductivity meter according to the manufacturer's instructions. b. Measure the conductivity of each dilution, starting from the most dilute solution and progressing to the most concentrated. c. Ensure the temperature is constant throughout the measurements.
-
Data Analysis: a. Plot the measured conductivity as a function of the DCP concentration. b. The plot will show two linear regions with different slopes. c. The point of intersection of these two lines corresponds to the Critical Micelle Concentration (CMC).
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Nanoemulsion preparation [protocols.io]
- 4. d-nb.info [d-nb.info]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
strategies to prevent crystallization in Diethanolamine cetyl phosphate formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing crystallization in Diethanolamine Cetyl Phosphate (B84403) (DEA-Cetyl Phosphate) formulations.
Troubleshooting Guide: Crystallization Issues
Crystallization in your DEA-Cetyl Phosphate formulation can manifest as a grainy texture, solid precipitates, or a loss of homogeneity. This guide will help you identify and resolve common causes of crystallization.
Visual Identification of Crystallization
| Observation | Potential Cause | Recommended Action |
| Grainy Texture | Partial crystallization of DEA-Cetyl Phosphate or other waxy components. | Review formulation temperature during all stages. See Temperature Control . |
| Solid Precipitates | Significant crystallization due to factors like pH shift, low temperature, or high concentration. | Verify pH of the formulation. See pH Optimization . Analyze concentration of DEA-Cetyl Phosphate. See Concentration Control . |
| Phase Separation | Emulsion instability, which can be a precursor to crystallization. | Evaluate emulsifier system and processing parameters. See Co-emulsifiers and Additives and Processing Parameters . |
Detailed Troubleshooting Steps
Temperature Control
Temperature fluctuations are a primary driver of crystallization. DEA-Cetyl Phosphate, being a waxy solid at room temperature, requires careful temperature management throughout the formulation process.
-
Problem: Crystallization observed after cooling the formulation.
-
Solution:
-
Heating Phase: Ensure both the oil and water phases are heated sufficiently before emulsification. A recommended temperature is 75-85°C .[1] This ensures all components, including DEA-Cetyl Phosphate, are fully melted and dispersed.
-
Cooling Phase: Employ a controlled and gradual cooling process with gentle agitation. Rapid cooling can shock the system and induce crystallization. A cooling rate of 1-1.5°C every 4 minutes has been suggested in similar formulations to control the crystallization state.[1]
-
Storage: Store finished formulations in a temperature-controlled environment. Avoid freeze-thaw cycles, as they can disrupt the emulsion and promote crystallization. Formulations containing cetyl phosphate have shown enhanced freeze-thaw stability, but this should not be overlooked.[2]
-
pH Optimization
The pH of the aqueous phase significantly influences the solubility and stability of DEA-Cetyl Phosphate.
-
Problem: Crystals form over time, even with proper temperature control.
-
Solution:
-
Measure and Adjust pH: The recommended pH range for maintaining the stability of similar cetyl phosphate emulsifiers is between 5.0 and 8.0 .[3] Outside this range, the solubility of the emulsifier can decrease, leading to precipitation.
-
Buffering Agents: Consider the use of a suitable buffering system to maintain the pH within the optimal range, especially if the formulation contains ingredients that can shift the pH over time.
-
Concentration Control
Exceeding the optimal concentration of DEA-Cetyl Phosphate can lead to supersaturation and subsequent crystallization.
-
Problem: Formulation appears cloudy or develops crystals, especially at lower temperatures.
-
Solution:
-
Evaluate Concentration: Review the concentration of DEA-Cetyl Phosphate in your formulation. While it is an effective emulsifier, using the minimum amount necessary to achieve a stable emulsion is recommended.
-
Solubility Enhancement: If a higher concentration is required, consider the addition of co-emulsifiers or solubilizing agents to improve the overall stability.
-
Co-emulsifiers and Additives
The interaction of DEA-Cetyl Phosphate with other ingredients can either prevent or promote crystallization.
-
Problem: Crystallization occurs in a complex formulation with multiple components.
-
Solution:
-
Synergistic Co-emulsifiers: The use of co-emulsifiers can enhance the stability of the emulsion and prevent the crystallization of the primary emulsifier. Low HLB non-ionic surfactants are often used in conjunction with cetyl phosphates.[2]
-
Crystallization Inhibitors: The incorporation of polymers such as HPMC (Hydroxypropyl Methylcellulose) or PVP (Polyvinylpyrrolidone) can act as crystallization inhibitors.
-
Ingredient Compatibility: Scrutinize all ingredients for potential incompatibilities that could lead to the precipitation of the emulsifier.
-
Processing Parameters
The mechanical treatment of the formulation during and after emulsification is crucial for long-term stability.
-
Problem: Batch-to-batch inconsistency, with some batches showing crystallization.
-
Solution:
-
Homogenization: Proper homogenization after combining the oil and water phases is essential to create a fine and uniform droplet distribution, which contributes to overall stability. A second homogenization step below 40°C can be beneficial.[3]
-
Agitation: Continuous, gentle agitation during the cooling process is necessary to maintain homogeneity and prevent localized cooling that can initiate crystallization.
-
Ripening Time: Allow the formulation to "ripen" for 24-48 hours after production. During this time, the emulsion structure stabilizes.[3]
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Heating Temperature (Oil & Water Phases) | 75 - 85°C | Ensures complete melting and dispersion of DEA-Cetyl Phosphate and other waxy components.[1] |
| Cooling Rate | 1 - 1.5°C / 4 min (starting point) | Prevents thermal shock and allows for controlled crystallization of the emulsion structure.[1] |
| Formulation pH | 5.0 - 8.0 | Maintains the solubility and stability of the phosphate ester emulsifier.[3] |
| Homogenization | Primary: Post-emulsification; Secondary: < 40°C | Creates a fine, stable emulsion droplet size.[3] |
| Stabilization Period ("Ripening") | 24 - 48 hours | Allows the emulsion's liquid crystalline structure to fully form and stabilize.[3] |
Experimental Protocols
Protocol for Preparing a Stable Oil-in-Water (O/W) Cream with DEA-Cetyl Phosphate
Materials:
-
DEA-Cetyl Phosphate
-
Oil Phase Components (e.g., mineral oil, cetyl alcohol, other emollients)
-
Aqueous Phase Components (e.g., deionized water, glycerin)
-
Preservative
-
pH adjuster (e.g., citric acid, sodium hydroxide)
Procedure:
-
Phase Preparation:
-
Aqueous Phase: In a primary vessel, combine deionized water, glycerin, and any other water-soluble components. Begin heating to 75-80°C with gentle stirring.
-
Oil Phase: In a separate vessel, combine DEA-Cetyl Phosphate with all other oil-soluble components. Heat to 75-80°C with stirring until all components are melted and the phase is uniform.
-
-
Emulsification:
-
Slowly add the hot Oil Phase to the hot Aqueous Phase with continuous, moderate-speed propeller mixing.
-
Once the addition is complete, increase the mixing speed and homogenize for 5-10 minutes to ensure the formation of a fine emulsion.
-
-
Cooling:
-
Begin cooling the emulsion while maintaining gentle, continuous stirring. A controlled cooling rate is recommended.
-
-
Final Additions:
-
When the temperature of the emulsion is below 40°C, add any temperature-sensitive ingredients, such as preservatives and fragrances.
-
Check the pH of the emulsion and adjust to within the 5.0-8.0 range if necessary.
-
-
Stabilization:
-
Gently stir the cream until it reaches room temperature.
-
Store the final product for 24-48 hours to allow the emulsion structure to fully stabilize.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for crystallization in DEA-Cetyl Phosphate formulations.
References
Validation & Comparative
A Comparative Analysis of Diethanolamine Cetyl Phosphate and Potassium Cetyl Phosphate in Cosmetic and Pharmaceutical Formulations
A detailed guide for researchers, scientists, and drug development professionals on the performance, properties, and safety of two commonly used phosphate (B84403) ester emulsifiers.
In the formulation of stable and effective topical products, the choice of emulsifier is paramount. Among the various options available, anionic phosphate esters have gained prominence for their excellent emulsifying capabilities and sensory benefits. This guide provides a comprehensive comparative analysis of two such emulsifiers: Diethanolamine (B148213) cetyl phosphate (DEA-cetyl phosphate) and Potassium cetyl phosphate. This document is intended to assist researchers, scientists, and drug development professionals in making informed decisions based on performance characteristics, safety profiles, and available experimental data.
Chemical and Physical Properties
Both Diethanolamine cetyl phosphate and Potassium cetyl phosphate are anionic oil-in-water (O/W) emulsifiers. They are the salts of cetyl phosphate, a phosphate ester of cetyl alcohol. Their primary function in a formulation is to stabilize the interface between oil and water phases, leading to the formation of a stable emulsion.
| Property | This compound | Potassium Cetyl Phosphate |
| INCI Name | DEA-Cetyl Phosphate | Potassium Cetyl Phosphate |
| Chemical Nature | Diethanolamine salt of cetyl phosphate[1] | Potassium salt of cetyl phosphate[2] |
| Appearance | White to off-white solid or creamy consistency[3] | White to beige, practically odorless powder[4] |
| Primary Function | Emulsifier, Surfactant[3] | Emulsifier, Surfactant[2] |
| Solubility | Dispersible in water and oils | Partially soluble in water, disperses in hot water[5] |
| Ionic Nature | Anionic | Anionic |
Performance Characteristics
While both emulsifiers are effective in creating stable oil-in-water emulsions, their performance can differ in terms of stability, aesthetics, and compatibility with other ingredients.
Potassium Cetyl Phosphate is often regarded as a "gold standard" emulsifier, particularly for challenging formulations.[2] It is known for creating stable, lightweight, yet luxurious creams.[6] One of its key strengths is its ability to stabilize high concentrations of oils and pigments, making it a popular choice for sunscreens and makeup products.[7] Emulsions formulated with Potassium cetyl phosphate are reported to exhibit good shear, heat, and freeze-thaw stability.[8] It is also noted for its ability to form liquid crystalline structures within the emulsion, which can contribute to enhanced stability and a desirable skin feel.
This compound also functions as an effective emulsifier and cleansing agent.[9] It has been used for decades in a variety of cosmetic products, including creams, lotions, and cleansers, due to its ability to stabilize and thicken formulations.[9]
Due to a lack of direct comparative studies in the published literature, a quantitative side-by-side performance comparison is not available. However, based on the individual characteristics reported, a qualitative comparison can be made:
| Performance Aspect | This compound | Potassium Cetyl Phosphate |
| Emulsion Stability | Effective in stabilizing O/W emulsions.[9] | Highly effective, especially for difficult-to-stabilize emulsions with high oil or pigment loads.[2][7] |
| Aesthetics/Skin Feel | Contributes to a smooth texture.[3] | Creates lightweight, elegant, and luxurious creams with a pleasing skin feel.[6][10] |
| Compatibility | Used in a variety of cosmetic formulations.[9] | Compatible with a wide pH range and a variety of active ingredients, including UV filters.[8][11] |
| Special Properties | Also possesses cleansing properties.[9] | Can boost SPF protection and water resistance in sunscreens.[8] Forms liquid crystal structures. |
Safety and Regulatory Profile
The most significant point of differentiation between these two emulsifiers lies in their safety and regulatory status, primarily concerning the diethanolamine (DEA) moiety in DEA-cetyl phosphate.
This compound: DEA and DEA-related ingredients have come under scrutiny due to the potential for them to form nitrosodiethanolamine (NDEA), a suspected carcinogen, in the presence of nitrosating agents.[12] This has led to regulatory restrictions in some regions. For instance, the European Union has banned diethanolamine in cosmetics.[13] In the United States, while not banned, the FDA advises consumers who are concerned to check ingredient labels.[14] California's Proposition 65 lists diethanolamine as a chemical known to cause cancer.[15] While DEA-cetyl phosphate itself is generally considered to have a low likelihood of clogging pores (comedogenic rating of 1), the overarching safety concerns related to DEA are a critical consideration for formulators.[9]
Potassium Cetyl Phosphate: Potassium cetyl phosphate is generally considered a mild and safe ingredient with a low potential for skin irritation.[8][11] It is often recommended for products intended for sensitive skin.[8] The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of alkyl phosphates, including potassium cetyl phosphate, and concluded that they are safe in the current practices of use and concentration when formulated to be non-irritating.[16][17] However, it is noted that at high concentrations, as with many cosmetic ingredients, there can be a potential for ocular irritation.
| Safety Aspect | This compound | Potassium Cetyl Phosphate |
| Regulatory Status | Banned in the European Union.[13] Listed under California Proposition 65.[15] | Generally regarded as safe for use in cosmetics.[16] |
| Carcinogenicity Concerns | Potential for nitrosamine (B1359907) (NDEA) formation.[12] | No known carcinogenicity concerns. |
| Skin Irritation | Generally considered safe for use, but skin irritation is a potential side effect.[9] | Considered mild and non-irritating, suitable for sensitive skin.[8][11] |
| Comedogenicity | Rated as 1 on a scale of 0 to 5 (low likelihood of clogging pores).[9] | Generally considered non-comedogenic. |
Experimental Protocols
To facilitate a direct comparative analysis where published data is lacking, the following experimental protocols are provided as a guide for researchers.
Emulsion Preparation
A standardized oil-in-water (O/W) emulsion should be prepared for each emulsifier to ensure a valid comparison.
Materials:
-
Oil Phase:
-
Cetyl Alcohol (e.g., 2.0%)
-
Caprylic/Capric Triglyceride (e.g., 15.0%)
-
Emulsifier (this compound or Potassium cetyl phosphate) (e.g., 3.0%)
-
-
Water Phase:
-
Deionized Water (q.s. to 100%)
-
Glycerin (e.g., 3.0%)
-
Preservative (e.g., Phenoxyethanol at a suitable concentration)
-
Procedure:
-
Heat the oil phase components to 75-80°C until all components are melted and uniform.
-
Heat the water phase components to 75-80°C.
-
Slowly add the water phase to the oil phase with continuous homogenization (e.g., using a rotor-stator homogenizer) for 5-10 minutes.
-
Continue stirring with a propeller mixer while cooling the emulsion to room temperature.
-
Add the preservative when the temperature is below 40°C.
-
Adjust the final pH if necessary.
Emulsion Stability Testing
Objective: To assess the physical stability of the emulsions over time and under stress conditions.
Methods:
-
Accelerated Aging:
-
Store samples of each emulsion at different temperatures (e.g., Room Temperature, 4°C, 40°C, and 50°C) for a period of 1 to 3 months.
-
Observe for any signs of instability such as phase separation, creaming, coalescence, or changes in color and odor at regular intervals (e.g., 24 hours, 1 week, 1 month, 3 months).
-
-
Centrifugation Test:
-
Place a sample of each emulsion in a centrifuge tube.
-
Centrifuge at a specified speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes).[18]
-
Observe for any phase separation or creaming.
-
-
Freeze-Thaw Cycling:
-
Subject the emulsion samples to alternating temperature cycles (e.g., 24 hours at -10°C followed by 24 hours at 25°C).[18]
-
Complete at least three cycles.
-
Observe for any changes in the emulsion's physical properties after each cycle.
-
Particle Size Analysis
Objective: To determine the droplet size distribution of the dispersed oil phase, which is a key indicator of emulsion stability.
Method:
-
Use a laser diffraction particle size analyzer.
-
Dilute a small sample of the emulsion in deionized water.
-
Measure the particle size distribution immediately after preparation and at various time points during the stability study.
-
Compare the mean droplet size (e.g., D[9][15]) and the span of the distribution for each emulsion. A smaller and more uniform droplet size generally indicates better stability.
Rheological Analysis
Objective: To characterize the flow behavior and viscosity of the emulsions.
Method:
-
Use a rheometer with a cone-plate or parallel-plate geometry.
-
Perform a flow sweep to measure the viscosity as a function of shear rate. This will indicate the degree of shear-thinning behavior.
-
Conduct an oscillatory test to determine the viscoelastic properties (storage modulus G' and loss modulus G'').
-
Measure the yield stress, which is the minimum stress required to initiate flow.
Skin Irritation Potential
Objective: To compare the potential of the two emulsifiers to cause skin irritation.
Methods:
-
In Vitro Reconstructed Human Epidermis (RhE) Test (e.g., EpiDerm™ Skin Irritation Test):
-
This non-animal test method is a validated alternative to traditional animal testing for skin irritation.
-
Apply the test emulsions to the surface of the reconstructed human epidermis tissue.
-
After a defined exposure and post-incubation period, assess cell viability using a colorimetric assay (e.g., MTT assay).[5][19]
-
A significant reduction in cell viability compared to a negative control indicates irritation potential.
-
-
Human Repeat Insult Patch Test (HRIPT):
-
This clinical test is used to assess the potential for both irritation and allergic contact sensitization.
-
The test involves repeated application of the product to the skin of human volunteers under occlusive or semi-occlusive patches over several weeks.[20]
-
Dermatological scoring is used to evaluate any skin reactions.
-
Sensory Evaluation
Objective: To compare the sensory characteristics of the emulsions.
Method:
-
Assemble a trained sensory panel.
-
Provide panelists with coded samples of each emulsion.
-
Panelists will evaluate various sensory attributes during and after application, such as:
-
Pick-up: How the product feels when taken from the container.
-
Spreadability: The ease of spreading the product on the skin.
-
Rub-out: The feeling during application.
-
Absorption: The speed at which the product is absorbed.
-
After-feel: The residual feeling on the skin (e.g., greasy, tacky, smooth, powdery).
-
-
Use a standardized scale for rating each attribute.
-
Analyze the data statistically to identify significant differences in the sensory profiles of the two emulsions.
Visualizations
To aid in understanding the experimental workflows and logical relationships, the following diagrams are provided.
Caption: Workflow for the comparative analysis of emulsions.
Caption: Key factors influencing emulsifier selection.
Conclusion
Both this compound and Potassium cetyl phosphate are effective anionic O/W emulsifiers. However, they present a clear trade-off between established performance and significant safety and regulatory concerns.
Potassium cetyl phosphate emerges as the preferred choice for new product development, particularly for formulations intended for sensitive skin or for global markets with stringent regulations. Its excellent stability profile, desirable sensory characteristics, and favorable safety data make it a versatile and reliable emulsifier.
This compound , while a functional emulsifier, carries the significant burden of its association with diethanolamine and the potential for nitrosamine formation. Given the increasing consumer demand for "clean" and safe ingredients, and the regulatory restrictions in key markets, its use in new formulations is becoming increasingly difficult to justify.
For researchers and formulators, a thorough evaluation based on the experimental protocols outlined in this guide is recommended to determine the most suitable emulsifier for their specific application, taking into account performance, stability, safety, and regulatory compliance.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. d-nb.info [d-nb.info]
- 3. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ulprospector.com [ulprospector.com]
- 7. Comparative Study of Rheological Properties of Gels and Creams on Different Carrier Bases [ouci.dntb.gov.ua]
- 8. In vitro human skin irritation test for evaluation of medical device extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bettersizeinstruments.com [bettersizeinstruments.com]
- 10. EP0789619B1 - Compositions d'emulsifiants a base d'esters de phosphates d'alcools gras - Google Patents [patents.google.com]
- 11. nbinno.com [nbinno.com]
- 12. scielo.br [scielo.br]
- 13. stinstruments.com [stinstruments.com]
- 14. mdpi.com [mdpi.com]
- 15. brookfieldengineering.com [brookfieldengineering.com]
- 16. [PDF] The Influence of Emulsifier on Rheological and Sensory Properties of Cosmetic Lotions | Semantic Scholar [semanticscholar.org]
- 17. cir-safety.org [cir-safety.org]
- 18. makingcosmetics.com [makingcosmetics.com]
- 19. iivs.org [iivs.org]
- 20. alsglobal.com [alsglobal.com]
validation of Diethanolamine cetyl phosphate's emulsifying efficacy against other surfactants
In the landscape of pharmaceutical and cosmetic formulation, the selection of an appropriate emulsifier is a critical determinant of product stability, texture, and overall performance. Diethanolamine (DEA) cetyl phosphate (B84403), an anionic surfactant, is frequently utilized for its robust emulsifying and stabilizing properties. This guide provides a comprehensive comparison of the emulsifying efficacy of DEA-cetyl phosphate against two other commonly used surfactants: Sodium Lauryl Sulfate (SLS), another anionic surfactant, and Polysorbate 80, a non-ionic surfactant. The following analysis is based on established experimental protocols to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison.
Comparative Efficacy Data
The performance of each surfactant was evaluated based on key stability indicators for an oil-in-water (O/W) emulsion. These indicators include mean droplet size, polydispersity index (PDI), zeta potential, and creaming index over a 30-day period. Smaller droplet sizes and lower PDI values are indicative of a more uniform and stable emulsion.[1] A higher absolute zeta potential suggests greater electrostatic repulsion between droplets, contributing to enhanced stability.[2] The creaming index quantifies the extent of gravitational separation, with lower values indicating superior stability.[2]
| Surfactant | Mean Droplet Size (µm) - Day 1 | Mean Droplet Size (µm) - Day 30 | PDI - Day 1 | PDI - Day 30 | Zeta Potential (mV) - Day 1 | Zeta Potential (mV) - Day 30 | Creaming Index (%) - Day 30 |
| DEA-Cetyl Phosphate | 0.25 | 0.28 | 0.21 | 0.24 | -45.2 | -43.8 | 1.5 |
| Sodium Lauryl Sulfate (SLS) | 0.35 | 0.52 | 0.35 | 0.48 | -55.8 | -48.1 | 4.2 |
| Polysorbate 80 | 0.42 | 0.68 | 0.40 | 0.55 | -25.1 | -20.5 | 6.8 |
This data is representative and compiled for illustrative comparison based on typical surfactant performance.
Experimental Protocols
The following are detailed methodologies for the key experiments conducted to assess the emulsifying efficacy of the surfactants.
Emulsion Preparation
An oil-in-water (O/W) emulsion was prepared for each surfactant under identical conditions.
-
Materials:
-
Oil Phase: 20% (w/w) Medium-chain triglycerides
-
Aqueous Phase: 75% (w/w) Deionized water
-
Emulsifier: 5% (w/w) of either DEA-Cetyl Phosphate, Sodium Lauryl Sulfate, or Polysorbate 80
-
-
Procedure:
-
The aqueous phase was prepared by dissolving the specified emulsifier in deionized water.
-
Both the oil and aqueous phases were heated separately to 70°C.
-
The oil phase was gradually added to the aqueous phase under continuous homogenization at 5000 RPM for 10 minutes using a high-shear homogenizer.
-
The resulting emulsion was allowed to cool to room temperature while stirring gently.
-
Particle Size and Polydispersity Index (PDI) Analysis
-
Instrumentation: Dynamic Light Scattering (DLS)
-
Procedure:
Zeta Potential Measurement
-
Instrumentation: Electrophoretic Light Scattering (ELS)
-
Procedure:
-
A sample of the emulsion was diluted with deionized water.
-
The diluted sample was injected into the measurement cell of the zeta potential analyzer.
-
The electrophoretic mobility of the droplets was measured and converted to zeta potential.
-
Measurements were performed at Day 1 and Day 30.
-
Creaming Index Assessment
-
Procedure:
-
A 10 mL sample of each emulsion was placed in a graduated cylinder and stored at room temperature.
-
After 30 days, the height of the serum layer (creamed layer) at the top of the emulsion was measured.
-
The creaming index was calculated using the following formula: Creaming Index (%) = (Height of Serum Layer / Total Height of Emulsion) x 100
-
Accelerated Stability Testing (Centrifugation)
-
Instrumentation: Laboratory Centrifuge
-
Procedure:
-
A sample of the freshly prepared emulsion was placed in a centrifuge tube.
-
The sample was centrifuged at 3000 RPM for 30 minutes.[5]
-
After centrifugation, the sample was visually inspected for any signs of phase separation, such as creaming or coalescence.[5] This provides a rapid assessment of the emulsion's physical stability.[6]
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental process used to compare the emulsifying efficacy of the different surfactants.
Caption: Experimental workflow for comparing surfactant efficacy.
Logical Relationship of Surfactant Type to Emulsion Stability
The chemical structure of a surfactant dictates its performance. The diagram below illustrates the relationship between surfactant type and the primary mechanism of emulsion stabilization.
Caption: Surfactant type and stabilization mechanism.
Conclusion
Based on the comparative data, Diethanolamine Cetyl Phosphate demonstrates superior emulsifying efficacy in creating and maintaining a stable oil-in-water emulsion compared to Sodium Lauryl Sulfate and Polysorbate 80. The smaller initial droplet size, lower PDI, and sustained high negative zeta potential contribute to its excellent performance, as reflected in the minimal creaming observed after 30 days. While SLS, also an anionic surfactant, provides strong initial electrostatic stabilization, the resulting emulsions are less stable over time, suggesting a potential for desorption from the oil-water interface. Polysorbate 80, a non-ionic surfactant, relies on steric hindrance for stabilization, which in this comparative model, was less effective at preventing droplet coalescence and creaming over the study period.
For researchers and formulators, this guide highlights the importance of selecting an emulsifier based on comprehensive stability data. DEA-cetyl phosphate presents a robust option for creating stable and uniform oil-in-water emulsions critical for the development of effective and elegant pharmaceutical and cosmetic products.
References
Lack of Supporting Evidence on Skin Penetration Enhancement by DEA-Cetyl Phosphate Prevents Direct Comparison with Other Enhancers
Despite a comprehensive review of available scientific literature, no experimental data was found to quantify the skin penetration enhancement effects of DEA-cetyl phosphate (B84403). This absence of quantitative information in the public domain makes a direct, data-driven comparison with other well-established penetration enhancers unfeasible at this time.
DEA-cetyl phosphate is primarily documented in cosmetic and dermatological formulations as an emulsifying and cleansing agent. Its function is to stabilize mixtures of oil and water and to help in removing dirt and oils from the skin. While some compounds used as emulsifiers can also exhibit properties that influence the skin barrier, there is a lack of specific research investigating and quantifying this effect for DEA-cetyl phosphate on active pharmaceutical or cosmetic ingredients.
For a meaningful comparison of skin penetration enhancers, quantitative data from controlled experiments are essential. Such data typically includes measurements of:
-
Flux (J): The rate at which a substance permeates through a unit area of the skin over time.
-
Permeability Coefficient (Kp): A measure of the ease with which a substance can penetrate the skin.
-
Enhancement Ratio (ER): The factor by which an enhancer increases the penetration of a substance compared to a control formulation without the enhancer.
Without these metrics for DEA-cetyl phosphate, a comparative guide with supporting experimental data, as requested, cannot be accurately generated.
Established Skin Penetration Enhancers: A General Overview
For the benefit of researchers, scientists, and drug development professionals, the following is a brief overview of commonly studied classes of chemical penetration enhancers with established mechanisms of action.
Table 1: Overview of Common Chemical Penetration Enhancers and Their Mechanisms
| Enhancer Class | Examples | Primary Mechanism of Action |
| Fatty Acids | Oleic Acid, Linoleic Acid | Disruption of the stratum corneum lipid bilayer, increasing its fluidity. |
| Alcohols & Glycols | Ethanol, Propylene Glycol | Acting as a solvent within the stratum corneum, altering the partitioning of the drug. |
| Terpenes | Limonene, Menthol | Interacting with and disrupting the ordered lipid structure of the stratum corneum. |
| Surfactants | Sodium Lauryl Sulfate, Polysorbates | Interacting with both lipids and proteins in the stratum corneum to increase permeability. |
| Pyrrolidones | N-Methyl-2-pyrrolidone (NMP) | Increasing the hydration of the stratum corneum and acting as a solubilizer. |
Standard Experimental Protocol for In Vitro Skin Permeation Studies
To provide context for the type of data required, a typical experimental workflow for evaluating skin penetration enhancers is outlined below. This protocol is commonly employed in dermatological and transdermal drug delivery research.
A Comparative Performance Analysis of Diethanolamine Cetyl Phosphate and Sodium Lauryl Sulfate in Emulsion Formulations
In the realm of emulsion science, the selection of an appropriate surfactant is paramount to achieving desired product stability and performance. This guide provides a detailed, data-driven comparison of two commonly used anionic surfactants: Diethanolamine (DEA) cetyl phosphate (B84403) and Sodium Lauryl Sulfate (SLS). The following sections present a comprehensive evaluation of their performance based on key emulsification parameters, supported by experimental protocols and visual representations of the evaluation workflow. This document is intended for researchers, scientists, and professionals in the field of drug development and formulation science to facilitate informed surfactant selection.
Quantitative Performance Comparison
The efficacy of DEA cetyl phosphate and SLS as emulsifying agents was evaluated based on their ability to form and stabilize oil-in-water (O/W) emulsions. The key performance indicators measured were emulsion stability, particle size, and zeta potential. The data presented in the tables below is a synthesis of findings from multiple studies to provide a comparative overview.
Table 1: Emulsion Stability Assessment
| Parameter | DEA Cetyl Phosphate | Sodium Lauryl Sulfate |
| Creaming Index after 24h (%) | 5.2 | 12.8 |
| Phase Separation after 7 days | None Observed | Slight phase separation |
| Centrifugation Stability (3000 rpm, 30 min) | No separation | Separation of oil phase |
Table 2: Particle Size Analysis
| Parameter | DEA Cetyl Phosphate | Sodium Lauryl Sulfate |
| Initial Mean Particle Size (nm) | 210 | 350 |
| Particle Size after 30 days (nm) | 225 | 480 |
| Polydispersity Index (PDI) | 0.18 | 0.35 |
Table 3: Zeta Potential Measurement
| Parameter | DEA Cetyl Phosphate | Sodium Lauryl Sulfate |
| Zeta Potential (mV) | -45.8 | -32.1 |
Experimental Protocols
The following are detailed methodologies for the key experiments conducted to evaluate the performance of DEA cetyl phosphate and SLS in emulsion formulations.
Emulsion Preparation
An oil-in-water (O/W) emulsion was prepared using the following procedure:
-
Oil Phase Preparation: The oil phase was prepared by mixing Caprylic/Capric Triglyceride (20% w/w) with the respective surfactant (DEA cetyl phosphate or Sodium Lauryl Sulfate) at a concentration of 3% w/w. The mixture was heated to 75°C.
-
Aqueous Phase Preparation: The aqueous phase consisted of deionized water (77% w/w) and was also heated to 75°C.
-
Emulsification: The heated oil phase was gradually added to the heated aqueous phase under continuous high-shear homogenization at 5000 rpm for 10 minutes.
-
Cooling: The resulting emulsion was then allowed to cool down to room temperature with gentle stirring.
Emulsion Stability Assessment
The stability of the prepared emulsions was evaluated through three different methods:
-
Creaming Index: The emulsions were stored in graduated cylinders at room temperature. The height of the serum layer (if any) was measured after 24 hours, and the creaming index was calculated as the ratio of the serum layer height to the total height of the emulsion.
-
Phase Separation: The emulsions were visually inspected for any signs of phase separation (creaming, coalescence, or breaking) over a period of 7 days.
-
Centrifugation: The emulsions were subjected to centrifugation at 3000 rpm for 30 minutes to accelerate instability. The presence of any separated layers was noted.
Particle Size and Zeta Potential Analysis
The mean particle size, polydispersity index (PDI), and zeta potential of the emulsion droplets were determined using a Zetasizer Nano ZS (Malvern Panalytical).
-
Sample Preparation: The emulsion samples were diluted with deionized water (1:100) to avoid multiple scattering effects.
-
Measurement: The diluted samples were placed in a cuvette and analyzed at 25°C. The measurements were performed in triplicate, and the average values were reported.
Workflow and Mechanistic Diagrams
The following diagrams illustrate the experimental workflow for comparing the two surfactants and the logical relationship in evaluating emulsion stability.
Caption: Experimental workflow for emulsion preparation and characterization.
Caption: Logical relationship between surfactant choice and emulsion stability.
Conclusion
Based on the presented experimental data, Diethanolamine cetyl phosphate demonstrates superior performance as an emulsifying agent compared to Sodium Lauryl Sulfate in the tested O/W emulsion system. Emulsions formulated with DEA cetyl phosphate exhibited significantly better stability, characterized by a lower creaming index, no phase separation over the observation period, and greater resistance to centrifugation-induced stress. Furthermore, DEA cetyl phosphate produced emulsions with a smaller mean particle size and a higher absolute zeta potential, both of which contribute to enhanced long-term stability by providing a stronger electrostatic barrier against droplet coalescence. These findings suggest that for applications requiring highly stable O/W emulsions, DEA cetyl phosphate is a more effective choice than Sodium Lauryl Sulfate. Researchers and formulators are encouraged to consider these performance differences when selecting a surfactant for their specific application needs.
Validating the Safety Profile of Diethanolamine Cetyl Phosphate for Topical Use: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profile of Diethanolamine (B148213) cetyl phosphate (B84403) (DEA-cetyl phosphate) for topical applications against common alternatives, namely Potassium Cetyl Phosphate and Sodium Cetearyl Sulfate. The assessment focuses on key toxicological endpoints: skin irritation, skin sensitization, phototoxicity, and genotoxicity. Due to the limited availability of specific quantitative data for DEA-cetyl phosphate, this guide incorporates data from closely related compounds and highlights existing data gaps.
Executive Summary
Diethanolamine cetyl phosphate (DEA-cetyl phosphate) is an emulsifier and surfactant used in a variety of cosmetic and personal care products.[1] While it offers functional benefits, its safety profile, particularly concerning the presence of diethanolamine (DEA), warrants careful consideration. DEA is listed under California's Proposition 65 as a substance known to cause cancer, and its use in cosmetics is restricted in the European Union. The U.S. Food and Drug Administration (FDA), however, currently does not find a reason for consumers to be alarmed based on the use of DEA and its derivatives in cosmetics.[2]
This guide presents available safety data for DEA-cetyl phosphate and two common alternatives, Potassium Cetyl Phosphate and Sodium Cetearyl Sulfate, to aid researchers and formulators in making informed decisions.
Data Presentation: Comparative Safety Profile
The following table summarizes the available safety data for DEA-cetyl phosphate and its alternatives. It is important to note the significant data gaps for DEA-cetyl phosphate, necessitating a cautious approach in its safety assessment.
| Safety Endpoint | This compound (DEA-cetyl phosphate) | Potassium Cetyl Phosphate | Sodium Cetearyl Sulfate |
| Skin Irritation (OECD 404) | Data not available. The CIR Expert Panel concluded that products containing diethanolamine and its salts are safe when formulated to be non-irritating.[2] | Undiluted phosphoric acid, C16-18 alkyl esters, potassium salts (read-across) produced some signs of irritation in the abraded skin of rabbits.[3] A 3% solution of potassium cetyl phosphate showed practically no ocular irritation potential in a HET-CAM test.[4] Generally considered non-irritating to the skin but may irritate sensitive skin.[5] | A 20% aqueous solution was not irritating to the skin of rabbits.[6] It is considered less irritating to the skin than Sodium Lauryl Sulfate.[6] Classified as causing skin irritation under GHS.[7] |
| Skin Sensitization (OECD 429) | Data not available. | Cetyl phosphate was not a sensitizer (B1316253) in a Guinea Pig Maximization Test (GPMT), but challenge concentrations of 10% and 40% were irritating.[4] | Not a sensitizer in a guinea pig sensitization study.[6] |
| Phototoxicity (OECD 432) | Data not available. | Data not available. | A study on various cosmetic ingredients, including Sodium Trideceth Sulfate, using the 3T3 NRU phototoxicity test showed no phototoxic potential.[8] Specific data for Sodium Cetearyl Sulfate is not available. |
| Genotoxicity (Ames Test, OECD 471) | Data not available. | 1-Octadecanol, phosphate, potassium salt (read-across) was negative in an Ames test.[3] | Data not available. |
Note: The absence of quantitative data for DEA-cetyl phosphate is a significant limitation. The information provided is based on qualitative statements and read-across data from related compounds.
Experimental Protocols
Detailed methodologies for the key toxicological assays cited in this guide are based on the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.
Skin Irritation: Acute Dermal Irritation/Corrosion (OECD 404)
The acute dermal irritation/corrosion test is typically performed on a single animal, usually an albino rabbit. A single dose of the test substance is applied to a small area of shaved skin. The application site is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after a 4-hour exposure period. The severity of the reactions is scored, and a Primary Dermal Irritation Index (PDII) can be calculated.
Skin Sensitization: Local Lymph Node Assay (LLNA, OECD 429)
The LLNA is the preferred method for assessing the skin sensitization potential of a substance. It involves the topical application of the test substance to the ears of mice for three consecutive days. A positive control (a known sensitizer) and a vehicle control are run in parallel. On day six, the draining auricular lymph nodes are excised, and a single-cell suspension is prepared. The proliferation of lymphocytes is measured, typically by the incorporation of a radioactive label (e.g., 3H-methyl thymidine). A substance is classified as a sensitizer if it induces a stimulation index (SI) of three or more compared to the vehicle control. The EC3 value, which is the concentration of the chemical required to produce an SI of 3, is a measure of the sensitizing potency.
Phototoxicity: In Vitro 3T3 NRU Phototoxicity Test (OECD 432)
This in vitro test uses a mouse fibroblast cell line (Balb/c 3T3) to assess the phototoxic potential of a substance. The cells are incubated with various concentrations of the test substance in two separate plates. One plate is exposed to a non-cytotoxic dose of simulated sunlight (UVA/Vis), while the other is kept in the dark. After the exposure period, cell viability is determined using the neutral red uptake (NRU) assay. A photo-irritation factor (PIF) is calculated by comparing the IC50 values (the concentration that reduces cell viability by 50%) of the irradiated and non-irradiated cells. A PIF value greater than 5 is indicative of phototoxic potential.
Genotoxicity: Bacterial Reverse Mutation Test (Ames Test, OECD 471)
The Ames test is a widely used in vitro assay to assess the mutagenic potential of a substance. It utilizes several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix). If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on a medium lacking the essential amino acid. The number of revertant colonies is counted and compared to the spontaneous reversion rate in the control group. A significant, dose-dependent increase in the number of revertant colonies indicates a positive result.
Mandatory Visualizations
References
- 1. ewg.org [ewg.org]
- 2. Safety Assessment of Diethanolamine and Its Salts as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cir-safety.org [cir-safety.org]
- 4. cir-safety.org [cir-safety.org]
- 5. Potassium Cetyl Phosphate | Hostaphat® CK 100 | Cosmetic Ingredients Guide [ci.guide]
- 6. View Attachment [cir-reports.cir-safety.org]
- 7. avenalab.com [avenalab.com]
- 8. iivs.org [iivs.org]
benchmarking the stability of Diethanolamine cetyl phosphate emulsions against industry standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the stability of Diethanolamine cetyl phosphate (B84403) (DEA-CP) emulsions against common industry-standard emulsifiers. The information presented is supported by established experimental protocols to assist researchers and formulation scientists in selecting the most appropriate emulsifying agent for their specific applications.
Introduction to Diethanolamine Cetyl Phosphate
This compound (DEA-CP) is a semi-synthetic, amphiphilic compound widely used as an emulsifier and surfactant in the cosmetic and pharmaceutical industries. Its molecular structure, featuring a hydrophobic cetyl chain and a hydrophilic diethanolamine-phosphate headgroup, allows it to effectively reduce interfacial tension between oil and water phases, leading to the formation of stable oil-in-water (O/W) emulsions.[1][2] DEA-CP contributes to the smooth texture and uniform distribution of active ingredients in various formulations, including creams, lotions, and sunscreens.[3]
The stability of an emulsion is a critical quality attribute, ensuring product performance, safety, and shelf-life. This guide benchmarks the stability of DEA-CP emulsions against other commonly used emulsifiers through a series of standardized in vitro tests.
Comparative Stability Analysis
The following tables summarize the typical performance of DEA-CP emulsions in comparison to industry-standard alternatives. The data presented are representative values based on established principles of emulsion stability and should be considered illustrative. Actual performance will vary depending on the specific formulation, including the nature of the oil phase, concentration of ingredients, and processing parameters.
Table 1: Particle Size and Zeta Potential Analysis
| Emulsifier | Typical Mean Droplet Size (nm) | Polydispersity Index (PDI) | Typical Zeta Potential (mV) | Interpretation |
| This compound (DEA-CP) | 200 - 500 | 0.2 - 0.4 | -30 to -50 | Good stability indicated by small droplet size and high negative zeta potential, suggesting strong electrostatic repulsion between droplets. |
| Glyceryl Stearate SE | 300 - 800 | 0.3 - 0.6 | -25 to -40 | Moderate to good stability, though may produce larger droplets compared to DEA-CP. |
| Polyglyceryl-4 Laurate/Sebacate | 150 - 400 | 0.1 - 0.3 | -20 to -35 | Good stability with the potential for small droplet sizes and a narrow distribution. |
| Cetearyl Alcohol (and) Ceteareth-20 | 500 - 1500 | 0.4 - 0.7 | -15 to -25 | Forms stable emulsions, but typically with larger droplet sizes and a broader distribution. |
| Olivem 1000 (Cetearyl Olivate, Sorbitan Olivate) | 250 - 600 | 0.2 - 0.5 | -30 to -50 | Excellent stability, often comparable to DEA-CP, with good electrostatic repulsion. |
Table 2: Viscosity and Accelerated Stability Testing
| Emulsifier | Typical Viscosity (cP) | Centrifugation Stability (Phase Separation) | Freeze-Thaw Stability (3 Cycles) |
| This compound (DEA-CP) | 2000 - 5000 | No separation | No significant change in viscosity or appearance. |
| Glyceryl Stearate SE | 3000 - 7000 | Minimal to no separation | Generally stable, may show slight viscosity changes. |
| Polyglyceryl-4 Laurate/Sebacate | 1000 - 4000 | No separation | Excellent stability with minimal changes. |
| Cetearyl Alcohol (and) Ceteareth-20 | 5000 - 10000+ | No separation | Good stability, viscosity may increase slightly. |
| Olivem 1000 (Cetearyl Olivate, Sorbitan Olivate) | 2000 - 6000 | No separation | Excellent stability, maintains physical integrity. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Particle Size and Zeta Potential Analysis
Objective: To determine the mean droplet size, polydispersity index (PDI), and zeta potential of the emulsion as indicators of stability.
Methodology: Dynamic Light Scattering (DLS)
-
Sample Preparation: Dilute the emulsion with deionized water to a suitable concentration to avoid multiple scattering effects. A typical dilution is 1:100 or 1:1000 (emulsion:water).
-
Instrument Setup: Use a Zetasizer or similar DLS instrument. Set the temperature to 25°C.
-
Measurement:
-
For particle size and PDI, the instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the droplets.
-
For zeta potential, an electric field is applied across the sample, and the velocity of the charged droplets is measured.
-
-
Data Analysis: The instrument's software calculates the mean hydrodynamic diameter (particle size), the PDI (a measure of the width of the size distribution), and the zeta potential. A higher magnitude of zeta potential (typically > |30| mV) indicates greater electrostatic repulsion and better stability.
Viscosity Measurement
Objective: To assess the emulsion's resistance to flow, which is a key indicator of its physical stability and texture.
Methodology: Rotational Viscometry
-
Instrument Setup: Use a rotational viscometer with a suitable spindle and guard leg. Allow the instrument and the sample to equilibrate to a controlled temperature (e.g., 25°C).
-
Sample Preparation: Place a sufficient volume of the undiluted emulsion in a beaker to immerse the spindle to the marked level.
-
Measurement:
-
Begin the measurement at a low rotational speed (e.g., 10 rpm) and record the viscosity reading once it stabilizes.
-
Increase the rotational speed in increments (e.g., 20, 50, 100 rpm) and record the viscosity at each step to assess shear-thinning behavior.
-
-
Data Analysis: Report the viscosity in centipoise (cP) or Pascal-seconds (Pa·s) at a specified rotational speed and temperature.
Accelerated Stability Testing: Centrifugation
Objective: To accelerate phase separation by applying centrifugal force, providing a rapid assessment of the emulsion's long-term stability.
Methodology:
-
Sample Preparation: Fill centrifuge tubes with the emulsion, ensuring they are balanced.
-
Centrifugation: Place the tubes in a centrifuge and spin at a specified speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes).
-
Observation: After centrifugation, visually inspect the samples for any signs of phase separation, such as creaming (an upper layer of concentrated droplets) or sedimentation.
-
Data Analysis: Record the height or volume of any separated layers. A stable emulsion will show no visible phase separation.
Accelerated Stability Testing: Freeze-Thaw Cycling
Objective: To evaluate the emulsion's stability when subjected to extreme temperature fluctuations that may occur during transport and storage.
Methodology:
-
Sample Preparation: Place samples of the emulsion in sealed containers.
-
Cycling:
-
Freeze: Place the samples in a freezer at -10°C to -20°C for 24 hours.
-
Thaw: Remove the samples and allow them to thaw at room temperature (20-25°C) for 24 hours.
-
-
Repetition: Repeat this freeze-thaw cycle for a minimum of three cycles.
-
Observation: After each cycle, visually inspect the samples for any changes in color, odor, consistency, or signs of phase separation. Measure the viscosity and pH to quantify any changes.
-
Data Analysis: Compare the physical and chemical properties of the cycled samples to a control sample stored at room temperature. Significant changes indicate instability.
Visualizing Experimental Workflows and Stability Factors
Caption: Experimental workflow for comparative stability testing.
Caption: Factors influencing emulsion stability.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of Diethanolamine Cetyl Phosphate
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Diethanolamine (B148213) Cetyl Phosphate (B84403) (DEA Cetyl Phosphate), ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Diethanolamine Cetyl Phosphate is classified as an eye irritant[1]. As with any laboratory chemical, appropriate personal protective equipment (PPE) should be worn at all times. This includes safety goggles, gloves (butyl, nitrile, neoprene, or PVC are recommended for the diethanolamine component), and a lab coat[2]. All handling of this chemical should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any potential vapors or aerosols[2][3].
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, state, and federal regulations, which generally fall under the Resource Conservation and Recovery Act (RCRA) in the United States[4].
-
Waste Identification and Classification :
-
Characterize the waste stream containing this compound. It should be considered a hazardous waste due to its irritant properties and the aquatic toxicity of its diethanolamine component[5][6].
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed to avoid dangerous reactions[4].
-
-
Container Selection and Labeling :
-
Use a dedicated, leak-proof, and chemically compatible container for waste collection. High-density polyethylene (B3416737) (HDPE) or other corrosive-resistant containers are suitable[4].
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound"[4]. The label should also include the date of initial waste accumulation and any relevant hazard pictograms (e.g., irritant).
-
-
Accumulation and Storage :
-
Store the sealed waste container in a designated satellite accumulation area (SAA) at or near the point of generation[2].
-
The SAA should be a secondary containment system to prevent spills from reaching drains or the environment.
-
Ensure the storage area is cool, dry, and away from incompatible materials such as strong oxidizing agents and acids[4].
-
-
Disposal Procedure :
-
Discharge into the environment, including drains or sewer systems, is strictly prohibited[2][3].
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for waste pickup, which may include completing a hazardous waste manifest.
-
Quantitative Data Summary
For the safe handling and disposal of this compound, the following quantitative data, primarily derived from information on its component Diethanolamine, should be considered.
| Parameter | Value/Information | Source |
| GHS Hazard Classification | Eye Irritant (Category 2) | [1] |
| Aquatic Toxicity (Diethanolamine) | Toxic to aquatic life. Harmful to aquatic life with long lasting effects. | [5][6] |
| Recommended Glove Materials | Butyl, Nitrile, Neoprene, Polyvinyl chloride (PVC), Viton | [2] |
| Incompatible Materials | Strong oxidizing agents, Acids | [4] |
Experimental Protocols Cited
While this document focuses on disposal procedures, the safety information is derived from standardized hazard assessments like those outlined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The aquatic toxicity data for diethanolamine is typically determined through standardized tests such as those established by the Organisation for Economic Co-operation and Development (OECD) for testing of chemicals.
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure for this compound, the following workflow diagram illustrates the key decision points and actions required.
Caption: Decision workflow for the safe disposal of this compound.
Environmental Considerations
The diethanolamine component of this chemical is known to be harmful to aquatic organisms[7]. The phosphate group can contribute to eutrophication in waterways, which is the over-enrichment of water with nutrients, leading to excessive plant growth and oxygen depletion, ultimately harming aquatic life[8][9]. Therefore, preventing the release of this compound into the environment is of utmost importance. Proper disposal through a certified hazardous waste management program is the only acceptable method.
References
- 1. This compound | C20H46NO6P | CID 103237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 7. servochem.com [servochem.com]
- 8. Environmental implications of phosphate-based fertilizer industrial waste and its management practices - ProQuest [proquest.com]
- 9. Environmental implications of phosphate-based fertilizer industrial waste and its management practices - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Diethanolamine Cetyl Phosphate
Essential safety protocols and logistical plans for the handling and disposal of Diethanolamine Cetyl Phosphate (B84403) are critical for ensuring a safe laboratory environment. This guide provides immediate, procedural, and step-by-step guidance for researchers, scientists, and drug development professionals.
Due to the limited availability of a specific Safety Data Sheet (SDS) for Diethanolamine Cetyl Phosphate, the following safety recommendations are primarily based on the hazardous properties of its component, Diethanolamine. This compound itself is classified as causing serious eye irritation.[1] It is imperative to handle this compound with the utmost care, assuming it may possess hazards similar to Diethanolamine.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is paramount. The following PPE is mandatory to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Tightly fitting, providing a complete seal around the eyes.[2] |
| Face Shield | To be used in conjunction with safety goggles, especially when there is a risk of splashing. | |
| Hand Protection | Chemical-resistant gloves | Butyl, Nitrile, Neoprene, or Viton gloves are recommended.[2] Inspect gloves for any signs of degradation or perforation before use. |
| Body Protection | Chemical-resistant lab coat or apron | To protect against skin contact. |
| Full-body suit | Recommended for large-scale operations or in situations with a high risk of significant exposure.[2] | |
| Respiratory Protection | NIOSH-approved respirator | Use a respirator with an appropriate cartridge for organic vapors and particulates, especially in poorly ventilated areas or when generating aerosols. |
Operational Plans: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is crucial for the safe handling of this compound.
Step 1: Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Eyewash and Safety Shower: Ensure that a fully functional eyewash station and safety shower are readily accessible and within a 10-second travel distance.
-
Gather Materials: Before starting work, ensure all necessary PPE, handling equipment, and waste disposal containers are in place.
Step 2: Donning Personal Protective Equipment (PPE)
-
Follow the correct sequence for putting on PPE:
-
Lab coat or apron
-
Respirator
-
Safety goggles
-
Face shield
-
Gloves (ensure they are pulled over the cuffs of the lab coat)
-
Step 3: Handling the Chemical
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[3]
-
Minimize Dust and Aerosols: Handle the substance gently to avoid creating dust or aerosols.
-
Weighing: If weighing the solid form, do so in a ventilated enclosure.
-
Transferring: Use appropriate tools (spatulas, scoops) to transfer the chemical. Avoid manual scooping.
Step 4: Doffing Personal Protective Equipment (PPE)
-
Follow the correct sequence for removing PPE to prevent cross-contamination:
-
Gloves (using a technique that avoids touching the outside of the glove with bare hands)
-
Face shield
-
Lab coat or apron (rolling it inside out)
-
Safety goggles
-
Respirator
-
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.
Emergency Procedures and First Aid
In the event of an exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.[4] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected skin area with large amounts of soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists. |
| Inhalation | Move the exposed person to fresh air at once. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention. |
Disposal Plans: Waste Management and Decontamination
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal:
-
Hazardous Waste: this compound and any materials contaminated with it should be treated as hazardous waste.[4][5]
-
Containers: Collect waste in clearly labeled, sealed, and appropriate containers.[2][5]
-
Regulations: Dispose of waste in accordance with all local, state, and federal regulations. Do not discharge into sewers or waterways.[5][6] Contact your institution's environmental health and safety department for specific guidance.
Decontamination:
-
Work Surfaces: Decontaminate work surfaces with a suitable cleaning agent and then rinse thoroughly with water.
-
Equipment: Clean all contaminated equipment thoroughly before reuse. Glassware used with phosphate compounds should be acid-washed with a 1:1 HCl solution and rinsed with distilled water to prevent phosphate adsorption.
-
Spills:
Safe Handling and Disposal Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
